methyl 3-formyl-1H-indole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJAOMFBDZMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496231 | |
| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53462-88-7 | |
| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-Formyl-1H-indole-4-carboxylate: A Core Intermediate for Complex Molecule Synthesis
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 3-formyl-1H-indole-4-carboxylate is a multifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its strategically positioned reactive handles—an aldehyde at the C3 position, a methyl ester at C4, and a reactive N-H on the indole core—make it a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated protocols, and map the compound's synthetic potential.
Compound Profile and Physicochemical Properties
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals. This compound (CAS No. 53462-88-7) is a derivative that capitalizes on this scaffold, functionalizing it for subsequent chemical elaboration. The presence of an electron-withdrawing formyl group at the electron-rich C3 position and a methyl carboxylate at the C4 position creates a unique electronic and steric environment that dictates its reactivity.
| Property | Value | Source(s) |
| CAS Number | 53462-88-7 | |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Formyl-1H-indole-4-carboxylic acid methyl ester, 4-Methoxycarbonylindole-3-carboxaldehyde | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction. This classic formylation method is exceptionally well-suited for electron-rich aromatic and heteroaromatic systems like indoles.[2][3]
The Vilsmeier-Haack Approach: Rationale and Mechanism
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] The indole ring system is highly activated towards electrophilic attack, particularly at the C3 position, making this reaction highly regioselective and efficient. The iminium ion is a "weaker" electrophile than those used in reactions like Friedel-Crafts acylation, which makes it ideal for highly activated substrates and avoids over-reactivity.[4]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Electrophilic Attack and Hydrolysis: The electron-rich indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[2][5]
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic data outlined in Section 3. The starting material, methyl 1H-indole-4-carboxylate, can be prepared via established literature methods.[6]
-
Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: Cool the flask to 0°C using an ice bath. To the flask, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel to the stirred DMF at 0°C. The addition should be slow to control the exothermic reaction. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Carefully quench the reaction by pouring it onto crushed ice.
-
Product Isolation: Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 8-9. The product will often precipitate as a solid. Stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[7][8]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) | Deshielded acidic proton. |
| Aldehyde C-H | ~10.0 ppm (singlet) | Highly deshielded proton of the formyl group. | |
| Indole C2-H | ~8.3 ppm (singlet) | Proton adjacent to the indole nitrogen, deshielded by the formyl group. | |
| Aromatic C-H | 7.2 - 8.0 ppm (multiplets) | Protons on the benzene portion of the indole ring. | |
| Ester O-CH₃ | ~3.9 ppm (singlet) | Methyl protons of the ester group. | |
| ¹³C NMR | Aldehyde C=O | ~185 ppm | Carbonyl carbon of the aldehyde. |
| Ester C=O | ~165 ppm | Carbonyl carbon of the methyl ester. | |
| Aromatic/Heterocyclic C | 110 - 140 ppm | Carbons comprising the bicyclic indole ring system. | |
| Ester O-CH₃ | ~52 ppm | Carbon of the methyl ester group. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Stretching vibration of the N-H bond. |
| C=O Stretch (Ester) | ~1710 cm⁻¹ (strong) | Stretching vibration of the ester carbonyl. | |
| C=O Stretch (Aldehyde) | ~1660 cm⁻¹ (strong) | Stretching vibration of the conjugated aldehyde carbonyl. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 203.0582 (HRMS) | Corresponds to the molecular formula C₁₁H₉NO₃.[9][10] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, allowing for selective transformations. The C3-aldehyde is the most versatile site for subsequent modifications.
-
Reactions at the Aldehyde Group: The formyl group is a gateway to a vast array of chemical structures. It readily participates in:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (indole-3,4-dicarboxylic acid derivative) using standard oxidants like potassium permanganate or Jones reagent.
-
Reduction: Selective reduction to the primary alcohol, (4-(methoxycarbonyl)-1H-indol-3-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: A powerful method to form C-N bonds. The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to yield a substituted aminomethyl indole.
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing access to vinyl-indole derivatives.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to extended conjugated systems.
-
-
Reactions at the Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents on the indole nitrogen.
-
Reactions at the Ester Group: The methyl ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 3-formyl-1H-indole-4-carboxylic acid.
Caption: Key reaction pathways of the title compound.
Handling, Storage, and Safety
As a research chemical, this compound should be handled by technically qualified personnel using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Conclusion
This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its three distinct functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde, ester, and N-H moieties provide chemists with a robust platform for molecular diversification. This guide has detailed the foundational knowledge required to effectively utilize this compound in complex synthesis campaigns, empowering researchers to build upon its versatile scaffold to develop novel therapeutics and materials.
References
- 1. molbase.com [molbase.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. This compound | C11H9NO3 | CID 12396096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
methyl 3-formyl-1H-indole-4-carboxylate CAS number 53462-88-7
An In-depth Technical Guide to Methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7)
Executive Summary
This compound is a bifunctional heterocyclic compound built upon the indole scaffold, a privileged structure in medicinal chemistry.[1][2] Its strategic placement of a reactive aldehyde at the C3 position and a versatile ester at the C4 position makes it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, its reactivity, potential applications in drug discovery and materials science, and essential safety protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and development programs.
Core Physicochemical & Spectroscopic Profile
This compound is a solid compound under standard conditions, necessitating specific storage to ensure its long-term stability. A detailed summary of its properties is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 53462-88-7 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [3][4] |
| Molecular Weight | 203.19 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 4-(Methoxycarbonyl)-1H-indole-3-carboxaldehyde | [4] |
| Physical Form | Solid | |
| Purity | ≥97% (Typical) |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | |
Spectroscopic Characterization (Predicted)
While specific spectral data for this exact molecule is not publicly cataloged, a robust prediction can be made based on the analysis of closely related analogs like methyl 1H-indole-3-carboxylate.[5] The presence of the C3-formyl group, an electron-withdrawing group, will significantly influence the chemical shifts of adjacent protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
|---|---|---|---|---|
| N-H | Amine | ~12.0 | - | Acidic proton, likely broad. |
| C2-H | CH | ~8.4 | ~140 | Downfield shift due to adjacent aldehyde and ring electronics. |
| C3 | - | - | ~185 (C=O) | Aldehyde carbon, characteristic downfield shift. |
| C4 | - | - | ~168 (C=O) | Ester carbonyl carbon. |
| C5-H | CH | ~7.5 | ~122 | Aromatic proton. |
| C6-H | CH | ~7.3 | ~124 | Aromatic proton. |
| C7-H | CH | ~7.9 | ~128 | Aromatic proton. |
| -OCH₃ | CH₃ | ~3.9 | ~52 | Methyl ester protons. |
| C=O (Aldehyde) | CHO | ~10.1 | - | Aldehyde proton, highly deshielded. |
Note: These are estimated values. Actual experimental values may vary. Data is inferred from reference spectra of indole carboxylates.[5]
Recommended Synthetic Pathway
The synthesis of this compound is not commonly detailed as a one-pot reaction. A logical and robust approach involves a two-stage process: first, the construction of the indole-4-carboxylate core, followed by selective formylation at the electron-rich C3 position.
Caption: Proposed two-stage synthesis of the target compound.
Stage 1: Synthesis of Methyl 1H-indole-4-carboxylate
The synthesis of the core precursor can be efficiently achieved using established methods, such as the palladium-catalyzed N-heteroannulation described in Organic Syntheses.[6] This procedure provides a reliable route from commercially available starting materials.
Protocol: Synthesis of Methyl 1H-indole-4-carboxylate[6]
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) or bromine with a radical initiator (e.g., AIBN or dibenzoyl peroxide) to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Causality: This step activates the benzylic position for subsequent reactions.
-
-
Wittig Salt Formation: The resulting bromo-compound is reacted with triphenylphosphine to form the corresponding phosphonium salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.
-
Causality: This creates the necessary reagent for the Wittig olefination to introduce a vinyl group.
-
-
Wittig Reaction: The phosphonium salt is reacted with formaldehyde (generated from paraformaldehyde) to produce methyl 2-ethenyl-3-nitrobenzoate.
-
Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.
-
-
Reductive Cyclization: The nitro-styrene derivative undergoes a palladium-catalyzed reductive carbonylation in the presence of carbon monoxide. This key step forms the indole ring system.
-
Causality: This elegant cyclization, a variation of the Hegedus indole synthesis, constructs the heterocyclic core in high yield.
-
-
Purification: The crude product is purified by silica gel column chromatography to yield pure methyl 1H-indole-4-carboxylate as a solid.
Stage 2: C3-Formylation
With the precursor in hand, the final step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation, exploiting the high nucleophilicity of the indole C3 position.[7][8]
Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), phosphorus oxychloride (POCl₃, ~1.5 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents) with stirring. The mixture is stirred for 30-60 minutes, allowing the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, to form.
-
Indole Addition: A solution of Methyl 1H-indole-4-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise to the cold Vilsmeier reagent solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated (typically 40-60°C) for 1-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The electron-rich C3 position of the indole ring attacks the electrophilic Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.
-
-
Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., 2M NaOH or saturated NaHCO₃ solution) until a precipitate forms.
-
Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel chromatography to yield the final product, this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this molecule stems from its two distinct and reactive functional groups. This allows for orthogonal or sequential chemical modifications, making it a powerful building block.
Caption: Key downstream reactions available from the aldehyde and ester moieties.
This dual functionality is critical for generating libraries of compounds in drug discovery campaigns. For instance, the aldehyde can be used as a handle to introduce diverse amine side chains via reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.
Applications in Research & Development
Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Derivatives of indole-carboxylates have shown significant promise in various therapeutic areas.
-
Anti-inflammatory Agents: Related benzo[g]indole-3-carboxylate derivatives have been identified as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[9] This suggests that scaffolds based on this compound could be explored for the development of novel anti-inflammatory drugs with potentially improved safety profiles over traditional NSAIDs.[9]
-
Anticancer Agents: The indole scaffold is a common feature in compounds designed to target various mechanisms in oncology, including tubulin polymerization and protein kinase inhibition.[2] The ability to readily diversify the C3 and C4 positions of this molecule makes it an attractive starting point for synthesizing focused libraries against cancer targets.
Materials Science
Recent research has demonstrated that oligomers derived from methyl indole-4-carboxylate possess excellent blue light-blocking properties.[10] The conjugated structure of the polymerized indole rings leads to strong absorption in the high-energy visible spectrum.[10] This opens potential applications in:
-
Optical Filters and Coatings: Incorporation into polymers like PMMA or CR-39 for lenses and screens to protect against blue light-induced retinal damage.[10]
-
Functional Polymers: Development of new materials with tailored optical and electronic properties.
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not universally available, data from closely related indole aldehydes provides a strong basis for safe handling protocols. The compound should be treated as hazardous.
Table 3: Hazard Profile and Safety Recommendations
| Hazard Category | GHS Classification (Inferred) | Recommended Handling Procedure |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if swallowed. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash with plenty of soap and water.[11][12] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[11][13] |
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[12]
Conclusion
This compound (CAS 53462-88-7) is more than a simple chemical; it is a strategic platform for innovation. Its well-defined structure, coupled with two distinct points for chemical elaboration, provides chemists with a reliable and versatile tool for accessing novel chemical space. Whether the goal is to develop next-generation therapeutics that leverage the privileged indole scaffold or to create advanced materials with unique optical properties, this compound represents a key starting point for sophisticated synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. CAS 53462-88-7 | 4H56-1-3V | MDL MFCD06656838 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Guide to the Structural Elucidation of Methyl 3-formyl-1H-indole-4-carboxylate
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the complete structural elucidation of methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7). Designed for researchers and professionals in chemical synthesis and drug development, this document outlines a logical workflow employing a suite of modern spectroscopic techniques. We will demonstrate how data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments—are synergistically integrated to unambiguously confirm the molecular structure. The causality behind each experimental choice is explained, providing a robust framework for the characterization of complex heterocyclic compounds.
Introduction: The Analytical Challenge
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The precise characterization of substituted indoles is therefore a critical step in synthetic chemistry and drug discovery. This compound is a multifunctionalized indole derivative. Its structure presents a distinct analytical puzzle: confirming the absolute and relative positions of the formyl and methyl carboxylate substituents on the indole core.
This guide will walk through a systematic process to solve this puzzle, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the definitive mapping of atomic connectivity.
The Elucidation Workflow: A Multi-Faceted Approach
A successful structure elucidation relies not on a single technique, but on the convergent validation from multiple analytical methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed to build upon the information gathered at each preceding step, ensuring a self-validating and logical progression from molecular formula to final, confirmed structure.
Figure 1: The integrated workflow for structure elucidation.
Step 1: Molecular Formula Determination via Mass Spectrometry
Expertise & Rationale: Before assembling the structure, we must know the constituent parts. High-Resolution Mass Spectrometry (HRMS) provides the most accurate and fundamental piece of data: the exact mass of the molecule. This allows for the unambiguous determination of the molecular formula, a critical check against which all subsequent data must agree.
The target molecule, this compound, has a proposed molecular formula of C₁₁H₉NO₃.
-
Calculated Exact Mass: 203.0582 g/mol .[2]
An experimental HRMS (e.g., ESI-TOF) result yielding a mass-to-charge ratio ([M+H]⁺) of 204.0655 would strongly corroborate this formula, confirming the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard.
-
Infusion: Infuse the sample solution into the electrospray source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).
-
Analysis: Compare the measured exact mass of the [M+H]⁺ peak to the calculated value for C₁₁H₉NO₃ + H⁺. The mass error should be less than 5 ppm.
Step 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula established, IR spectroscopy is used to quickly identify the key functional groups present. This technique probes the vibrational frequencies of bonds, providing a "fingerprint" of the molecule's chemical functionalities. For our target, we expect to see characteristic absorptions for the N-H bond, two distinct carbonyl (C=O) groups (aldehyde and ester), and aromatic rings.
Predicted IR Data
The following table summarizes the expected vibrational frequencies based on data from similar indole structures.[3][4][5]
| Functional Group | Expected Absorption (cm⁻¹) | Rationale & Notes |
| N-H Stretch | ~3300 cm⁻¹ | Characteristic broad peak for the indole N-H. |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Sharp peaks, typical for sp² C-H bonds. |
| Aldehyde C-H Stretch | ~2850 cm⁻¹ and ~2750 cm⁻¹ | Two weak but distinct peaks (Fermi resonance). |
| Ester C=O Stretch | ~1720 cm⁻¹ | Strong, sharp absorption for the ester carbonyl. |
| Aldehyde C=O Stretch | ~1680 cm⁻¹ | Strong, sharp absorption, typically at a lower frequency than esters due to conjugation. |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Multiple sharp peaks characteristic of the indole ring system. |
| C-O Stretch | 1300-1100 cm⁻¹ | Strong peak associated with the ester C-O bond. |
The presence of these bands provides strong, direct evidence for the proposed functional groups and validates the elemental composition (C, H, N, O) derived from HRMS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands.
Step 3: Mapping the Molecular Framework with NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule. We will use a combination of 1D and 2D NMR experiments to build the complete molecular structure piece by piece. All predicted chemical shifts are based on established principles and data from analogous compounds such as methyl 1H-indole-3-carboxylate and various 3-formylindoles.[6][7]
¹H NMR: Defining the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-N1 | ~12.5 | br s | 1H | Deshielded indole N-H, exchangeable with D₂O. |
| H-C10 (Aldehyde) | ~10.2 | s | 1H | Highly deshielded due to the anisotropic effect of the C=O bond. |
| H-C2 | ~8.5 | s | 1H | Deshielded proton on the pyrrole ring, adjacent to the electron-withdrawing formyl group. |
| H-C5 | ~8.0 | d | 1H | Aromatic proton ortho to the ester, deshielded. |
| H-C7 | ~7.8 | d | 1H | Aromatic proton ortho to the indole nitrogen fusion point. |
| H-C6 | ~7.4 | t | 1H | Aromatic proton coupled to both H-C5 and H-C7. |
| H-C12 (Methyl) | ~3.9 | s | 3H | Protons of the methyl ester group. |
¹³C NMR & DEPT-135: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) do not appear in DEPT spectra.
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C-10 (Aldehyde C=O) | ~186.0 | None (Quat) | Typical chemical shift for an aldehyde carbonyl. |
| C-11 (Ester C=O) | ~167.0 | None (Quat) | Typical chemical shift for an ester carbonyl. |
| C-7a | ~138.0 | None (Quat) | Quaternary carbon at the indole ring fusion. |
| C-2 | ~137.0 | Positive (CH) | Deshielded pyrrole ring carbon. |
| C-3a | ~130.0 | None (Quat) | Quaternary carbon at the indole ring fusion. |
| C-5 | ~128.0 | Positive (CH) | Aromatic methine carbon. |
| C-6 | ~125.0 | Positive (CH) | Aromatic methine carbon. |
| C-3 | ~122.0 | None (Quat) | Carbon bearing the formyl group. |
| C-7 | ~120.0 | Positive (CH) | Aromatic methine carbon. |
| C-4 | ~118.0 | None (Quat) | Carbon bearing the ester group. |
| C-12 (Methyl) | ~52.0 | Positive (CH₃) | Carbon of the methyl ester. |
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for establishing the final bonding network.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). We would expect to see a clear correlation trail between H-C5, H-C6, and H-C7, confirming the connectivity of the benzene portion of the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to (¹J-coupling). It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For example, the proton at ~8.0 ppm (H-C5) will show a correlation to the carbon at ~128.0 ppm (C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments. It reveals long-range correlations (2-3 bonds) between protons and carbons, establishing the positions of the substituents and confirming the overall ring structure.
Figure 2: Key HMBC correlations confirming substituent positions.
Key Predicted HMBC Correlations:
-
Formyl Group Position: The aldehyde proton (H-10, ~10.2 ppm) should show a strong correlation to the quaternary carbon C-3 (~122.0 ppm), confirming its attachment at the 3-position.
-
Ester Group Position: The methyl protons (H-12, ~3.9 ppm) will correlate to the ester carbonyl carbon (C-11, ~167.0 ppm). Crucially, the aromatic proton H-C5 (~8.0 ppm) should show a correlation to the quaternary carbon bearing the ester, C-4 (~118.0 ppm), definitively placing the ester at the 4-position.
-
Ring Fusion Confirmation: The proton at C-2 (~8.5 ppm) will show correlations to C-3, C-3a, and C-7a, confirming the pyrrole ring structure and its fusion to the benzene ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction) and analyze the correlations as described above.
Conclusion: A Confirmed Structure
By systematically integrating the data from HRMS, IR, and a full suite of NMR experiments, we can unambiguously confirm the structure of the synthesized compound as This compound . The HRMS confirms the elemental formula (C₁₁H₉NO₃). The IR spectrum validates the presence of the key N-H, C=O (aldehyde and ester), and aromatic functional groups. Finally, the comprehensive 1D and 2D NMR data provide an incontrovertible map of the atomic connectivity, confirming the 1,3,4-substitution pattern on the indole core. This rigorous, multi-technique approach represents a gold standard for chemical characterization in modern research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 5. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) [hmdb.ca]
The 3-Formyl-1H-indole-4-carboxylate Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, the 3-formyl-1H-indole-4-carboxylate scaffold has emerged as a particularly compelling pharmacophore. Its unique electronic and steric properties, conferred by the electron-withdrawing formyl and carboxylate groups, render it a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the biological significance of the 3-formyl-1H-indole-4-carboxylate scaffold, delving into its synthesis, key biological targets, and the experimental methodologies used to evaluate its therapeutic potential.
Introduction: The Strategic Importance of the 3-Formyl-1H-indole-4-carboxylate Scaffold
The indole ring system is a prevalent structural motif in biologically active molecules, owing to its ability to mimic peptide structures and engage in various interactions with biological macromolecules.[2] The strategic placement of a formyl group at the C3 position and a carboxylate at the C4 position of the indole core creates a unique chemical entity with significant potential in drug design. The 3-formyl group serves as a crucial synthetic handle for further molecular elaboration, while the 4-carboxylate moiety can influence solubility, metabolic stability, and receptor interactions. This guide will explore the multifaceted biological significance of this scaffold, with a focus on its applications in oncology, inflammation, and infectious diseases.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the 3-formyl-1H-indole-4-carboxylate scaffold and its derivatives relies on established methodologies in heterocyclic chemistry. A common and effective approach involves the formylation of an indole-4-carboxylate precursor.
Key Synthetic Reaction: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 1H-indole-4-carboxylate
Objective: To synthesize methyl 3-formyl-1H-indole-4-carboxylate.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the Vilsmeier complex is fully hydrolyzed and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial as the Vilsmeier reagent is sensitive to moisture.
-
The slow, dropwise addition of POCl₃ at low temperature helps to control the exothermic reaction and prevent the formation of side products.
-
The final workup with sodium bicarbonate neutralizes the acidic reaction mixture and facilitates the extraction of the product.
Biological Significance and Therapeutic Applications
While quantitative data for the bare 3-formyl-1H-indole-4-carboxylate scaffold is limited in publicly available literature, the biological activities of its closely related derivatives provide strong evidence for its therapeutic potential in several key areas.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, with some compounds acting as tubulin polymerization inhibitors and others targeting various protein kinases.[3][4] The 3-formyl-1H-indole-4-carboxylate scaffold can serve as a precursor for the synthesis of novel anticancer compounds.
Quantitative Data for Related Indole Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-based chalcones | MCF-7 (Breast) | 0.57 | [3] |
| Indole-based chalcones | HCT116 (Colon) | 1.95 | [3] |
| Indole-based chalcones | A549 (Lung) | 3.49 | [3] |
| 3-Aryl-thio-1H-indole derivatives | HT29 (Colon) | 0.02 | [5] |
| 3-Aryl-thio-1H-indole derivatives | HepG2 (Liver) | 0.02 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in allergic and inflammatory conditions like asthma.[7] Their effects are mediated through CysLT1 and CysLT2 receptors. Derivatives of 1H-indole-2-carboxylic acid have been identified as highly potent and selective antagonists of the CysLT1 receptor, suggesting that the indole scaffold is a promising starting point for the development of novel anti-inflammatory drugs.[7]
Quantitative Data for a Related Indole Derivative:
| Compound | Receptor | IC₅₀ (µM) | Reference |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | CysLT1 | 0.0059 | [7] |
Signaling Pathway: Cysteinyl Leukotriene 1 Receptor Signaling
Caption: CysLT1 receptor signaling pathway.
Experimental Protocol: Calcium Mobilization Assay
Objective: To measure the antagonist activity of a test compound on the CysLT1 receptor by monitoring intracellular calcium levels.
Materials:
-
Cells stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LTD₄ (agonist)
-
Test compound (antagonist)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injection system
Procedure:
-
Seed the CysLT1-expressing cells in a 96-well plate and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.[8]
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer containing the test compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[8]
-
Inject a solution of LTD₄ into the wells to stimulate the receptor and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the LTD₄-induced calcium signal.
-
Calculate the IC₅₀ value of the test compound.
Antibacterial Activity: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[9] Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. Indole and its derivatives have been shown to interfere with QS systems.[10]
Quantitative Data for a Related Indole Derivative:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus (MRSA) | 0.98 | [8] |
Signaling Pathway: Bacterial Quorum Sensing
Caption: Bacterial quorum sensing and its inhibition.
Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Objective: To screen for the quorum sensing inhibitory activity of a test compound using the biosensor strain Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum (ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.[11]
-
Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.1.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of LB broth with serial dilutions of the test compound. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubate the plate at 30°C for 24-48 hours without shaking.
-
After incubation, assess bacterial growth by measuring the OD₆₀₀.
-
Quantify the production of violacein, the purple pigment regulated by QS, by adding 100 µL of DMSO to each well, mixing, and centrifuging to pellet the cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.[12]
-
The inhibition of violacein production at sub-inhibitory concentrations of the test compound indicates QS inhibitory activity.
Conclusion and Future Perspectives
The 3-formyl-1H-indole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs in oncology, inflammation, and infectious diseases. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising scaffold.
References
- 1. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 2. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Spectroscopic Characterization of Methyl 3-formyl-1H-indole-4-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in the fundamental principles of spectroscopic analysis and supported by comparative data from closely related indole derivatives. This guide also outlines standardized protocols for data acquisition, ensuring reproducibility and adherence to best practices in analytical chemistry.
Introduction
This compound is a bifunctional indole derivative featuring a reactive formyl group at the 3-position and a methyl ester at the 4-position. This unique substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials. Accurate and unambiguous structural confirmation of this molecule is paramount for its application in any synthetic endeavor. Spectroscopic methods provide the necessary tools for this confirmation.
This guide will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the structural elucidation of this compound. By understanding the expected spectral signatures, researchers can confidently verify the identity and purity of their synthesized material.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name this compound and molecular formula C₁₁H₉NO₃, dictates its characteristic spectroscopic properties[1]. The key functional groups that will be readily identifiable are the indole N-H, the aromatic protons of the benzene ring, the formyl proton and carbonyl, and the methyl ester group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution[2]. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon and hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and carboxylate groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~11.0-12.0 | br s | - |
| H-2 | ~8.0-8.5 | s | - |
| H-5 | ~7.2-7.6 | t | ~7.5-8.0 |
| H-6 | ~7.0-7.4 | d | ~7.5-8.0 |
| H-7 | ~7.5-7.9 | d | ~7.5-8.0 |
| CHO | ~9.9-10.5 | s | - |
| OCH₃ | ~3.9-4.1 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton: The indole N-H proton is expected to appear as a broad singlet in the downfield region (δ 11.0-12.0 ppm). Its chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding and exchange.
-
Formyl Proton (CHO): The aldehyde proton is highly deshielded by the adjacent carbonyl group and is expected to resonate as a sharp singlet at a very downfield chemical shift, typically between δ 9.9 and 10.5 ppm. This is a highly characteristic signal for a formyl group attached to an aromatic ring.
-
Aromatic Protons (H-2, H-5, H-6, H-7): The proton at the C-2 position is adjacent to the electron-withdrawing formyl group and the indole nitrogen, leading to a downfield shift (δ 8.0-8.5 ppm) and will appear as a singlet. The protons on the benzene ring (H-5, H-6, and H-7) will form a coupled system. H-5 is expected to be a triplet, while H-6 and H-7 will be doublets. The exact chemical shifts will be influenced by the anisotropic effect of the C-4 carboxylate group.
-
Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (formyl) | ~185-195 |
| C=O (ester) | ~165-175 |
| C-2 | ~135-145 |
| C-3 | ~115-125 |
| C-3a | ~120-130 |
| C-4 | ~125-135 |
| C-5 | ~120-130 |
| C-6 | ~110-120 |
| C-7 | ~115-125 |
| C-7a | ~130-140 |
| OCH₃ | ~50-55 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The aldehyde carbonyl (C=O, formyl) will be further downfield (δ 185-195 ppm) compared to the ester carbonyl (C=O, ester) (δ 165-175 ppm).
-
Aromatic and Indole Carbons: The eight sp² hybridized carbons of the indole ring system will resonate in the aromatic region (δ 110-145 ppm). The specific chemical shifts are influenced by the substitution pattern. For instance, C-3, bearing the formyl group, and C-4, with the carboxylate group, will have their chemical shifts significantly affected.
-
Methyl Carbon (OCH₃): The carbon of the methyl ester will appear in the aliphatic region of the spectrum, typically around δ 50-55 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (indole) | 3200-3400 | Medium, sharp |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aldehyde) | 2700-2850 (often two bands) | Weak to medium |
| C=O stretch (ester) | 1700-1730 | Strong |
| C=O stretch (aldehyde) | 1670-1700 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (ester) | 1100-1300 | Strong |
Interpretation of the IR Spectrum:
-
The presence of a sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the indole ring.
-
Two strong carbonyl absorption bands are expected. The ester C=O stretch will likely appear at a higher wavenumber (1700-1730 cm⁻¹) than the aldehyde C=O stretch (1670-1700 cm⁻¹) due to conjugation effects in the latter.
-
The characteristic, though sometimes weak, C-H stretching bands of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ can provide further confirmation of the formyl group.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉NO₃), the expected exact mass is 203.0582 g/mol .
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 203 would be expected. Common fragmentation pathways could include:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 172.
-
Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 144.
-
Loss of the formyl group (-CHO), giving a fragment at m/z 174.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique and is more likely to show the protonated molecule [M+H]⁺ at m/z 204.
-
Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on the analysis of related structures, serves as a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for rigorous scientific research and development.
References
solubility of methyl 3-formyl-1H-indole-4-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-formyl-1H-indole-4-carboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and a robust experimental framework for determining its solubility in a range of organic solvents.
Executive Summary: A Molecule of Dichotomous Nature
This compound is a structurally complex molecule featuring both hydrogen bond donor (the indole N-H) and acceptor sites (the formyl and ester carbonyls), alongside a moderately non-polar aromatic core. This duality governs its solubility, suggesting a nuanced behavior that is highly dependent on the chosen solvent system. Due to the limited availability of comprehensive public solubility data for this specific compound, this guide emphasizes a first-principles approach. We will first dissect the molecular features that dictate solubility and then present a validated experimental protocol for researchers to generate precise solubility data in their own laboratories.
Physicochemical Properties and Solubility Predictions
Understanding the inherent properties of a molecule is paramount to predicting its behavior in different solvents. The structure of this compound offers several clues.
| Property | Value/Prediction | Implication for Solubility |
| Molecular Weight | 203.19 g/mol | Moderate molecular weight, generally favorable for solubility. |
| Melting Point | ~200-205 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This indicates that solubility may be limited in non-polar solvents. |
| Hydrogen Bond Donors | 1 (indole N-H) | The N-H group can donate a hydrogen bond, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 3 (C=O of ester, C=O of aldehyde, O of ester) | Multiple acceptor sites enhance interactions with protic solvents and polar aprotic solvents. |
| LogP (Predicted) | ~1.5 - 2.5 | This predicted octanol-water partition coefficient suggests a moderate lipophilicity. The molecule is not excessively greasy nor is it highly polar, indicating that it will likely require solvents with a degree of polarity for effective dissolution. |
Based on these properties, we can logically predict a solubility profile that favors polar aprotic solvents, which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Protic solvents may also be effective, though the non-polar indole core might limit miscibility with highly polar protic solvents like methanol at high concentrations. Solubility is expected to be poor in non-polar aliphatic and aromatic hydrocarbons.
Logical Framework for Solvent Selection
The choice of solvent is a critical experimental parameter. The following diagram outlines a logical workflow for selecting and testing a range of solvents to establish a comprehensive solubility profile.
Caption: Logical workflow for solvent selection based on solute properties.
Experimental Protocol: Isothermal Shake-Flask Method
To ensure data integrity and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. This method is reliable and can be implemented in most laboratory settings.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Procedure
The following diagram illustrates the key steps of the shake-flask protocol.
The Multifaceted Chemistry and Biology of Indole-3-Pyruvic Acid: A Technical Guide
This guide provides an in-depth exploration of Indole-3-pyruvic acid (IPyA), an indole compound with the molecular formula C₁₁H₉NO₃. While several isomers exist for this formula, this document focuses on the most biologically significant and well-researched of these: 3-(1H-indol-3-yl)-2-oxopropanoic acid , commonly known as Indole-3-pyruvic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties, synthesis, biological roles, and potential therapeutic applications.
Core Identity and Physicochemical Properties
Indole-3-pyruvic acid is a pivotal intermediate in the metabolism of tryptophan and a central player in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).[1][2] Its IUPAC name is 3-(1H-indol-3-yl)-2-oxopropanoic acid .[1]
IPyA is known for its inherent instability, particularly in neutral or alkaline solutions and when exposed to light, which has historically presented analytical challenges.[3][4] It can exist in equilibrium between its keto and enol tautomers, a characteristic that can influence its reactivity and analytical detection.[5] Recent analytical methods, such as UHPLC-HRMS, have been developed to separate and characterize these tautomers.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | 3-(1H-indol-3-yl)-2-oxopropanoic acid | [1] |
| CAS Number | 392-12-1 | [1] |
| Melting Point | 215 °C (with decomposition) | [6] |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in methanol. | [7][8] |
The Indole-3-Pyruvic Acid Pathway: A Nexus of Biosynthesis
IPyA is a cornerstone of the main tryptophan-dependent pathway for auxin biosynthesis in plants, a process also utilized by various bacteria and fungi.[9][10][11] This pathway is crucial for numerous aspects of plant growth and development.[12]
The biosynthesis of IAA from tryptophan via IPyA is a two-step enzymatic process:
-
Transamination of L-tryptophan: Tryptophan aminotransferases (TAA) catalyze the conversion of L-tryptophan to IPyA.[2]
-
Oxidative decarboxylation of IPyA: The YUCCA (YUC) family of flavin monooxygenases then converts IPyA to indole-3-acetic acid (IAA).[12]
IPyA itself plays a regulatory role in this pathway, acting as a negative feedback inhibitor of TAA1 activity, thereby ensuring auxin homeostasis.[12][13]
Caption: The Indole-3-Pyruvic Acid Pathway for Auxin Biosynthesis.
Synthesis and Experimental Protocols
The synthesis of Indole-3-pyruvic acid can be achieved through both enzymatic and chemical methods.
Enzymatic Synthesis of Indole-3-Pyruvic Acid
This protocol outlines a general method for the enzymatic synthesis of IPyA from L-tryptophan using a tryptophan aminotransferase.
Materials:
-
L-Tryptophan
-
α-Ketoglutaric acid
-
Tryptophan aminotransferase (e.g., from a microbial source)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.0-8.5)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Prepare a reaction mixture containing L-tryptophan, a molar excess of α-ketoglutaric acid, and a catalytic amount of PLP in the reaction buffer.
-
Deaerate the solution by bubbling with an inert gas to minimize oxidative degradation of IPyA.
-
Initiate the reaction by adding the purified tryptophan aminotransferase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at time intervals and analyzing for IPyA formation using HPLC.
-
Once the reaction reaches completion or the desired conversion, terminate it by acidifying the mixture to pH < 2, which also helps to stabilize the IPyA.[14]
-
The product can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.
Analytical Methods for Detection and Quantification
The instability of IPyA necessitates careful handling and robust analytical methods for its accurate quantification.
HPLC is a widely used technique for the analysis of IPyA.[15]
Sample Preparation from Plant Tissues: [16]
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with a suitable solvent, such as 80% methanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Acidify the supernatant to approximately pH 2.5 with 1 M HCl.
-
Partition the acidified extract with ethyl acetate.
-
Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions (Example): [16]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 150 × 4.6 mm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and 1% acetic acid (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 282 nm and emission at 360 nm provides high sensitivity and selectivity for indole compounds. UV detection at 280 nm is also an option.
GC-MS offers high sensitivity and specificity for IPyA analysis, though it requires derivatization due to the low volatility of IPyA.[17]
Derivatization Protocol (Oximation): [17]
-
To the crude extract, add hydroxylamine to form the more stable and volatile IPyA-oxime derivative.
-
The derivatized sample is then purified by solid-phase extraction and HPLC before GC-MS analysis.
Caption: General workflow for the analysis of Indole-3-pyruvic acid.
Role in Drug Development and Therapeutic Potential
Beyond its fundamental role in plant biology, IPyA has garnered interest for its diverse biological activities in mammalian systems, suggesting its potential as a therapeutic agent.
Aryl Hydrocarbon Receptor (AhR) Activation
IPyA is an endogenous metabolite of tryptophan and acts as an agonist for the aryl hydrocarbon receptor (AhR).[7][18] The AhR is a ligand-activated transcription factor involved in regulating immune responses.[19]
-
Anti-inflammatory Effects: Dietary administration of IPyA has been shown to reduce colonic inflammation in mouse models of colitis by activating the AhR.[7][18] This activation leads to a decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.[18] IPyA has also been shown to alleviate rheumatoid arthritis in animal models through the AhR pathway by restoring the Th17/Treg cell balance.[19]
Anxiolytic Properties
Preclinical studies in mice have demonstrated that IPyA possesses anxiolytic (anti-anxiety) effects.[20] When administered at certain doses, it increased the time spent in the open arms of an elevated plus-maze, an effect comparable to the standard anxiolytic diazepam.[20] The mechanism of action appears to be distinct from benzodiazepines, suggesting a novel profile for an endogenous anxiolytic.[21]
Neuroprotection
As a microbiota-derived tryptophan metabolite, IPyA is part of a family of indole compounds that are being investigated for their neuroprotective properties.[22] While research is ongoing, the ability of these metabolites to cross the blood-brain barrier and influence central nervous system functions is an active area of investigation.
Conclusion and Future Directions
Indole-3-pyruvic acid is a molecule of significant interest due to its central role in auxin biosynthesis and its emerging therapeutic potential in mammalian systems. Its inherent instability poses challenges for research, but advancements in analytical techniques are enabling a more detailed understanding of its complex chemistry and biology. For researchers in drug development, the multifaceted activities of IPyA, particularly its role as an AhR agonist and its anxiolytic properties, present exciting opportunities for the development of novel therapeutics for inflammatory and neurological disorders. Further investigation into the signaling pathways modulated by IPyA and its tautomers will undoubtedly uncover new avenues for scientific discovery and clinical application.
References
- 1. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole-3-pyruvic acid = 97 392-12-1 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. Chemical Biology in the Auxin Biosynthesis Pathway via Indole-3-Pyruvic Acid | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 10. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnas.org [pnas.org]
- 14. RU2325442C2 - Method of indole-3-pyruvic acid and its derivatives production - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anxiolytic effect of indole-3-pyruvic acid (IPA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]
Unlocking the Therapeutic Potential of Indole-Based Compounds: A Technical Guide to Pharmacophore Elucidation
This guide provides an in-depth exploration of the pharmacophore concept as it applies to the vast and therapeutically significant class of indole-based compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical descriptions to offer a practical framework for identifying, validating, and utilizing the pharmacophoric features of indole derivatives to accelerate the discovery of novel therapeutics.
The Indole Scaffold: A Privileged Motif in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, appearing in a remarkable number of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and rigid, planar structure provide an ideal framework for interacting with a diverse array of biological targets, earning it the designation of a "privileged scaffold."[3] The indole ring system can engage in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions, which are fundamental to its broad spectrum of pharmacological activities.[4]
A testament to its therapeutic importance is the number of indole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for a wide range of clinical indications.[1][5]
Table 1: FDA-Approved Indole-Based Drugs
| Brand Name | Generic Name | Biological Target(s) | Therapeutic Use | Year of FDA Approval |
| Sutent® | Sunitinib | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Renal Cell Carcinoma, Gastrointestinal Stromal Tumor | 2006[5] |
| Alecensa® | Alectinib | Anaplastic Lymphoma Kinase (ALK) | Non-Small Cell Lung Cancer | 2015[5] |
| Tagrisso® | Osimertinib | Epidermal Growth Factor Receptor (EGFR) | Non-Small Cell Lung Cancer | 2015[5] |
| Farydak® | Panobinostat | Histone Deacetylase (HDAC) | Multiple Myeloma | 2015[1] |
| Indocin® | Indomethacin | Cyclooxygenase (COX) | Anti-inflammatory, Analgesic | 1965[4][6] |
| Venclexta® | Venetoclax | B-cell lymphoma 2 (Bcl-2) | Chronic Lymphocytic Leukemia | 2016 |
| Lorbrena® | Lorlatinib | ALK, ROS1 | Non-Small Cell Lung Cancer | 2018 |
| Vyvanse® | Lisdexamfetamine | Prodrug to dextroamphetamine | Attention Deficit Hyperactivity Disorder (ADHD) | 2007 |
Deciphering the Pharmacophore: From Concept to Application
A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its biological activity. It defines the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups that are critical for molecular recognition at a biological target.[7] Understanding the pharmacophore of a series of indole-based compounds is paramount for rational drug design, enabling lead optimization, virtual screening of compound libraries, and the design of novel chemical entities with improved potency and selectivity.[7][8]
The Causality Behind Pharmacophore Modeling: Why It Works
The fundamental principle underpinning pharmacophore modeling is that molecules with similar biological activities often share a common set of steric and electronic features arranged in a specific three-dimensional geometry. By identifying this common pattern from a set of active molecules, a pharmacophore model can be generated. This model then serves as a 3D query to search for other molecules that possess the same features, with the hypothesis that these new molecules will also exhibit the desired biological activity. This approach is particularly powerful when the 3D structure of the biological target is unknown (ligand-based pharmacophore modeling). When the target structure is available, a structure-based pharmacophore model can be derived from the interactions observed between the ligand and the active site.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853"];
} Caption: Workflow for Ligand-Based and Structure-Based Pharmacophore Modeling.
Computational Identification of the Indole Pharmacophore
Computational chemistry provides a powerful arsenal of tools for identifying and refining pharmacophore models. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking are two of the most widely used techniques.
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR is a computational method that correlates the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields.[9][10] By aligning a series of active indole derivatives, a 3D-QSAR model can be built to visualize the regions in space where certain properties are favorable or unfavorable for activity. This provides a quantitative pharmacophore model that can predict the activity of new compounds and guide the design of more potent analogs.[10] The contour maps generated from 3D-QSAR studies highlight the key pharmacophoric features. For instance, a region where a positive electrostatic potential is favored indicates the importance of a hydrogen bond donor or a positively charged group.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[11][12] By docking a series of indole-based compounds into the active site of a target protein, the key interactions responsible for binding can be identified. These interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions with nonpolar pockets, define the structure-based pharmacophore. Docking studies can reveal the precise spatial arrangement of pharmacophoric features required for optimal binding.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];
} Caption: Key Pharmacophoric Features of the Indole Nucleus.
Case Study: Pharmacophore of Indole-Based Tubulin Inhibitors
A significant class of anticancer agents, including the vinca alkaloids, are indole derivatives that target tubulin, a key protein involved in cell division.[13][14] Understanding the pharmacophore of these inhibitors is crucial for developing new anticancer drugs with improved efficacy and reduced side effects.[2][11]
A common pharmacophore model for indole-based tubulin inhibitors that bind to the colchicine site includes:[8][13]
-
An aromatic ring system: The indole ring itself often serves as one of the key aromatic features that engages in hydrophobic interactions within the binding pocket.
-
A hydrogen bond acceptor: Often a carbonyl group or other electronegative atom on a substituent attached to the indole core.
-
A hydrogen bond donor: The N-H group of the indole ring can act as a hydrogen bond donor.
-
A second aromatic or hydrophobic group: Many potent inhibitors possess an additional substituted phenyl or other aromatic ring system.
A 3D-QSAR study on a series of indole derivatives as tubulin inhibitors might reveal contour maps indicating that bulky, hydrophobic groups are favored at one position of the indole ring, while hydrogen bond acceptors are preferred at another.[15] Molecular docking studies can further refine this by showing the specific amino acid residues that form these interactions.[14]
Experimental Validation: The Self-Validating System
A computationally derived pharmacophore model is a hypothesis. To establish its validity and ensure its predictive power, experimental validation is essential. Spectroscopic and calorimetric techniques provide direct evidence of ligand-receptor interactions and are crucial for confirming the key features of a pharmacophore.
Experimental Protocols
Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein. A small, fluorescently labeled indole derivative will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to its target protein, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization. This change can be used to determine binding affinity (Kd).[6][16]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled indole ligand in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Prepare a series of dilutions of the target protein in the same buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a constant concentration of the fluorescent ligand to each well.
-
Add varying concentrations of the target protein to the wells. Include control wells with only the fluorescent ligand and buffer.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a one-site binding model to determine the Kd.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[5] One binding partner (e.g., the target protein) is immobilized on the chip, and the other (the indole compound) is flowed over the surface. Binding events cause a change in mass at the surface, which alters the refractive index and is detected as a response in real-time.[12]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the target protein to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the indole compound in a suitable running buffer.
-
Inject the different concentrations of the indole compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding and dissociation phases in real-time.
-
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein.[8] By titrating a solution of the indole compound into a solution containing the target protein, the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the target protein and the indole compound in the same, thoroughly degassed buffer. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the indole compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Bridging the Gap: A Self-Validating System in Action
The true power of this integrated approach lies in the synergy between computational modeling and experimental validation. For example, a 3D-QSAR model for a series of indole-based kinase inhibitors might predict that a specific hydrogen bond acceptor is crucial for high potency.[9] This hypothesis can then be directly tested by synthesizing a derivative lacking this feature and measuring its binding affinity to the kinase using SPR or ITC. A significant drop in affinity would provide strong experimental validation for the computational model.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853"];
} Caption: The Iterative Cycle of Pharmacophore Modeling and Experimental Validation.
Conclusion
The indole scaffold will undoubtedly continue to be a prolific source of new therapeutic agents. A deep understanding of the pharmacophore of indole-based compounds is essential for harnessing their full potential. By integrating sophisticated computational modeling with rigorous experimental validation, researchers can move beyond serendipitous discovery and embrace a rational, efficient, and ultimately more successful approach to drug design. The methodologies outlined in this guide provide a robust framework for elucidating the key molecular features that drive the biological activity of indole derivatives, thereby paving the way for the next generation of innovative medicines.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 6. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer’s Disease | MDPI [mdpi.com]
- 10. Combined 3D-QSAR modeling and molecular docking study on indolinone derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 12. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to Methyl 3-formyl-1H-indole-4-carboxylate for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of methyl 3-formyl-1H-indole-4-carboxylate, a key chemical intermediate. Designed for professionals in research and development, it covers the compound's commercial availability, chemical properties, synthetic context, and critical applications, ensuring a comprehensive understanding for its strategic use in complex molecule synthesis.
Core Compound Identification and Properties
This compound (CAS No: 53462-88-7) is a bifunctional indole derivative.[1] The presence of a reactive aldehyde at the C3 position and an ester at the C4 position makes it a versatile building block in organic synthesis. These functional groups serve as handles for introducing further complexity, rendering the molecule highly valuable for constructing novel pharmaceutical agents and functional materials.[2][3]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source(s) |
| CAS Number | 53462-88-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1][4] |
| Molecular Weight | 203.19 g/mol | [5] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Formyl-1H-indole-4-carboxylic acid methyl ester, 4-Methoxycarbonylindole-3-carboxaldehyde | [5] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95-97% | [1][5] |
| Storage | 2-8°C, Keep in dark place, Inert atmosphere | [1] |
Commercial Availability and Procurement
This compound is readily available from a range of fine chemical suppliers, catering primarily to the research and development market. It is typically sold in quantities ranging from milligrams to several grams. The cost is quantity-dependent, with significant price-per-gram reductions at larger scales.
The following table summarizes availability from several key suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the vendor.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Ambeed) | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g | Marketed via Aldrich partner Ambeed, Inc.[1] |
| Universal Biologicals | N/A | 5 g, 25 g | Pricing available in GBP.[6] |
| MOLBASE | 95+% | 1 g, 5 g | Lists multiple suppliers including ARK PHARM INC.[5] |
| AK Scientific | N/A | N/A | Sells a related N-methylated derivative (CAS 65923-20-8); indicates sourcing capabilities for similar compounds.[7] |
| Interbioscreen Ltd. | 96% | N/A | Listed as a supplier on chemical marketplaces.[5] |
For researchers requiring bulk quantities beyond what is listed, custom synthesis inquiries with suppliers like ChemScene or LEAPChem may be a viable option.[8][9]
Synthetic Context: The Logic of Formylation
While commercially available, understanding the synthesis of this molecule provides context for its cost and potential impurities. The introduction of a formyl group at the C3 position of an indole ring is a common and powerful transformation. The Vilsmeier-Haack reaction is a classic and efficient method for this purpose.
The workflow below illustrates a generalized pathway for the synthesis, starting from the more common precursor, methyl indole-4-carboxylate. This precursor itself can be synthesized from commercially available materials.[10] The formylation step is critical as it installs a versatile chemical handle for subsequent diversification.
This formylation is mechanistically significant because the indole nucleus is electron-rich, making the C3 position particularly susceptible to electrophilic substitution. The Vilsmeier reagent (generated in-situ from phosphorus oxychloride and dimethylformamide) acts as a mild electrophile, enabling high regioselectivity for the desired product.[11][12]
Application in Drug Discovery: A Gateway to Complexity
The primary value of this compound lies in its role as a versatile intermediate. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive natural products.[3][13] The aldehyde group at C3 is a key point for diversification, allowing for the synthesis of vast libraries of compounds for screening.
Key Transformations and Their Rationale:
-
Reductive Amination: The aldehyde can be readily converted into a primary, secondary, or tertiary amine. This is one of the most powerful reactions for introducing diversity, as a wide array of amines are commercially available. This transformation is fundamental for creating compounds that can form salt bridges or hydrogen bonds with biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of different geometries (E/Z isomers), which can be critical for optimizing binding to a target protein.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional groups for further coupling or interaction with biological targets.
The diagram below illustrates the logical flow from this starting material to potential downstream bioactive scaffolds.
Indole derivatives synthesized from such precursors have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as a warning-level hazard.
Standard Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not ingest.[14]
-
Spill Response: In case of a spill, collect the solid material carefully, avoiding dust generation, and dispose of it as chemical waste according to local regulations.[15]
Hazard Summary:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][15][16]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][15]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry place.[14][16]
-
For long-term stability and to prevent degradation, store at 2-8°C under an inert atmosphere and protected from light.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[14]
By adhering to these guidelines, researchers can safely handle and store this compound to maintain its integrity for experimental use.
References
- 1. This compound | 53462-88-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. This compound | C11H9NO3 | CID 12396096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price & availability - MOLBASE [molbase.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. 65923-20-8 Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate AKSci 3824EV [aksci.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to Methyl 3-formyl-1H-indole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Abstract
Methyl 3-formyl-1H-indole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive formyl group and a modifiable carboxylate moiety on the privileged indole scaffold, positions it as a crucial building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and prospective applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is a solid organic compound characterized by the following key identifiers and properties:
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 53462-88-7 | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [2] |
The strategic placement of the formyl group at the C3 position and the methyl carboxylate at the C4 position of the indole ring provides two distinct points for chemical modification, making it a highly valuable intermediate in synthetic organic chemistry.[3]
Synthesis and Mechanism
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] The starting material for this synthesis is methyl 1H-indole-4-carboxylate.[3][6]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich indole ring, preferentially at the C3 position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[7][8]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol
The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an indole substrate. The specific quantities and reaction parameters should be optimized based on the scale of the reaction and the specific reactivity of the starting material.
Materials:
-
Methyl 1H-indole-4-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an anhydrous solvent (e.g., DMF or DCM) to 0 °C in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve the methyl 1H-indole-4-carboxylate in a minimal amount of anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
NH Proton: A broad singlet in the region of δ 8.0-9.0 ppm.
-
Aldehyde Proton: A singlet around δ 9.5-10.5 ppm.
-
Aromatic Protons: A series of doublets and triplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyrrole rings.
-
Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm.
¹³C NMR (Predicted):
-
Aldehyde Carbonyl Carbon: A signal in the downfield region of δ 180-190 ppm.
-
Ester Carbonyl Carbon: A signal around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm.
Researchers are advised to acquire and interpret their own NMR data for verification.[9][11]
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[12] this compound serves as a valuable precursor for the synthesis of novel bioactive molecules.
Precursor for Bioactive Compounds
The presence of both a formyl and a carboxylate group allows for diverse chemical transformations. The formyl group can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. The carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common functionalities in many drug molecules.[13]
Derivatives of indole-3-carboxaldehydes have been reported to exhibit a range of biological activities, including:
-
Anticancer: Indole derivatives are known to target various pathways involved in cancer progression.[14][15]
-
Antimicrobial: The indole scaffold is a key component of many natural and synthetic antimicrobial agents.[13]
-
Anti-inflammatory: Certain indole-containing compounds have shown potent anti-inflammatory properties.[3]
-
Antiviral: The indole nucleus is present in several antiviral drugs.[8]
Caption: Workflow for Drug Discovery using the target molecule.
While specific biological activity data for this compound is limited, its utility as a synthetic intermediate is well-established. Researchers can leverage this compound to generate libraries of novel indole derivatives for high-throughput screening and the identification of new lead compounds for various therapeutic targets.
Conclusion
This compound is a molecule of significant synthetic utility. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two distinct functional handles make it an invaluable tool for medicinal chemists and drug discovery scientists. The indole scaffold's proven track record in a multitude of therapeutic areas underscores the potential of derivatives synthesized from this versatile building block. Further exploration into the biological activities of compounds derived from this compound is a promising avenue for the development of novel therapeutics.
References
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 53462-88-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. tetratek.com.tr [tetratek.com.tr]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Indole Nucleus and the Power of Palladium Catalysis
The indole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and biological activity have made it a privileged structure in drug discovery, with indole-containing molecules exhibiting a wide spectrum of therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities. The development of efficient and versatile methods for the synthesis of functionalized indoles is therefore of paramount importance to the scientific community.
Traditionally, indole synthesis has relied on classic named reactions such as the Fischer, Reissert, and Madelung syntheses. While foundational, these methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of transition metal catalysis, particularly with palladium, has revolutionized the construction of the indole core, offering milder conditions, broader applicability, and access to a diverse range of substituted derivatives.[2] Palladium's ability to catalyze a variety of bond-forming reactions, including C-C, C-N, and C-H bond functionalization, has led to the development of a powerful toolkit for indole synthesis.[1][2]
This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of indole derivatives. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for their practical implementation.
I. The Buchwald-Hartwig Modification of the Fischer Indole Synthesis: A Modern Approach to a Classic Transformation
The Fischer indole synthesis, discovered in 1883, is a venerable method for constructing indoles from arylhydrazines and carbonyl compounds under acidic conditions. However, the instability and limited availability of many substituted arylhydrazines can be a significant drawback.[3] The Buchwald-Hartwig amination offers an elegant solution by providing a reliable palladium-catalyzed route to the requisite N-arylhydrazone precursors from readily available aryl bromides and hydrazones.[4][3]
Causality Behind the Method:
The power of this approach lies in the stability of the benzophenone hydrazone starting material and the efficiency of the palladium-catalyzed C-N bond formation.[3] The subsequent in situ hydrolysis of the N-aryl benzophenone hydrazone and cyclization under acidic conditions provides a streamlined one-pot procedure for indole synthesis.[5] The choice of ligand is critical for the success of the C-N coupling, with bulky, electron-rich phosphine ligands such as BINAP and Xantphos being particularly effective in promoting the reductive elimination step of the catalytic cycle.[3][5][6]
Mechanistic Rationale:
The synthesis proceeds through two distinct stages: a palladium-catalyzed Buchwald-Hartwig amination followed by a classical Fischer indole cyclization.
Figure 1: Conceptual workflow for the Buchwald-Hartwig modified Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from the work of Buchwald and co-workers.[3][5]
Materials:
-
Bromobenzene
-
Benzophenone hydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Acetophenone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol
Procedure:
Part A: Palladium-Catalyzed Synthesis of N-(Phenyl)benzophenone Hydrazone
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL), bromobenzene (1.0 mmol), and benzophenone hydrazone (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(phenyl)benzophenone hydrazone.
Part B: One-Pot Hydrolysis and Fischer Indole Cyclization
-
Dissolve the crude N-(phenyl)benzophenone hydrazone in ethanol (10 mL).
-
Add acetophenone (1.5 mmol) and p-TsOH·H₂O (2.0 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylindole.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig/Fischer Indole Synthesis
| Aryl Bromide | Ketone | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Acetone | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 80 | 85 |
| 4-Bromoanisole | Cyclohexanone | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3-Bromopyridine | Propiophenone | Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 100 | 78 |
II. The Larock Indole Synthesis: A Convergent Heteroannulation Approach
The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[7][8] This method is highly convergent and tolerates a wide range of functional groups on both the aniline and alkyne components.[7][9]
Causality Behind the Method:
The success of the Larock indole synthesis hinges on a carefully orchestrated sequence of palladium-catalyzed steps. The choice of the palladium precursor, typically Pd(OAc)₂, and the addition of a chloride source like LiCl are crucial for the catalytic cycle.[7] The base, usually a carbonate, is necessary for the final C-N bond-forming cyclization. While the original protocol was developed for o-iodoanilines, modifications using bulky phosphine ligands have extended the scope to include more readily available and less expensive o-bromoanilines and o-chloroanilines.[7][10]
Mechanistic Rationale:
The catalytic cycle of the Larock indole synthesis involves the following key steps:
Figure 2: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenylindole
This protocol is a representative example of the Larock indole synthesis.[7]
Materials:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Lithium chloride (LiCl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a Schlenk tube, add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), LiCl (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water (20 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2,3-diphenylindole.
Table 2: Optimization of Larock Indole Synthesis for Different Substrates
| o-Haloaniline | Alkyne | Catalyst System | Ligand (for Br/Cl) | Base | Solvent | Temperature (°C) |
| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | - | K₂CO₃ | DMF | 100 |
| 2-Bromoaniline | 4-Octyne | Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 110 |
| 2-Chloroaniline | 1,4-Dimethoxy-2-butyne | Pd(OAc)₂ | dtbpf | K₃PO₄ | NMP | 130 |
III. Intramolecular Heck Reaction: A Powerful Cyclization Strategy
The intramolecular Mizoroki-Heck reaction provides a direct and efficient route to indoles through the cyclization of appropriately substituted precursors, such as o-halo-N-allylanilines.[11] This method is particularly useful for the synthesis of indoles with substituents at the 1- and 3-positions.
Causality Behind the Method:
The intramolecular Heck reaction relies on the formation of a C-C bond between the aromatic ring and the allylic group, mediated by a palladium catalyst. The choice of catalyst, base, and solvent can significantly influence the reaction efficiency and selectivity. The reaction typically proceeds via a neutral or cationic pathway, depending on the reaction conditions. The use of bidentate phosphine ligands can improve the stability and activity of the catalyst.
Mechanistic Rationale:
The catalytic cycle for the intramolecular Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination.
Figure 3: Catalytic cycle for the intramolecular Heck synthesis of indoles.
Experimental Protocol: Synthesis of 1-Methyl-3-vinylindole
This protocol is a generalized procedure for the intramolecular Heck cyclization.
Materials:
-
N-Allyl-2-iodo-N-methylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
To a Schlenk tube, add N-allyl-2-iodo-N-methylaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (5 mL) and Et₃N (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 8 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 1-methyl-3-vinylindole.
IV. Palladium-Catalyzed C-H Activation: The Modern Frontier of Indole Synthesis
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of indoles, avoiding the need for pre-functionalized starting materials.[1][12] Palladium catalysis has been at the forefront of this field, enabling a variety of intramolecular and intermolecular C-H functionalization reactions to construct the indole core.[1][12]
Causality Behind the Method:
Palladium-catalyzed C-H activation reactions for indole synthesis often involve a directing group to control the regioselectivity of the C-H bond cleavage. This directing group can be a removable or a permanent part of the substrate. The choice of oxidant is also crucial in many C-H activation cycles to regenerate the active palladium catalyst. These methods offer a "greener" alternative to traditional cross-coupling reactions by minimizing the formation of stoichiometric byproducts.[12]
Mechanistic Rationale:
The mechanisms of palladium-catalyzed C-H activation are diverse and often complex, but a common pathway involves cyclometalation to form a palladacycle intermediate.
Figure 4: Generalized pathway for C-H activation in indole synthesis.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a representative example of an intramolecular C-H amination to form an indoline, which can be subsequently oxidized to an indole.
Materials:
-
N-(2-Ethylphenyl)pivalamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid (AcOH)
Procedure:
-
To a sealed tube, add N-(2-ethylphenyl)pivalamide (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and PhI(OAc)₂ (0.6 mmol).
-
Add acetic acid (2 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding indoline product.
V. Troubleshooting and Optimization Strategies
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For Buchwald-Hartwig aminations, bulky electron-rich phosphines are generally preferred. For Heck reactions, phosphine or N-heterocyclic carbene (NHC) ligands can be effective. C-H activation often requires specific ligands to achieve high reactivity and selectivity.
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on the reaction outcome. It is often necessary to screen a variety of bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., toluene, dioxane, DMF, NMP) to optimize a given transformation.
-
Reaction Temperature and Time: These parameters should be carefully optimized. Higher temperatures can sometimes lead to side reactions and decomposition, while lower temperatures may result in incomplete conversion. Reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Purity of Reagents and Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of anhydrous solvents and reagents, as well as maintaining an inert atmosphere (argon or nitrogen), is crucial for reproducible results.
Conclusion
Palladium catalysis has undeniably transformed the art of indole synthesis, providing chemists with a powerful and versatile set of tools to construct this important heterocyclic motif. The methodologies outlined in this guide, from modern adaptations of classic reactions to cutting-edge C-H activation strategies, offer a glimpse into the vast potential of palladium catalysis in this field. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively harness the power of palladium to synthesize a diverse array of indole derivatives for applications in drug discovery, materials science, and beyond.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. grokipedia.com [grokipedia.com]
- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Knoevenagel Condensation Protocol using Indole-3-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Bioactive Scaffolds
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis.[1] It involves the reaction of a carbonyl compound, in this case, indole-3-carboxaldehyde, with an active methylene compound in the presence of a basic catalyst.[2] The indole motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4][5]
This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of indole-3-carboxaldehydes. It explains the underlying scientific principles, offers a step-by-step experimental guide, and discusses optimization strategies to empower researchers in synthesizing novel indole derivatives for drug discovery and development.
Scientific Principles and Reaction Mechanism
The Knoevenagel condensation proceeds via a base-catalyzed, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
Core Concepts:
-
Active Methylene Compounds: The reaction requires a nucleophile, typically a compound with a CH₂ group flanked by two strong electron-withdrawing groups (e.g., -CN, -COOR). This structural feature significantly increases the acidity of the methylene protons, facilitating their removal by a weak base.[1] Common examples include malononitrile, ethyl cyanoacetate, and barbituric acid.[2][6]
-
The Role of the Catalyst: A weak base is typically used to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[7] Secondary amines like piperidine are classic and highly effective catalysts.[8][9] The mechanism involves the formation of a resonance-stabilized carbanion (enolate), which then acts as the key nucleophile.[10] Theoretical studies suggest that with piperidine, the reaction may also proceed through an intermediate iminium ion, which is then attacked by the enolate.[11][12]
The Stepwise Mechanism:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[13]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the indole-3-carboxaldehyde. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[13]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy (aldol) intermediate.[13]
-
Dehydration: A final base-assisted elimination of a water molecule (dehydration) occurs, yielding the stable, conjugated α,β-unsaturated product.[13]
Caption: Figure 1: General Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Protocol: A Case Study
This section details a reliable and reproducible protocol for the condensation of indole-3-carboxaldehyde with malononitrile, a common and efficient transformation.
Materials & Equipment:
-
Reagents: Indole-3-carboxaldehyde (98%+), Malononitrile (99%+), Piperidine (99%+), Ethanol (ACS grade or higher), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel 60 F₂₅₄), filtration apparatus (Büchner funnel, filter paper), standard laboratory glassware.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.0 mmol, 1.0 eq) in ethanol (approx. 10 mL).[2]
-
Initiation: To the stirring solution, add a catalytic amount of piperidine (e.g., 2-3 drops).[2]
-
Reaction: Stir the mixture at room temperature. The product, 2-((1H-indol-3-yl)methylene)malononitrile, often begins to precipitate as a solid.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). Spot the reaction mixture alongside the starting materials. The reaction is complete when the indole-3-carboxaldehyde spot has been consumed.
-
Work-up: Once complete, cool the reaction mixture in an ice bath to maximize precipitation.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with a small amount of ice-cold water and then a small amount of cold ethanol to remove residual starting materials and catalyst.[2]
-
Drying and Purity: Dry the product under vacuum. For many applications, the purity of the precipitated product is sufficient. If further purification is needed, recrystallization from ethanol or column chromatography can be performed.[7]
Product Characterization (2-((1H-indol-3-yl)methylene)malononitrile):
-
Appearance: Typically a yellow or off-white solid.
-
¹H NMR: Expect signals for the indole ring protons, a singlet for the vinyl proton (C=CH), and a broad singlet for the indole N-H.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3400-3200), C≡N stretching (around 2220), and C=C stretching (around 1600).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₂H₇N₃ (M.W. 193.21).
Optimization and Troubleshooting
The versatility of the Knoevenagel condensation allows for significant optimization. Key parameters can be adjusted to improve yields, reduce reaction times, and accommodate different substrates.
| Parameter | Conventional | Greener Alternatives & Advanced Methods | Rationale & Field Insights |
| Catalyst | Piperidine, Pyridine, Triethylamine[7] | L-proline[14], Ammonium Acetate[15], Heterogeneous catalysts (e.g., Hydroxyapatite)[16] | Piperidine is highly effective but can be harsh. L-proline and ammonium acetate are milder, "greener" options. Heterogeneous catalysts simplify work-up via simple filtration.[16][17] |
| Solvent | Ethanol, Acetonitrile, DMF[2] | Water[18][19], Solvent-free[15][17][20] | Ethanol is a good general-purpose solvent where products often precipitate. Water can act as both solvent and a Brønsted base catalyst.[18] Solvent-free conditions, often paired with microwave or grinding, are environmentally benign.[20] |
| Energy Input | Room Temperature or Reflux | Microwave Irradiation[15][21], Ultrasonic Irradiation[19][22] | Microwave heating can dramatically reduce reaction times from hours to minutes.[6][14] Ultrasound provides energy via acoustic cavitation, offering an efficient method for promoting the reaction at ambient temperatures.[22][23][24] |
| Reaction Time | 1 - 24 hours | 5 - 30 minutes | Highly dependent on substrate reactivity, catalyst, and energy input. Microwave and ultrasound methods offer the most significant time savings.[6][24] |
Troubleshooting Common Issues: [7]
-
Low or No Yield:
-
Cause: Inactive catalyst, inappropriate solvent, or insufficient temperature/time.
-
Solution: Use a fresh catalyst. Screen different solvents (e.g., switch from ethanol to acetonitrile). Gradually increase temperature while monitoring by TLC. Extend reaction time.
-
-
Formation of Side Products:
-
Cause: Self-condensation of the active methylene compound or Michael addition of a second equivalent of the nucleophile to the product.[2]
-
Solution: Use a weaker base or strictly control stoichiometry. Monitor the reaction closely and stop it once the starting aldehyde is consumed to prevent subsequent reactions.
-
-
Incomplete Reaction:
-
Cause: The reaction produces water, which can inhibit the catalyst or lead to reversibility.[7]
-
Solution: For stubborn reactions, consider a setup with a Dean-Stark trap to azeotropically remove water, especially when using solvents like toluene.
-
Conclusion
The Knoevenagel condensation of indole-3-carboxaldehydes is a powerful and adaptable method for synthesizing α,β-unsaturated indole derivatives. The protocol described herein is a robust starting point that can be optimized for various substrates and scaled according to research needs. By understanding the mechanistic principles and exploring modern methodologies like microwave and ultrasound assistance, researchers can efficiently generate libraries of novel indole-based compounds, paving the way for the discovery of new therapeutic agents.[4][25]
References
- 1. purechemistry.org [purechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. pure.tue.nl [pure.tue.nl]
- 21. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water | Bentham Science [eurekaselect.com]
- 23. researchgate.net [researchgate.net]
- 24. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 25. researchgate.net [researchgate.net]
The Strategic deployment of Methyl 3-formyl-1H-indole-4-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of natural products and clinically approved drugs.[1] Its unique bicyclic aromatic structure provides an ideal framework for interacting with a wide array of biological targets. Within this important class of heterocycles, methyl 3-formyl-1H-indole-4-carboxylate emerges as a particularly versatile and strategic building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its application in drug discovery, detailing key synthetic transformations and protocols for the generation of diverse and biologically active molecules.
The Significance of the Indole Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of drug design, with its derivatives demonstrating a vast spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[2][3] The ability of the indole nucleus to mimic the structure of tryptophan allows it to interact with a variety of enzymes and receptors, making it a fertile ground for the development of targeted therapies. The strategic functionalization of the indole core is paramount in modulating its biological activity, and this is where the utility of this compound becomes evident.
This compound: A Versatile Synthetic Intermediate
This compound possesses two key functional groups that serve as handles for a diverse range of chemical modifications: a formyl group at the C3 position and a methyl carboxylate at the C4 position. The aldehyde functionality is particularly reactive and serves as a prime site for carbon-carbon and carbon-nitrogen bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| CAS Number | 53462-88-7 |
| Appearance | Solid |
| IUPAC Name | This compound |
Key Synthetic Transformations and Protocols
The aldehyde group at the C3 position is the primary site for synthetic elaboration. Two of the most powerful and widely used reactions for this purpose are the Knoevenagel condensation and reductive amination.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[4] This reaction is instrumental in the synthesis of a wide variety of bioactive molecules, including kinase inhibitors and antimicrobial agents.[5][6]
Generalized Protocol for Knoevenagel Condensation:
-
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)
-
Catalyst (e.g., piperidine, piperidinium acetate, DIPEAc) (0.1 eq)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
-
Procedure:
-
To a solution or suspension of this compound in the chosen solvent, add the active methylene compound.
-
Add the catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux or irradiate in a microwave reactor, monitoring the progress by Thin Layer Chromatography (TLC).[4][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Caption: Knoevenagel Condensation Workflow.
Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[2][8] This reaction proceeds through the initial formation of an imine or enamine intermediate from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This transformation is crucial for the synthesis of many drug candidates.
Generalized Protocol for Reductive Amination:
-
Materials:
-
Procedure:
-
Dissolve this compound and the amine in the chosen solvent.
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at room temperature for a period to allow for imine formation (typically 30 minutes to a few hours).
-
Add the reducing agent portion-wise, controlling any effervescence.
-
Continue stirring until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Reductive Amination Workflow.
Case Study: A Stepping Stone to Selective Androgen Receptor Modulators (SARMs)
While direct synthetic routes starting from this compound are not always explicitly detailed in publicly available literature, its structural motifs are present in advanced drug candidates. A notable example is the selective androgen receptor modulator (SARM) GSK2881078.[5][6] While the exact synthetic precursor is proprietary, the structure of a related intermediate, (R)-1-[1-(Methylsulfonyl)propan-2-yl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile, strongly suggests that an indole-4-carboxylate derivative was a key starting material.[5]
This highlights the potential of this compound as a foundational scaffold for the synthesis of complex and highly functionalized molecules with significant therapeutic potential. The formyl group can be envisioned as a precursor to the nitrile group, and the carboxylate provides a handle for further modifications or can be a key pharmacophoric feature itself.
Biological Screening Strategies
Once a library of derivatives has been synthesized from this compound, a systematic biological evaluation is necessary to identify promising lead compounds.
General Screening Assays:
-
Antiproliferative Assays: To assess anticancer potential, derivatives can be screened against a panel of cancer cell lines (e.g., NCI-60 panel) using assays such as the MTT or SRB assay.
-
Antimicrobial Assays: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]
-
Anti-inflammatory Assays: In vitro assays can measure the inhibition of key inflammatory mediators such as COX-1, COX-2, and various cytokines in cell-based models.
-
Kinase Inhibition Assays: For targeted cancer therapy, derivatives can be screened against a panel of kinases to identify specific inhibitors.[5]
Target-Specific Assays:
Based on the design of the synthesized derivatives, more specific assays can be employed. For example, if the goal is to develop SARMs, an androgen receptor binding assay and a reporter gene assay would be appropriate initial screens.[9]
Conclusion
This compound is a high-potential starting material for drug discovery, offering multiple avenues for synthetic diversification. Its strategic combination of a reactive aldehyde and a modifiable ester on the privileged indole scaffold makes it an invaluable tool for medicinal chemists. By employing key synthetic transformations such as the Knoevenagel condensation and reductive amination, researchers can rapidly generate libraries of novel compounds for biological screening. The journey from this versatile building block to a clinically successful drug is arduous, but the inherent potential of the indole nucleus, coupled with creative synthetic strategies, provides a clear and promising path forward.
References
- 1. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from Methyl 3-Formyl-1H-indole-4-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Indole-Based Schiff Bases in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] When the versatile indole aldehyde is condensed with a primary amine, it forms a Schiff base, a compound characterized by an azomethine (-C=N-) group. This imine linkage is not merely a linker; it is a critical pharmacophore that can significantly enhance the biological profile of the parent indole.[4] Schiff bases derived from indole moieties have demonstrated a broad spectrum of pharmacological activities, making them highly attractive targets for the development of novel therapeutic agents.[5][6]
This guide provides a comprehensive, in-depth protocol for the synthesis of novel Schiff bases starting from methyl 3-formyl-1H-indole-4-carboxylate. This particular starting material offers a unique combination of the reactive aldehyde at the 3-position, essential for Schiff base formation, and a carboxylate group at the 4-position, which can be further functionalized or may contribute to the molecule's pharmacokinetic properties. We will delve into the mechanistic rationale behind the synthesis, provide detailed step-by-step protocols for both catalyzed and uncatalyzed reactions, and outline the necessary characterization techniques to ensure the purity and structural integrity of the final compounds.
Mechanistic Overview: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine.[7] The reaction proceeds via a two-step mechanism involving a nucleophilic addition followed by a dehydration.[8]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[8]
-
Dehydration: The hemiaminal is typically unstable and undergoes dehydration (loss of a water molecule) to form the stable imine (Schiff base). This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (water).[4][8]
The overall reaction is reversible, and to drive the equilibrium towards the product (the Schiff base), it is common to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[8]
Visualizing the Reaction Mechanism
Caption: General reaction mechanism for Schiff base formation.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of primary amines. It is always recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.
Protocol 1: Acid-Catalyzed Synthesis of Indole Schiff Bases
This method is generally faster and often provides higher yields due to the catalytic effect of the acid on the dehydration step. p-Toluenesulfonic acid (PTSA) is a commonly used catalyst.[9]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
p-Toluenesulfonic acid (PTSA)
-
Deuterated solvent for NMR (e.g., DMSO-d6 or CDCl3)
-
TLC plates (silica gel 60 F254)
-
Solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per mmol of aldehyde).
-
Addition of Amine: To this solution, add the desired primary amine (1.0-1.1 eq). Stir the mixture at room temperature for 5-10 minutes.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Protocol 2: Uncatalyzed (Neat or High-Temperature) Synthesis
For some highly reactive amines, or when an acid-sensitive functional group is present, an uncatalyzed reaction at elevated temperatures can be effective.
Materials:
-
This compound
-
Substituted primary amine
-
Absolute Ethanol or a high-boiling solvent like Toluene
-
Deuterated solvent for NMR
-
TLC plates and chromatography solvents
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a minimal amount of absolute ethanol or toluene.
-
Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be attached to remove the water formed azeotropically, driving the reaction to completion. Monitor the reaction by TLC.
-
Work-up and Isolation: Follow the same work-up and purification procedures as described in Protocol 1.
Table of Reaction Conditions and Expected Outcomes
| Amine Substrate | Protocol | Catalyst | Solvent | Reaction Time (Approx.) | Expected Yield | Purification Method |
| Aniline | 1 | PTSA | Ethanol | 3-5 hours | >85% | Recrystallization (Ethanol) |
| 4-Methoxyaniline | 1 | PTSA | Ethanol | 2-4 hours | >90% | Recrystallization (Ethanol) |
| 4-Nitroaniline | 1 | PTSA | Ethanol | 6-8 hours | 70-80% | Column Chromatography |
| Benzylamine | 2 | None | Toluene | 4-6 hours | >80% | Column Chromatography |
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹, and the disappearance of the C=O (aldehyde) stretching band from the starting material (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal is the singlet for the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) of the starting material is also a key indicator.
-
¹³C NMR: The carbon of the azomethine group (-C=N-) will have a characteristic chemical shift in the range of 150-165 ppm.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
Experimental Workflow Visualization
Caption: A typical workflow for the synthesis and characterization of indole Schiff bases.
Potential Applications in Drug Development
The strategic placement of the indole core, the azomethine linkage, and the carboxylate group in these synthesized Schiff bases opens up a multitude of possibilities for drug development. The indole moiety is known to interact with various biological targets.[1][2] The imine group can participate in hydrogen bonding and may be crucial for binding to enzyme active sites.[4] Furthermore, the ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially improving water solubility and pharmacokinetic properties. These compounds are excellent candidates for screening in a variety of assays, including:
-
Anticancer Activity: Many indole derivatives and Schiff bases have shown potent cytotoxic effects against various cancer cell lines.[3][4]
-
Antimicrobial and Antifungal Activity: The azomethine group is a common feature in many antimicrobial agents.[7]
-
Anti-inflammatory Activity: Indole-based structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
The synthesis of Schiff bases from this compound provides a versatile and efficient route to a library of novel compounds with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted to a wide range of primary amines. With careful execution and thorough characterization, researchers can confidently synthesize and evaluate these promising molecules for their biological activities, contributing to the ongoing quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peerj.com [peerj.com]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
applications of indole-3-carboxaldehydes in heterocyclic synthesis
An In-Depth Guide to the Applications of Indole-3-Carboxaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
Indole-3-carboxaldehyde (I3A) stands as a cornerstone in the edifice of heterocyclic chemistry. Its structure is a masterful blend of a reactive aldehyde group appended to the C3 position of the indole nucleus—a scaffold ubiquitous in natural products and pharmaceuticals.[1] This dual functionality makes I3A an exceptionally versatile precursor for constructing a vast array of more complex heterocyclic systems.[2][3] The indole ring provides a robust and often biologically active core, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.[1][4] This guide delves into the key applications of I3A in modern synthetic strategies, providing not just protocols, but the underlying mechanistic principles that govern these powerful transformations.
Application 1: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are a significant class of compounds renowned for their wide-ranging biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] The most direct synthesis of BIMs involves the electrophilic substitution reaction of two indole molecules with an aldehyde. While this typically involves reacting indole with various aldehydes, the fundamental principles are directly applicable to reactions utilizing indole-3-carboxaldehyde to create more complex, substituted BIMs.
Mechanistic Rationale
The synthesis is commonly catalyzed by either protic or Lewis acids.[6] The catalyst's primary role is to activate the aldehyde's carbonyl group, rendering it more electrophilic. This activated intermediate is then attacked by the electron-rich C3 position of an indole molecule. The resulting alcohol intermediate is protonated and eliminated as water to form a stabilized carbocation, which is then rapidly intercepted by a second indole molecule to yield the final bis(indolyl)methane product.
Caption: General mechanism for the acid-catalyzed synthesis of Bis(indolyl)methanes (BIMs).
Comparative Data on Catalytic Systems
Various catalysts have been employed to optimize the synthesis of BIMs, with a modern focus on milder conditions and greener protocols.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Triethylborane (Et₃B) | ClCH₂CH₂Cl | Room Temp. | 20 min | High | [6] |
| Salicylic Acid (15 mol%) | None (Solvent-free) | Room Temp. | 1.5 - 4 h | 82 - 96 | [5] |
| La(OTf)₃ | None (Microwave) | 120 °C | 2 - 5 min | 90 - 98 | [7] |
| α-Chymotrypsin | Ethanol/Water | 35 °C | 12 h | 68 - 95 | [8] |
| Iron(III) Phosphate (FePO₄) | Glycerol | 80 °C | 15 - 45 min | 85 - 96 | [9] |
Experimental Protocol: Green Synthesis of BIMs using Salicylic Acid
This protocol is adapted from a method utilizing salicylic acid as a cost-effective and environmentally benign catalyst under solvent-free conditions.[5]
Materials:
-
Indole (or substituted indole)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Salicylic acid (SA)
-
Ethyl acetate
-
Hexane
-
Mortar and pestle
Procedure:
-
Reaction Setup: In a mortar, combine indole (2 mmol), the selected aldehyde (1 mmol), and salicylic acid (0.15 mmol, 15 mol%).
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for the time specified by TLC monitoring (typically 1.5-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.
-
Work-up: Upon completion, add ethyl acetate (20 mL) to the reaction mixture and wash with a saturated NaHCO₃ solution (2 x 10 mL) to remove the salicylic acid catalyst.
-
Extraction: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel to afford the pure bis(indolyl)methane.
Application 2: Multicomponent Reactions (MCRs) for Complex Heterocycles
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency.[10] Indole-3-carboxaldehyde is an excellent substrate for MCRs, enabling the rapid assembly of complex, drug-like molecules.[11]
Example: Synthesis of Pyrano[2,3-d]pyrimidines
A notable MCR involves the reaction of indole-3-carboxaldehyde, malononitrile, and barbituric acid derivatives. This reaction, often catalyzed by magnetic nanoparticles (Fe₃O₄-NPs), provides a green and efficient route to pyrano[2,3-d]pyrimidines, which are scaffolds of significant biological interest.[11]
Caption: Workflow for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines.
Experimental Protocol: MCR for Pyrano[2,3-d]pyrimidines
This protocol is based on the Fe₃O₄-NP catalyzed synthesis described in the literature.[11]
Materials:
-
Indole-3-carboxaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid (1 mmol)
-
Fe₃O₄-NPs catalyst (e.g., 10 mol%)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: To a round-bottom flask, add indole-3-carboxaldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and the Fe₃O₄-NPs catalyst in ethanol (10 mL).
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction's progress using TLC.
-
Catalyst Removal: After completion (typically a few hours), cool the reaction mixture to room temperature. The magnetic nanoparticle catalyst can be easily separated from the solution by using an external magnet.
-
Isolation: Decant the solution and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid is washed with cold ethanol and diethyl ether, then dried to yield the pure pyrano[2,3-d]pyrimidine product.
Application 3: Synthesis of Pyrazole Derivatives
The pyrazole moiety is a key pharmacophore found in numerous approved drugs. Indole-3-carboxaldehyde serves as a valuable starting material for synthesizing hybrid molecules that incorporate both the indole and pyrazole scaffolds. A common and effective strategy is the Knoevenagel condensation followed by cyclization with hydrazine.
Synthetic Pathway
The synthesis begins with a base-catalyzed Knoevenagel condensation between indole-3-carboxaldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate, to form an α,β-unsaturated intermediate. This intermediate then undergoes a cyclocondensation reaction with hydrazine hydrate, which attacks the nitrile and carbonyl (or ester) groups to form the pyrazole ring.
Caption: Synthetic route to indole-substituted pyrazoles via Knoevenagel condensation and cyclization.
Experimental Protocol: Synthesis of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine
This protocol is adapted from established methods for synthesizing aminopyrazoles from α,β-unsaturated nitriles.[12]
Materials:
-
Indole-3-carboxaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (50 mL)
-
Piperidine (catalytic amount, ~5 drops)
-
Hydrazine hydrate (12 mmol)
Procedure:
-
Knoevenagel Condensation: In a 100 mL round-bottom flask, dissolve indole-3-carboxaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL). Add a catalytic amount of piperidine.
-
Reaction: Stir the mixture at room temperature. The formation of a yellow precipitate (the Knoevenagel adduct) is typically observed within 1-2 hours. Monitor for completion by TLC.
-
Cyclization: To the reaction mixture containing the intermediate, add hydrazine hydrate (12 mmol) and an additional 20 mL of ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, until TLC analysis indicates the consumption of the intermediate.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 3-(1H-indol-3-yl)-1H-pyrazol-5-amine.
Application 4: Synthesis of Thiosemicarbazones
The reaction of indole-3-carboxaldehyde with thiosemicarbazide is a straightforward yet powerful method to produce indole-3-carboxaldehyde thiosemicarbazones. This transformation is a classic Schiff base condensation. These derivatives are not only stable compounds but also serve as important ligands for metal complexes and exhibit a range of biological activities, including antioxidant and anticholinesterase properties.[13]
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde Thiosemicarbazone
This protocol follows a standard procedure for thiosemicarbazone synthesis.[13]
Materials:
-
Indole-3-carboxaldehyde (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve indole-3-carboxaldehyde (10 mmol) in warm ethanol in a round-bottom flask. In a separate flask, dissolve thiosemicarbazide (10 mmol) in warm ethanol.
-
Reaction: Add the thiosemicarbazide solution to the aldehyde solution. Add 5 drops of glacial acetic acid as a catalyst.
-
Stirring: Stir the reaction mixture overnight at room temperature. A precipitate will form as the reaction progresses.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials, then dry it in a vacuum oven. The product is typically pure enough for most applications without further purification.
Conclusion
Indole-3-carboxaldehyde is far more than a simple intermediate; it is a versatile and powerful building block that provides access to a remarkable diversity of heterocyclic scaffolds. From the direct synthesis of biologically active bis(indolyl)methanes to its role in sophisticated multicomponent reactions and the construction of key pharmacophores like pyrazoles, I3A continues to be an indispensable tool for chemists in drug discovery, materials science, and natural product synthesis. The protocols and mechanistic insights provided herein serve as a practical guide for researchers looking to harness the full synthetic potential of this privileged molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtimes.com [ijtimes.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Application Notes & Protocols: Synthesis of Bioactive Molecules from Indole Intermediates
Introduction: The Indole Nucleus - A Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold," a recurring motif in a vast array of biologically active compounds.[2][3] From the neurotransmitter serotonin and the hormone melatonin to potent anticancer agents like vincristine and antihypertensives like reserpine, the indole core is nature's validated starting point for biological function.[3][4] This prevalence has driven extensive research into synthetic methodologies, not only to construct the indole nucleus itself but, more importantly, to functionalize it with precision and stereocontrol to generate novel therapeutic agents.[5][6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for transforming simple indole intermediates into complex, bioactive molecules. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles, the rationale for catalyst and reagent selection, and the modern innovations that are redefining the boundaries of indole chemistry.
Strategic Approaches to Indole Synthesis and Functionalization
The journey from a simple indole to a complex drug candidate involves two primary stages: the initial construction of the indole core and its subsequent, highly specific functionalization. Modern synthetic strategies often blur this line, building complexity directly into the ring-forming step.
Foundational Annulation Strategies: Building the Indole Core
While numerous named reactions exist for indole synthesis, a few have remained indispensable due to their reliability and versatility.[8]
-
The Fischer Indole Synthesis: A classic acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone. Its primary utility lies in its ability to generate substituted indoles from readily available starting materials. Recent advancements have focused on developing catalytic, enantioselective versions to produce chiral indole frameworks directly.[9]
-
The Pictet-Spengler Reaction: This powerful reaction is the most effective method for synthesizing tetrahydro-β-carbolines, a core structure in many indole alkaloids.[10] It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The reaction's elegance lies in its ability to generate significant molecular complexity in a single, often high-yielding, step.
Modern Catalytic Functionalization: Precision and Efficiency
Transition-metal catalysis has revolutionized the ability to modify the indole scaffold at positions that are not inherently reactive.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Heck, Suzuki, and Sonogashira couplings are workhorses for installing new carbon-carbon bonds on the indole ring.[11] The oxidative Heck reaction, for instance, allows for the direct alkenylation of the indole C-H bonds, with ligand choice being critical for controlling regioselectivity between the C2 and C3 positions.[12][13]
-
Transition-Metal-Catalyzed C-H Activation: This field represents the frontier of indole functionalization, offering the potential to forge bonds directly onto the indole's carbon-hydrogen backbone, thus avoiding the need for pre-functionalized starting materials (e.g., halo-indoles).[14][15] While the C3 position is the most electronically favored site for functionalization, sophisticated catalyst systems utilizing directing groups have enabled unprecedented regiocontrol, allowing for modification at the less accessible C2, C4, C5, C6, and C7 positions.[16][17]
Enantioselective and Advanced Methodologies
For drug development, controlling stereochemistry is paramount. Furthermore, emerging technologies are providing greener and more powerful synthetic routes.
-
Catalytic Enantioselective Synthesis: The synthesis of optically active indolines and other chiral indole derivatives is a significant challenge.[18] Methodologies employing chiral Brønsted acids, organocatalysts, or transition metal complexes with chiral ligands have been developed to achieve high enantioselectivities in reactions such as transfer hydrogenations and alkylations.[19][20]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions.[21] This has enabled novel and previously inaccessible transformations, including complex cascade reactions that can rapidly assemble the cores of intricate indole alkaloids from simple precursors.[22][23] The direct activation of N-H bonds to generate aminyl radicals is a prime example of its unique capability.[24]
-
Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes offers a green and efficient alternative to traditional chemical methods. For instance, enzyme-coupled systems can be used to generate diverse indole-3-pyruvate derivatives, which are key precursors for many biologically active molecules.[25]
Experimental Protocols and Data
The following sections provide detailed, step-by-step protocols for key synthetic transformations, along with representative data to guide experimental design.
Protocol 1: Synthesis of Tetrahydro-β-carboline via Pictet-Spengler Reaction
This protocol details the synthesis of a 1-substituted tetrahydro-β-carboline, a common core in bioactive alkaloids. The reaction's success hinges on the initial formation of an imine (Schiff base), followed by an acid-catalyzed intramolecular cyclization.[10]
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of tryptamine (1.0 mmol, 1.0 equiv) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 5 mL), add the desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol, 1.1 equiv).
-
Causality Note: HFIP serves as both the solvent and a Brønsted acid catalyst, promoting both imine formation and the subsequent cyclization without the need for strong, harsh acids that could protonate the starting amine and render it non-nucleophilic.[10]
-
-
Reaction Execution: Stir the reaction mixture at room temperature or reflux (depending on the reactivity of the aldehyde) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash column chromatography on silica gel.
-
Purification: Elute the column with a gradient of ethyl acetate in hexanes to isolate the pure tetrahydro-β-carboline product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Substrate Scope for Pictet-Spengler Reaction
| Entry | Aldehyde Substrate | Product Yield (%) | Reference |
| 1 | Benzaldehyde | 95 | [10] |
| 2 | 4-Chlorobenzaldehyde | 98 | [10] |
| 3 | Salicylaldehyde | 96 | [10] |
| 4 | Isovaleraldehyde | 94 | [10] |
Protocol 2: Palladium-Catalyzed Heck Cross-Coupling of a Halo-Indole
This protocol describes the functionalization of a bromo-indole with an alkene, a robust method for C-C bond formation. The choice of ligand is crucial for catalytic efficiency.[26]
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction vial suitable for microwave heating or conventional heating, add sodium tetrachloropalladate (Na₂PdCl₄, 0.005 mmol, 5 mol%) and a suitable ligand such as sulfonated SPhos (0.0125 mmol, 12.5 mol%). Purge the vial with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add a degassed solvent mixture, typically water/acetonitrile (1:1, 1 mL). Stir for 15 minutes at room temperature. Then, add the halo-indole (e.g., 5-bromoindole, 0.1 mmol, 1.0 equiv), sodium carbonate (Na₂CO₃, 0.2 mmol, 2.0 equiv), and the alkene (e.g., butyl acrylate, 0.15 mmol, 1.5 equiv).
-
Causality Note: The base (Na₂CO₃) is essential for the deprotonation step in the catalytic cycle, regenerating the active catalyst. The use of a water-soluble sulfonated phosphine ligand (sSPhos) allows the reaction to proceed efficiently in aqueous media, offering a greener alternative to traditional organic solvents.[26]
-
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C for the required time (typically 1-4 hours), using either conventional heating or a microwave reactor.
-
Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Heck Coupling of 5-Bromo-Indole with Various Alkenes
| Entry | Alkene Partner | Product Yield (%) [c] | Reference |
| 1 | Styrene | 98 | [26] |
| 2 | Butyl Acrylate | 95 | [26] |
| 3 | Acrylic Acid | 90 | [26] |
[c] Isolated yields after flash chromatography.
Conclusion and Future Outlook
The synthesis of bioactive molecules from indole intermediates is a dynamic and continuously evolving field. While classical methods remain relevant, the future lies in the development of highly selective, efficient, and sustainable catalytic strategies. The rise of C-H activation and photoredox catalysis is already enabling the construction of molecular architectures that were previously unimaginable, pushing the boundaries of drug discovery.[14][21][27] As our understanding of biological pathways deepens, the demand for novel, structurally diverse indole derivatives will only increase, ensuring that the development of innovative synthetic methodologies remains a critical endeavor for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. purkh.com [purkh.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. soc.chim.it [soc.chim.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot effectively.
Section 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its versatility in creating substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][3] However, its sensitivity to reaction parameters can often lead to challenges.[2]
Frequently Asked Questions & Troubleshooting Guide
Question 1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors. The reaction is notoriously sensitive to reaction parameters.[2][4] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are of high purity. Impurities can lead to undesired side reactions. Using freshly distilled or recrystallized starting materials is highly recommended.[4][5]
-
Acid Catalyst Selection and Concentration: The choice of acid is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][3] The optimal choice often depends on the specific substrates. Polyphosphoric acid (PPA) is a robust and frequently used catalyst.[4] It's advisable to screen several acid catalysts to find the most effective one for your system.
-
Reaction Temperature and Time: This reaction often requires elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[4][6] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and the desired product.[4] Monitoring the reaction's progress via thin-layer chromatography (TLC) is essential to determine the optimal time and temperature.
-
Solvent Choice: The solvent can significantly influence reaction rates and yields. Polar aprotic solvents such as DMSO and acetic acid are commonly used.[4] In some instances, running the reaction neat (without a solvent) can be advantageous.[4]
-
Inert Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[4]
-
One-Pot Procedures: To minimize material loss during transfers, consider a one-pot synthesis where the initial formation of the hydrazone and the subsequent indolization occur in the same vessel without isolating the intermediate.[1][4]
Question 2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge in Fischer indole synthesis. Potential side products include those from aldol condensation or Friedel-Crafts type reactions.[2] Here's how to address this:
-
Strict Control of Reaction Conditions: Fine-tuning the temperature, reaction time, and acid concentration can significantly minimize the formation of side products.[2][4]
-
N-N Bond Cleavage: A significant competing pathway, especially with electron-donating substituents on the arylhydrazine, is the cleavage of the N-N bond, which can lead to byproducts like aniline derivatives.[5][7] Computational studies have shown that electron-donating groups can divert the reaction towards heterolytic N-N bond cleavage, preventing the desired[3][3]-sigmatropic rearrangement.[7]
-
Substituent Effects: Be mindful of the electronic properties of your substituents. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage over cyclization.[5][7] This is a known issue in the synthesis of 3-aminoindoles.[5][7]
Question 3: My reaction isn't going to completion, even after a long time. What could be the problem?
Answer: Incomplete conversion can be attributed to several factors:
-
Insufficient Acid Catalyst: The acid catalyst is crucial for the reaction to proceed. Ensure an adequate amount is being used.[4]
-
Low Reaction Temperature: The key sigmatropic rearrangement often has a high activation energy and may require higher temperatures to proceed efficiently.[4] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[5]
Question 4: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Answer: The direct synthesis of the parent indole using acetaldehyde is problematic and often fails.[2][5] A common and effective workaround is to use pyruvic acid as the carbonyl starting material. The resulting indole-2-carboxylic acid can then be decarboxylated to yield the parent indole.[5][8]
Visualizing the Fischer Indole Synthesis Workflow
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
Section 2: The Bischler-Möhlau Indole Synthesis
This classical method forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[9][10][11] Despite its long history, it has been less favored due to often harsh reaction conditions and poor yields.[9] However, modern modifications have improved its applicability.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My Bischler-Möhlau synthesis is giving a very poor yield. How can I optimize it?
Answer: The traditionally harsh conditions of this synthesis are a common reason for low yields.[5][9] Here are some modern approaches to improve your results:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to facilitate the reaction under milder conditions.[9]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[9] In some cases, solvent-free microwave conditions have proven to be highly effective.[12]
-
Solvent Selection: If a solvent is required, polar aprotic solvents are a good choice as they can facilitate the reaction without participating in side reactions.[12]
Question 2: I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer: The formation of both 2-aryl and 3-aryl indole regioisomers can be a significant issue.[13] The reaction is highly substrate-dependent in terms of regiochemical outcome.[13]
-
Mechanistic Considerations: The reaction can proceed through complex mechanistic pathways. Using an excess of aniline has been suggested to favor the pathway leading to the 2-aryl indole.[13]
-
Systematic Optimization: Due to the substrate-dependent nature, a systematic optimization of reaction conditions, including catalyst, solvent, and temperature, is often necessary to favor the desired isomer.
Visualizing the Bischler-Möhlau Mechanism
Caption: Simplified mechanism of the Bischler-Möhlau Indole Synthesis.
Section 3: Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods offer modern and often milder alternatives to classical indole syntheses.[14][15][16] These reactions, such as Heck-type cyclizations, provide access to a wide range of substituted indoles.[14][15]
Frequently Asked Questions & Troubleshooting Guide
Question 1: I am having trouble with my Pd-catalyzed indole synthesis. What are the key parameters to optimize?
Answer: Palladium-catalyzed reactions are sensitive to several factors. Here's what to focus on:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and the supporting ligand (e.g., triphenylphosphine, BINAP) is crucial.[17] The optimal combination is often substrate-dependent. For instance, in an ortho-amination/ipso-Heck cyclization, Pd(OAc)₂ with tri(4-methoxyphenyl)phosphine was found to be optimal.[18]
-
Base: The choice of base (e.g., triethylamine, potassium carbonate, Cs₂CO₃) can significantly impact the reaction outcome.[17][18]
-
Solvent: The solvent plays a critical role in solubility and catalyst activity. Toluene is a common solvent for these types of reactions.[18]
-
Temperature: While these methods are often milder than classical syntheses, temperature optimization is still necessary to achieve good conversion without decomposition.
Data on Palladium-Catalyzed Indole Synthesis Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Tri(4-methoxyphenyl)phosphine | Cs₂CO₃ | Toluene | 100-120 | 71 |
| Pd(TFA)₂ | Tris(4-trifluoromethylphenyl)phosphine | Cs₂CO₃ | Toluene | 100 | Varies |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 120 | Varies |
Data synthesized from literature for illustrative purposes.[18]
Section 4: Modern Synthetic Technologies
Microwave-Assisted Indole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating indole synthesis.[19][20][21]
Advantages:
-
Reduced Reaction Times: Dramatically shorter reaction times, often from hours to minutes.[19][20]
-
Increased Yields: Often leads to higher product yields.[19][20]
-
Improved Purity: Cleaner reaction profiles with fewer byproducts.[19][22]
Question: My microwave-assisted synthesis is not performing as expected. What should I check?
Answer:
-
Solvent Choice: The ability of the solvent to absorb microwave energy is critical. Polar solvents are generally more efficient at heating.[12] However, in some cases, a solvent-free approach can be more effective.[12]
-
Power and Temperature Control: Ensure accurate control over microwave power and reaction temperature to avoid localized overheating and decomposition.
-
Vessel Sealing: Proper sealing of the reaction vessel is crucial to maintain pressure and prevent solvent evaporation.
Flow Chemistry for Indole Synthesis
Continuous flow chemistry offers significant advantages for the synthesis and scale-up of indoles, providing enhanced safety, efficiency, and scalability.[23][24][25][26]
Advantages:
-
Enhanced Safety: The small reactor volume minimizes the risk associated with hazardous reactions.[24]
-
Precise Control: Allows for precise control over reaction parameters like temperature, pressure, and residence time.[26]
-
Improved Yields and Selectivity: Can lead to higher yields and better selectivity compared to batch processes.[25]
-
Scalability: Facilitates easier and more predictable scale-up.[23][24]
Section 5: Purification Strategies
Question: I am struggling with the purification of my indole product. What are some effective methods?
Answer: Purifying indoles can be challenging due to their potential for decomposition and the presence of closely related impurities.[4]
-
Column Chromatography: This is the most common method.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[27]
-
Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities from your crude product.[27]
-
Solute Crystallization: For industrial-scale purification, solute crystallization using a suitable solvent like n-hexane can yield high-purity indole.[28]
Common Impurities:
-
Substituted indoles (e.g., methylindoles), cyclic compounds, and aniline derivatives are common impurities in crude indole.[29]
-
During catalytic hydrogenation for modifications, dehalogenated byproducts can form.[30][31]
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpr.com [ijrpr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. air.unimi.it [air.unimi.it]
- 26. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 30. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Indole-4-Carboxylate Synthesis Yields
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance the yield of your indole-4-carboxylate synthesis.
Introduction
Indole-4-carboxylate and its derivatives are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds. Achieving high yields in their synthesis is paramount for the efficiency and economic viability of drug discovery and development processes. This guide is structured to address specific issues you may encounter during your experiments, offering scientifically sound explanations and practical solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of indole-4-carboxylate, providing detailed, cause-and-effect explanations and actionable solutions.
Issue 1: Low Overall Yield
Question: My indole-4-carboxylate synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in indole synthesis are a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions, the stability of reactants and intermediates, and the presence of interfering functional groups.[1] To systematically troubleshoot this issue, consider the following:
-
Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or the carbonyl compound in a Fischer indole synthesis, can lead to unwanted side reactions that consume reactants and lower the yield of the desired product.[1]
-
Actionable Advice: Always ensure the purity of your starting materials. Recrystallization or column chromatography of commercial reagents may be necessary.
-
-
Reaction Conditions: The synthesis of indole derivatives is often sensitive to reaction parameters.
-
Temperature: Inadequate or excessive heat can either slow down the reaction or promote decomposition and side reactions. For instance, the Fischer indole synthesis is known to be sensitive to temperature.[1]
-
Reaction Time: Incomplete reactions will naturally result in low yields. Conversely, excessively long reaction times can lead to the degradation of the product.
-
Actionable Advice: Optimize reaction conditions by systematically varying the temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
-
Choice of Catalyst and Solvent: The catalyst and solvent system plays a critical role in the efficiency of the synthesis.
-
Catalyst: The choice and concentration of an acid or metal catalyst are often critical and may need to be optimized empirically.[1] For example, palladium-catalyzed syntheses are common for indole carboxylates.[2][3]
-
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria.
-
Actionable Advice: Screen a variety of catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and solvents (e.g., dioxane, DMF, toluene) to identify the optimal combination for your specific substrate.
-
-
Atmospheric Conditions: Some reactions involved in indole synthesis are sensitive to air or moisture.
-
Actionable Advice: If your reaction is sensitive to oxidation or hydrolysis, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity of my synthesis?
Answer:
The formation of side products is a common issue that directly impacts the yield and complicates the purification of the desired indole-4-carboxylate. The nature of these side products depends on the specific synthetic route employed.
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic ring of the starting materials can influence the regioselectivity of the cyclization step, potentially leading to the formation of undesired isomers.[1]
-
Actionable Advice: Carefully consider the electronic properties of your substrates. In some cases, altering the substitution pattern or using protecting groups can direct the reaction towards the desired product.
-
-
Side Reactions: Competing reactions can consume starting materials and generate impurities. For example, in the Fischer indole synthesis, N-N bond cleavage can occur as a side reaction instead of the desired cyclization, particularly with electron-donating substituents on the arylhydrazine.[1]
-
Actionable Advice: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically favored side product.[4]
-
-
Inappropriate Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.
-
Actionable Advice: Carefully control the stoichiometry of your reagents. A slight excess of one reactant may be beneficial in some cases, but large deviations can be detrimental.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my indole-4-carboxylate product from the reaction mixture. What are the best strategies for purification?
Answer:
Effective purification is crucial for obtaining a high-purity product. The choice of purification method depends on the physical and chemical properties of your indole-4-carboxylate and the impurities present.
-
Crystallization: This is often the most effective method for purifying solid compounds.
-
Actionable Advice: A solute crystallization process using a suitable solvent system can be highly effective. For instance, n-hexane has been successfully used as a solvent for the crystallization of indole.[5] Experiment with different solvents and solvent mixtures to find conditions that provide good recovery of high-purity crystals.
-
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Actionable Advice: Use TLC to determine an appropriate solvent system (mobile phase) for your column. Silica gel is a common stationary phase for the purification of indole derivatives.
-
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.
-
Actionable Advice: A combination of extraction and crystallization can be a powerful purification strategy. For example, a process involving methanol extraction followed by n-hexane re-extraction has been used to concentrate indole from wash oil before crystallization.[5]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of indole-4-carboxylate.
Question 1: What are some common synthetic routes to indole-4-carboxylate?
Answer:
Several methods exist for the synthesis of indole-4-carboxylates. One common approach starts from methyl 2-methyl-3-nitrobenzoate, which is converted to methyl indole-4-carboxylate via the Leimgruber-Batcho indole synthesis.[6] Other strategies involve palladium-catalyzed carbonylation reactions of halo-indoles.[2] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Question 2: How can I monitor the progress of my indole-4-carboxylate synthesis?
Answer:
Monitoring the reaction progress is essential for optimizing reaction time and maximizing yield. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to check the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the appearance of characteristic signals for the product and the disappearance of signals from the starting materials. For example, the formation of N-alkylated indole-2-carboxylates can be confirmed by the disappearance of the indole NH proton signal in the ¹H-NMR spectrum.[7]
Question 3: Are there any specific safety precautions I should take during indole-4-carboxylate synthesis?
Answer:
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards may include:
-
Flammable Solvents: Many organic solvents used in synthesis are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Strong acids and bases are often used as catalysts or reagents and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Chemicals: Some starting materials and intermediates may be toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
High-Pressure Reactions: Some carbonylation reactions are performed under pressure.[3] Ensure that you are using appropriate high-pressure equipment and are properly trained in its use.
Part 3: Experimental Protocols and Data
Table 1: Comparison of Catalysts for a Model Palladium-Catalyzed Carbonylation Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | dppp | Na₂WO₄·2H₂O | Toluene | 100 | Good |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane | 100 | Good |
This table summarizes conditions from literature for palladium-catalyzed carbonylation reactions to form indole derivatives, suggesting that different palladium sources and ligands can be effective.[2][3]
Experimental Workflow: General Procedure for Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow
Experimental Workflow: Purification by Crystallization
Caption: Purification by Recrystallization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde - Google Patents [patents.google.com]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in the Formylation of Indole Compounds
Welcome to the Technical Support Center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation during the synthesis of formylindoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
The introduction of a formyl group onto the indole nucleus is a cornerstone transformation in medicinal chemistry, providing a versatile handle for the synthesis of a vast array of biologically active compounds. While seemingly straightforward, reactions like the Vilsmeier-Haack, Gattermann, and Duff formylations can be plagued by the formation of unwanted side products, leading to reduced yields and complex purification challenges. This guide offers a structured approach to identifying and mitigating these issues.
Troubleshooting Guide
This section addresses common problems encountered during indole formylation in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 3-Formylindole Accompanied by Multiple Spots on TLC
This is the most frequent issue reported by chemists. The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products. Let's dissect the likely culprits.
Potential Cause 1.1: Di-formylation and Over-reaction
Question: My TLC shows a spot less polar than my desired 3-formylindole, and my yield is low. What could this be?
Answer: You are likely observing di-formylation, a common side reaction where a second formyl group is added to the indole ring. The most reactive position on indole for electrophilic substitution is C3.[1] However, under forcing conditions (e.g., excess Vilsmeier reagent, high temperature, or prolonged reaction times), a second formylation can occur at the N1 or C2 position. The resulting diformylindole is typically less polar than the mono-formylated product. With skatole (3-methylindole), for example, formylation can yield 1-formyl-3-methylindole and 2-formyl-3-methylindole.[2]
The initial electrophilic attack of the Vilsmeier reagent at the C3 position is rapid. If an excess of the reagent is present and the reaction conditions are sufficiently energetic, the initially formed 3-formylindole can undergo a second electrophilic substitution.
Caption: Vilsmeier-Haack di-formylation pathway.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. Use of 1.0 to 1.2 equivalents of the Vilsmeier reagent is generally recommended for mono-formylation.
-
Temperature Management: Perform the reaction at the lowest effective temperature. For the Vilsmeier-Haack reaction, this often means forming the Vilsmeier reagent at 0 °C and then adding the indole solution, allowing the reaction to proceed at or slightly above room temperature.[3]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.
Potential Cause 1.2: Indole Ring Degradation
Question: My reaction mixture turned dark brown or black, and I have a significant amount of baseline material on my TLC. What happened?
Answer: The indole nucleus is sensitive to strongly acidic conditions and high temperatures, which can lead to polymerization or decomposition, often referred to as "resinification." This is particularly problematic for indoles with electron-donating substituents, which are more susceptible to acid-catalyzed degradation.
Troubleshooting Steps:
-
Milder Conditions: If degradation is suspected, consider switching to a milder formylation method. Recent developments have introduced catalytic versions of the Vilsmeier-Haack reaction that avoid the use of stoichiometric and caustic POCl₃, operating under milder conditions.[4][5]
-
Alternative Reagents: For particularly sensitive substrates, methods like the Duff reaction (using hexamethylenetetramine) or Gattermann reaction (using a cyanide source and HCl) might offer a less aggressive approach, although they have their own limitations and safety considerations.[6][7][8]
-
Temperature Control: Strict temperature control is crucial. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Potential Cause 1.3: Formation of Tris(indolyl)methanes (TIMs)
Question: I am using an orthoformate-based formylation and observe a major, non-polar byproduct. What could it be?
Answer: The reaction of indole with trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF) in the presence of various Brønsted or Lewis acids can lead to the formation of tris(indolyl)methanes (TIMs) as the major product instead of the desired formylindole.[9]
Troubleshooting Steps:
-
Catalyst Choice: The choice and concentration of the Lewis acid are critical. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to effectively catalyze the formylation with TMOF while minimizing TIM formation under specific conditions.[9]
-
Temperature and Concentration: The product distribution between the formylindole and the TIM can be highly dependent on temperature and Lewis acid concentration. Lower temperatures may favor the formation of the TIM in some cases.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack formylation of indole?
A1: The most common side products are 1,3-diformylindole (from over-reaction) and polymeric/degradation products resulting from the acidic conditions.[2] Depending on the workup conditions and impurities, other side products like 3-cyanoindole can also be observed.[10]
Q2: How can I control the regioselectivity of formylation on a substituted indole?
A2: The regioselectivity of electrophilic substitution on the indole ring is governed by the electronic and steric properties of the substituents. Electron-donating groups generally activate the ring towards substitution, while electron-withdrawing groups deactivate it. The inherent reactivity of the C3 position is very high.[1] If the C3 position is blocked, formylation typically occurs at the N1 position, and if both are blocked, it may occur at the C2 position. For complex substitution patterns, the regioselectivity can be difficult to predict and may require experimental optimization.
Q3: Are there "greener" alternatives to the traditional Vilsmeier-Haack reaction?
A3: Yes, several more environmentally benign methods are being developed. These include catalytic Vilsmeier-Haack reactions that reduce the amount of phosphorus oxychloride waste.[4][11] Additionally, iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant has been reported as a greener alternative.[12]
Q4: My Duff reaction on a substituted phenol is giving me a mixture of ortho and para isomers. How can I improve the selectivity?
A4: The Duff reaction on phenols typically favors ortho-formylation.[6][13][14] However, if the ortho positions are sterically hindered or if the reaction is run under certain conditions, para-formylation can occur. Using anhydrous trifluoroacetic acid as the medium can sometimes influence the regioselectivity.[13]
Q5: Can I use the Gattermann reaction for indole formylation?
A5: Yes, the Gattermann reaction can be used to formylate indoles.[8] It involves the use of a cyanide source (like HCN or zinc cyanide) and a Lewis acid. However, due to the high toxicity of cyanide reagents, this method is often avoided in favor of the Vilsmeier-Haack reaction.[7][15]
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of Indole
This protocol is a standard procedure for the C3-formylation of unsubstituted indole.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Indole
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) should be observed.[3]
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of indole on TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Slowly and carefully add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.[10]
Data Summary Table
| Formylation Method | Common Substrates | Key Reagents | Common Side Products | Mitigation Strategies |
| Vilsmeier-Haack | Electron-rich aromatics, indoles, pyrroles | DMF, POCl₃ | Diformylation, Polymerization, 3-Cyanoindole[2][10] | Control stoichiometry, low temperature, monitor reaction time |
| Gattermann | Phenols, indoles, aromatic ethers | HCN/HCl or Zn(CN)₂/HCl, Lewis Acid | Tar formation, handling of toxic reagents | Use of Zn(CN)₂ for in situ HCN generation[7][8] |
| Duff | Phenols, electron-rich aromatics | Hexamethylenetetramine, Acid (e.g., acetic, TFA) | Low yields, mixture of ortho/para isomers | Use of TFA to potentially improve regioselectivity[6][13] |
Visualizations
Troubleshooting Workflow for Indole Formylation
Caption: A logical workflow for troubleshooting common indole formylation issues.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Duff reaction [a.osmarks.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization Techniques for Indole Derivatives
Welcome to the comprehensive support center for the recrystallization of indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this critical class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common obstacles, ensuring you can achieve the desired purity and crystal form for your indole derivatives with confidence.
Section 1: Foundational Principles & Initial Troubleshooting
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures. For indole derivatives, the unique electronic and structural features of the indole ring system can present specific challenges. This section addresses the most frequent initial hurdles.
Frequently Asked Questions (FAQs)
Q1: My indole derivative is not dissolving in the hot recrystallization solvent, even with a large volume. What's wrong?
A1: This is a classic case of poor solvent selection. The principle of "like dissolves like" is paramount. The indole core possesses both a non-polar aromatic benzene ring and a more polar pyrrole ring with a hydrogen-bonding N-H group. The overall polarity of your derivative, dictated by its substituents, will determine the ideal solvent.
-
Causality: If your indole derivative has non-polar substituents (e.g., alkyl, aryl groups), it will likely require a less polar solvent. Conversely, polar substituents (e.g., -COOH, -NO2, -OH) will increase its affinity for more polar solvents.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a range of solvents of varying polarities.[1][2][3] A systematic approach is crucial for efficiency.
-
Consider a Mixed Solvent System: If a single solvent proves ineffective, a binary solvent system is often the solution.[2][4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common example for indoles is a methanol/water mixture.[5]
-
Check for Sufficient Solvent Volume: While excessive solvent reduces yield, an insufficient amount will prevent dissolution. Ensure you are using enough solvent to fully dissolve the compound at the solvent's boiling point.[6]
-
Q2: Upon cooling, my indole derivative "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[7][8][9][10] This is a common issue with impure samples or when the rate of cooling is too rapid.[8][9]
-
Causality: The presence of significant impurities can depress the melting point of your compound, making it more prone to oiling out.[8] Additionally, if the solution is highly supersaturated, the molecules may not have sufficient time to orient themselves into a crystal lattice and will instead aggregate as a disordered liquid.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add more of the primary solvent to reduce the supersaturation level.[8][9][11]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling is a primary cause of oiling out.[9][11]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution to initiate crystallization.[7][10][11]
-
-
Re-evaluate Your Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Consider a solvent with a lower boiling point.
-
Section 2: Protocol Design & Optimization
A well-designed recrystallization protocol is a self-validating system. The following protocols provide a robust framework for developing a successful purification strategy for your indole derivative.
Systematic Solvent Selection Protocol
A methodical approach to choosing a solvent is the most critical step for a successful recrystallization.[2][3][12]
Step-by-Step Methodology:
-
Initial Assessment: Based on the structure of your indole derivative, make an educated guess about its polarity.
-
Small-Scale Testing: In separate test tubes, place approximately 20-30 mg of your crude indole derivative.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
Room Temperature Solubility: Observe if the compound dissolves. An ideal solvent will not dissolve the compound at room temperature.[1][2]
-
Hot Solubility: Gently heat the test tubes that did not show room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound dissolves completely.
-
Cooling and Crystal Formation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot but allows for the formation of a significant amount of crystals upon cooling.
General Recrystallization Protocol for an Indole Derivative
This protocol can be adapted based on the results of your solvent screening.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude indole derivative and the chosen solvent. Heat the mixture to boiling while stirring, adding just enough solvent to completely dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of large, pure crystals.[11]
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals to a constant weight, either by air-drying or in a vacuum oven.
Section 3: Advanced Troubleshooting & Special Cases
Managing Polymorphism in Indole Derivatives
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility and melting point. For active pharmaceutical ingredients (APIs), controlling polymorphism is a regulatory requirement.
Q3: I've obtained two different crystalline forms of my indole derivative. How do I control which polymorph I get?
A3: The formation of a specific polymorph is influenced by both thermodynamic and kinetic factors during crystallization.
-
Causality: The rate of cooling, the choice of solvent, and the degree of supersaturation can all influence which polymorphic form crystallizes. A metastable polymorph may form initially due to faster kinetics, which can then convert to a more stable form over time.
-
Troubleshooting and Control Strategies:
-
Solvent Selection: The polarity and hydrogen-bonding capabilities of the solvent can direct the crystallization towards a specific polymorph. Experiment with a variety of solvents.
-
Cooling Rate: A slower cooling rate generally favors the formation of the thermodynamically more stable polymorph. Rapid cooling often yields a metastable form.
-
Seeding: Seeding the solution with the desired polymorph can direct the crystallization to produce that form exclusively.
-
Slurry Experiments: To determine the most stable polymorph, a slurry of a mixture of the two forms in a solvent can be stirred for an extended period. The less stable form will dissolve and recrystallize as the more stable form.
-
Data Presentation: Solvent Properties for Indole Recrystallization
The following table summarizes the properties of common solvents used for the recrystallization of indole derivatives.
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for Indole Derivatives |
| Water | 100 | 10.2 | Good for highly polar indoles (e.g., indole-3-acetic acid).[13] Often used as an anti-solvent with alcohols. |
| Ethanol | 78 | 4.3 | A versatile solvent for many indoles. Often used in a mixture with water.[5][14] |
| Methanol | 65 | 5.1 | Similar to ethanol but more polar. Good for indoles with moderate polarity. |
| Ethyl Acetate | 77 | 4.4 | A good choice for less polar indoles. |
| Toluene | 111 | 2.4 | Suitable for non-polar indoles. Its high boiling point can be advantageous. |
| Hexane | 69 | 0.1 | Typically used as an anti-solvent for non-polar indoles. |
| Acetonitrile | 82 | 5.8 | Can be effective for indoles with aromatic rings.[15] |
Section 4: Visualizing Workflows
Troubleshooting Workflow for Poor Recrystallization Outcome
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of indole derivatives.
Caption: A decision tree for troubleshooting common recrystallization problems.
Workflow for Selecting a Recrystallization Solvent
This diagram outlines the systematic process for identifying a suitable solvent for your indole derivative.
Caption: A workflow for the systematic selection of a recrystallization solvent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. brainly.com [brainly.com]
- 12. mt.com [mt.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of 5-Bromo Indole [erowid.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Indole Esters by Column Chromatography
Welcome to the technical support center for the purification of indole esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a self-validating system for your purification needs.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when planning and executing the column chromatography of indole esters.
Q1: What is the best stationary phase for purifying my indole ester?
A: For most indole esters, standard silica gel is the go-to stationary phase due to its versatility and cost-effectiveness.[1][2] However, the slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive indole derivatives, which can be observed as streaking or color changes on the column.[1] If you suspect your indole ester is acid-sensitive, consider the following alternatives:
-
Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1%), to your eluent.[1][2]
-
Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.[1]
Q2: How do I choose the right mobile phase for my indole ester purification?
A: The selection of the mobile phase is critical for achieving good separation.[2][3] A combination of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[2] The ideal solvent system should provide a good separation of your desired indole ester from impurities on a Thin-Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.2-0.4.[2][4][5]
Here is a table of common starting solvent systems for indole ester purification:
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Hexane | Ethyl Acetate | 9:1 | A standard choice for many indole derivatives.[4] The polarity can be gradually increased by increasing the proportion of ethyl acetate. |
| Dichloromethane | Methanol | 9.8:0.2 | Useful for more polar indole esters. A gradient of increasing methanol is often employed.[2] |
| Cyclohexane | Ethyl Acetate | 9:1 | An alternative to hexane, sometimes providing different selectivity. |
Q3: How can I visualize my indole ester on a TLC plate?
A: Indole esters are generally UV-active due to their aromatic indole ring system.[4] This allows for easy visualization as dark spots on a TLC plate containing a fluorescent indicator (F254) under short-wave UV light (254 nm).[4] For additional confirmation or if the compound has a weak UV chromophore, you can use staining methods:
-
Iodine Chamber: This will produce a temporary yellow-brown spot.[4]
-
Ehrlich's Reagent: This is a specific stain for indoles and typically forms a blue or purple spot.[4]
Q4: Should I use isocratic or gradient elution?
A: The choice between isocratic (constant solvent composition) and gradient (increasing polarity over time) elution depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC analysis shows good separation between your product and impurities with a single solvent system, isocratic elution can be effective.[6]
-
Gradient Elution: More commonly, a gradient elution is employed for purifying reaction mixtures.[2] You would start with a less polar mobile phase and gradually increase the proportion of the more polar solvent.[2] This allows for the elution of non-polar impurities first, followed by your product, and then more polar impurities, often resulting in a better separation and cleaner fractions.
Experimental Protocol: Flash Column Chromatography of an Indole Ester
This section provides a detailed, step-by-step methodology for a typical flash column chromatography purification of an indole ester.
Method Development with TLC
Before packing your column, it is crucial to determine the optimal mobile phase using TLC.
-
Dissolve a small amount of your crude indole ester mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from any impurities.[2][4][5]
Column Packing (Wet Packing Method)
Proper column packing is essential for good separation.
-
Select a glass column of an appropriate size for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[2][6]
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar solvent.[4]
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and to remove any air bubbles.[4]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[4]
Sample Loading
There are two common methods for loading your sample onto the column:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the packed column.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel (approximately 2-3 times the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder.[4][7] Carefully add this powder to the top of the packed column.[4] This method is preferred if your compound is not very soluble in the mobile phase.[7][8]
Elution and Fraction Collection
-
Begin eluting with the initial, least polar solvent mixture.[2]
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis.[2][4]
-
Collect fractions in separate test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure indole ester.[4]
Product Isolation
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified indole ester.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the column chromatography of indole esters.
Problem 1: Poor separation of the indole ester from impurities.
-
Possible Cause: Inappropriate mobile phase polarity.
-
Suggested Solution: Re-optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for your product.[2][4][5] If the spots are too close together, try a different solvent system (e.g., switch from ethyl acetate to dichloromethane).
-
Possible Cause: Column overloading.
-
Suggested Solution: Reduce the amount of crude material loaded onto the column. Maintain a sample-to-silica ratio of at least 1:30.[4]
-
Possible Cause: Poor column packing (channeling or cracking).
-
Suggested Solution: Repack the column carefully, ensuring there are no air bubbles or cracks.[4]
Problem 2: The indole ester is degrading on the column.
-
Possible Cause: The indole ester is sensitive to the acidic silica gel.
-
Suggested Solution:
Problem 3: The indole ester is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Suggested Solution: Gradually increase the polarity of your eluent. If necessary, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[9]
-
Possible Cause: The compound has decomposed on the column.
-
Suggested Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If the spot changes or streaks, it may be unstable on silica.[8]
Problem 4: Peak tailing is observed.
-
Possible Cause: Interaction of basic nitrogen in the indole ring with acidic silanol groups on the silica surface.
-
Suggested Solution: Add a small amount of a basic modifier like triethylamine to the mobile phase to improve peak shape.[2]
Visualizations
Experimental Workflow for Indole Ester Purification
Caption: A typical workflow for the purification of indole esters using column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in indole ester purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Removal of Unreacted Starting Materials from Indole Reactions
<-33>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common purification challenges encountered during indole synthesis. My aim is to move beyond simple procedural lists, offering insights into the "why" behind each technique, ensuring both successful outcomes and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific, frequently encountered issues in the purification of indole reaction mixtures. Each scenario is presented in a question-and-answer format, providing not just a solution, but a strategic approach to resolving the challenge.
Issue 1: My TLC shows multiple spots, and I suspect unreacted starting materials are the main culprits.
Question: What is the most effective initial strategy to remove common starting materials from my crude indole product?
Answer: A well-planned liquid-liquid extraction is your most powerful first-pass purification technique. The key is to exploit the differing acid-base properties of your indole product and the likely unreacted starting materials.
For instance, in a Fischer indole synthesis, you may have unreacted arylhydrazine and ketone or aldehyde.[1] Arylhydrazines are basic and can be removed with a dilute acid wash. The indole N-H is only weakly acidic, making it resistant to extraction by common aqueous bases.[1]
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. This will protonate and extract basic impurities, such as unreacted arylhydrazines, into the aqueous layer.[1]
-
Base Wash: Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.[1]
-
Brine Wash: A final wash with brine (saturated NaCl solution) will remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This initial work-up will significantly simplify the subsequent purification steps, such as column chromatography or recrystallization.[2]
Issue 2: My indole product is degrading on the silica gel column.
Question: I'm observing streaking and the appearance of new, colored spots on my TLC plates after column chromatography. What's causing this and how can I prevent it?
Answer: The acidic nature of standard silica gel can often lead to the degradation of sensitive indole derivatives.[1] This is a common issue, but fortunately, there are several effective countermeasures.
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine before loading your sample.[1]
-
Use a Modified Eluent: Incorporate a small amount of a basic modifier, like 0.5-1% triethylamine, into your eluent system throughout the purification.[1]
-
Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for particularly acid-sensitive indoles.[1]
-
Work Efficiently: To minimize contact time, prepare everything in advance and run the chromatography as quickly as possible.[1]
Issue 3: I have regioisomers of my indole product that are co-eluting.
Question: My synthesis has produced two isomeric indoles with very similar Rf values. How can I achieve separation?
Answer: Separating regioisomers is a known challenge in indole chemistry due to their similar structures and polarities.[1] A multi-pronged approach to optimizing your chromatographic separation is often necessary.
Strategies for Separating Isomers:
-
Optimize Column Chromatography:
-
Shallow Gradient: Employ a very slow, shallow gradient of the polar solvent during elution to maximize the separation between closely eluting compounds.[1]
-
Alternative Solvent Systems: If a standard hexane/ethyl acetate system fails, switch to a solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, reverse-phase HPLC can provide the necessary resolution. A method using an acetonitrile/water mobile phase with a phosphoric acid or formic acid modifier can be effective for separating indole isomers.[3]
Issue 4: My purified indole is a white solid, but it turns pink or tan upon storage.
Question: How can I prevent the discoloration of my purified indole product?
Answer: This discoloration is a classic sign of oxidation.[1] To ensure the long-term stability of your purified indole, proper storage is critical.
Storage Recommendations:
-
Inert Atmosphere: Store the purified indole in a sealed vial under an inert atmosphere, such as nitrogen or argon.[1]
-
Protection from Light: Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil.[1]
-
Refrigeration: Storing the compound at low temperatures can also help to slow down the rate of oxidation.
Frequently Asked Questions (FAQs)
This section provides concise answers to more general questions regarding the purification of indole reaction mixtures.
Q1: What is the first-pass purification method I should try for my indole synthesis? A work-up involving an acid-base extraction is typically the best initial approach to remove the bulk of unreacted starting materials and other impurities.[1][2]
Q2: When should I consider recrystallization for purifying my indole product? Recrystallization is an excellent technique for obtaining high-purity indoles, especially if your crude product is a solid.[2] It can be particularly effective after an initial work-up and/or column chromatography. However, be aware that it may result in a lower overall recovery compared to chromatography.[2]
Q3: Are there any alternatives to chromatography for removing trace impurities? Yes, scavenger resins can be a powerful tool for removing specific types of impurities.[4][5] These are functionalized polymers that react with and bind to excess reagents or byproducts, allowing for their simple removal by filtration.[6] For example, an acid scavenger resin could be used to remove residual acid catalyst.
Q4: What are some common impurities to look out for in indole syntheses? Besides unreacted starting materials, common impurities can include incompletely cyclized hydrazones, rearranged isomers (especially in Fischer indole synthesis), and products of side reactions like aldol condensations.[2][7]
Q5: How can I confirm the purity and identity of my final indole product? A combination of analytical techniques is recommended for comprehensive characterization:
-
Thin-Layer Chromatography (TLC): To assess the presence of any remaining impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your indole and identify any impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of an indole reaction mixture.
Caption: A generalized workflow for the purification of indole synthesis products.
Comparative Summary of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | - Fast and efficient for removing bulk impurities.[1][2]- Scalable for large reactions. | - Less effective for separating compounds with similar properties. | - Initial work-up of crude reaction mixtures. |
| Column Chromatography | - Highly versatile for separating a wide range of compounds.[2]- Can be optimized for challenging separations.[1] | - Can be time-consuming.- Potential for product degradation on acidic stationary phases.[1] | - Separating complex mixtures and isolating pure products. |
| Recrystallization | - Can yield very high-purity crystalline products.[2]- Relatively inexpensive. | - May result in lower product recovery.[2]- Only applicable to solid compounds. | - Final purification step for solid indoles. |
| Scavenger Resins | - Highly specific for removing certain types of impurities.[4][5]- Simple filtration-based removal.[6] | - Not a broad-spectrum solution.- Can be more expensive than other methods. | - Removing specific excess reagents or byproducts. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. canftech.com [canftech.com]
- 5. silicycle.com [silicycle.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability and storage conditions for methyl 3-formyl-1H-indole-4-carboxylate
Technical Support Center: Methyl 3-formyl-1H-indole-4-carboxylate
A Guide to Stability and Storage for Researchers
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical advice to ensure the stability and integrity of this compound throughout your research. This resource addresses common questions and troubleshooting scenarios in a direct Q&A format, grounded in the chemical principles governing indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure maximum stability, solid this compound should be stored in a cool, dry, and dark place.[1][2] Several suppliers recommend refrigeration at 2-8°C.[2] It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation.[2]
Q2: How sensitive is this compound to light and air?
Indole derivatives, in general, can be sensitive to both air and light. The indole ring is an electron-rich system, making it susceptible to oxidation, especially when exposed to air over extended periods.[3] Light can also promote degradation.[3] Therefore, it is best practice to store the compound in an amber vial to protect it from light.[3]
Q3: I've noticed a change in the color of my solid compound. What does this indicate?
A change in color, such as darkening or the appearance of a pale reddish-brown to purple hue, can be an indicator of degradation.[2] This is often due to oxidation or other chemical transformations. If you observe a significant color change, it is advisable to verify the purity of the compound using an analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before proceeding with your experiment.
Q4: What is the recommended procedure for preparing stock solutions?
When preparing stock solutions, it is recommended to use high-purity, anhydrous solvents. For many indole derivatives, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable solvents.[4] To minimize degradation in solution, it is good practice to purge the solvent with an inert gas like argon or nitrogen before dissolving the compound.[4] For aqueous solutions, it's important to note that indole-3-carboxaldehyde has limited solubility.[4] It is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[4] Aqueous solutions should ideally be prepared fresh and not stored for more than a day.[4]
Q5: How should I store stock solutions of this compound?
Stock solutions should be stored at low temperatures, typically -20°C, to slow down potential degradation reactions.[5] It is also important to protect them from light by using amber vials or by wrapping the container in aluminum foil. To prevent the introduction of moisture, which can lead to hydrolysis of the methyl ester, ensure the container is tightly sealed.
Troubleshooting Guide
Scenario 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium. The indole nucleus and the ester functional group can be sensitive to the pH and composition of the medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment.
-
Assess Medium Stability: If you continue to see inconsistencies, consider performing a simple stability study. Incubate your compound in the assay medium under the experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment and analyze for degradation by HPLC.
-
pH Control: Be mindful of the pH of your solutions. The methyl ester group is susceptible to hydrolysis under basic conditions.[3]
-
Scenario 2: Unexpected peaks appear in HPLC analysis.
-
Possible Cause 1: Acid-catalyzed degradation. The indole ring can be sensitive to strongly acidic conditions.[3] If your mobile phase is acidic, it could be causing on-column degradation.
-
Troubleshooting Step: Try using a mobile phase with a milder pH, closer to neutral, to see if the unexpected peaks are reduced or eliminated.
-
-
Possible Cause 2: Hydrolysis of the methyl ester. The methyl carboxylate group can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.[6][7][8]
-
Troubleshooting Step: Ensure your solvents are anhydrous and minimize the exposure of your sample to moisture.
-
Scenario 3: Low yields in a reaction where the indole is a starting material.
-
Possible Cause: Degradation of the indole ring by certain reagents. The electron-rich nature of the indole nucleus makes it susceptible to reaction with strong oxidizing agents.[3]
-
Troubleshooting Steps:
-
Reagent Compatibility: Carefully consider the compatibility of all reagents with the indole scaffold.
-
Reaction Conditions: If an oxidation step is necessary, carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize side reactions involving the indole ring.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solid Storage Temperature | 2-8°C[2] | Minimizes thermal degradation. |
| Solid Storage Atmosphere | Inert gas (Argon or Nitrogen)[2] | Prevents oxidation of the indole ring. |
| Light Protection | Amber vial or protection from light[3] | Prevents photodegradation. |
| Stock Solution Storage | -20°C[5] | Slows degradation in solution. |
| Aqueous Solution Storage | Prepare fresh; do not store > 24 hours[4] | Reduces hydrolysis and other degradation pathways in aqueous media. |
Experimental Workflow & Diagrams
Protocol: Quick Stability Assessment by TLC
This protocol provides a simple method to visually assess the stability of your compound over time.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - this may need optimization)
-
UV lamp (254 nm)
Procedure:
-
Prepare a fresh solution of your compound at a known concentration (e.g., 1 mg/mL). This will be your "Time 0" sample.
-
Spot a small amount of the "Time 0" sample onto a TLC plate.
-
Store the remaining solution under the conditions you wish to test (e.g., on the benchtop exposed to light, or in a clear vial in the refrigerator).
-
At regular intervals (e.g., 1, 4, 8, and 24 hours), spot a sample of the test solution onto the same TLC plate next to the "Time 0" spot.
-
Develop the TLC plate in the chosen mobile phase.
-
Visualize the plate under a UV lamp.
-
Analysis: Compare the spots from the different time points to the "Time 0" spot. The appearance of new spots or a significant decrease in the intensity of the main spot indicates degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- 1. 65923-20-8 Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate AKSci 3824EV [aksci.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Navigating Low Yields in Palladium-Catalyzed Heterocyclization
Welcome to our dedicated technical support center for overcoming the common yet complex challenge of low yields in palladium-catalyzed heterocyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to diagnose and resolve issues in their synthetic endeavors. Drawing upon established principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring that every experimental choice is informed and effective.
The Challenge of Heterocyclization
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of intricate heterocyclic scaffolds that are prevalent in pharmaceuticals and functional materials.[1][2][3] However, the path to high-yielding heterocyclization is often fraught with obstacles, from catalyst deactivation to substrate-specific idiosyncrasies. This guide will walk you through a systematic, logic-driven approach to troubleshooting these powerful, yet sensitive, chemical transformations.
Part 1: The Initial Diagnosis - A General Troubleshooting Workflow
When confronted with a low-yielding reaction, a systematic approach is crucial to efficiently identify the root cause.[4][5] The following workflow provides a structured method for your initial investigation.
Caption: A general workflow for troubleshooting low-yielding palladium-catalyzed reactions.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
This section addresses specific issues commonly encountered during palladium-catalyzed heterocyclization reactions in a question-and-answer format.
Q1: My reaction has turned black, and the yield is poor. What is happening and how can I fix it?
A1: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[6] The active, soluble Pd(0) species has likely aggregated into inactive palladium metal. This is a frequent cause of low yields.
Causality:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, which can then lead to aggregation.[4][6]
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.[4][5]
-
Insufficient Ligand: The ligand's role is to stabilize the palladium center. An inadequate ligand-to-palladium ratio can leave the metal coordinatively unsaturated and prone to aggregation.[6]
-
Substrate-Induced Decomposition: Certain functional groups on the substrate can interact with the catalyst in an unproductive manner, leading to decomposition.
Troubleshooting Protocol:
-
Improve Inert Atmosphere:
-
Use a glovebox for reaction setup.
-
If using Schlenk techniques, ensure at least three cycles of evacuating and backfilling with a high-purity inert gas (Argon or Nitrogen).
-
Thoroughly degas all solvents and liquid reagents. A common method is the freeze-pump-thaw technique or sparging with an inert gas for at least 30 minutes.[7]
-
-
Optimize Ligand-to-Palladium Ratio:
-
For monodentate ligands (e.g., phosphines), a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) is often beneficial.[6]
-
For bidentate ligands, a 1:1 to 1.2:1 ratio is typically sufficient.
-
-
Temperature Control:
-
Determine the lowest effective temperature for the reaction. Run a temperature screen in small-scale parallel reactions.
-
Ensure uniform heating with a well-calibrated heating block or oil bath and vigorous stirring.
-
Q2: I suspect my ligand is not suitable for the transformation. How do I choose the right ligand?
A2: Ligand selection is critical for a successful palladium-catalyzed heterocyclization. The ligand influences the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric environment of the palladium center.[8][9]
Causality:
-
Steric Hindrance: Bulky ligands can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle.[8] They can also prevent the formation of inactive catalyst dimers.
-
Electronic Effects: Electron-rich ligands increase the electron density on the palladium, which can facilitate the oxidative addition step.[8][10]
-
Bite Angle (for bidentate ligands): The geometry of the ligand can influence the accessibility of the metal center and the stability of key intermediates.
Ligand Screening Strategy:
A systematic screen of different ligand classes is often the most effective approach.
| Ligand Class | Representative Examples | Key Characteristics & Typical Applications |
| Bulky, Electron-Rich Monodentate Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Generally effective for a wide range of cross-coupling and C-H activation reactions.[4][11] |
| Bidentate Phosphines | dppf, Xantphos, DPEPhos | Offer greater stability to the catalyst; the bite angle can influence selectivity.[12][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often form very stable and highly active catalysts.[14] |
Experimental Protocol for Ligand Screening:
-
Setup: In a glovebox, prepare an array of small-scale reaction vials.
-
Reagents: To each vial, add the substrate, base, and solvent.
-
Catalyst/Ligand Addition: Add the palladium precursor and a different ligand to each vial. It is often best to use pre-weighed catalyst/ligand combinations or stock solutions.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Analysis: After the designated reaction time, quench the reactions and analyze the conversion to product by LC-MS or GC-MS.[4]
Q3: My starting material is being consumed, but I am not forming the desired heterocycle. What are the likely side reactions?
A3: The disappearance of starting material without the formation of the desired product points towards competing side reactions. Identifying these byproducts is key to diagnosing the issue.
Common Side Reactions and Their Causes:
-
Protodehalogenation/Reduction: The starting aryl halide is reduced to the corresponding arene.
-
Cause: Presence of a proton source (e.g., water, alcohol) and a hydride source. Some bases or additives can act as hydride donors.
-
-
Homocoupling: Two molecules of a coupling partner react with each other.[7]
-
Cause: Often promoted by the presence of oxygen.[15]
-
-
β-Hydride Elimination: A common decomposition pathway for alkylpalladium intermediates, leading to the formation of an alkene.
-
Cause: The presence of a hydrogen atom on the carbon β to the palladium center. The geometry of the intermediate must allow for a syn-elimination.
-
-
Isomerization: The double bond in the starting material or product migrates to a different position.
Diagnostic Approach:
-
Detailed Analysis of the Crude Reaction Mixture: Use LC-MS and ¹H NMR to identify the major byproducts. The mass and structure of these unintended products provide valuable clues.
-
Mechanistic Considerations: Consider the catalytic cycle and which steps might be failing or leading to alternative pathways.
Caption: A simplified catalytic cycle for palladium-catalyzed heterocyclization, highlighting potential points of failure.
Q4: How do solvent and base choice impact my reaction yield?
A4: The solvent and base are not merely reaction media; they are active participants in the catalytic cycle and can profoundly influence the reaction's outcome.
The Role of the Solvent:
-
Solubility: All components of the reaction (substrate, catalyst, base) must be sufficiently soluble.[5]
-
Polarity: The polarity of the solvent can affect the rate of various steps in the catalytic cycle. Aprotic polar solvents like DMF, DMAc, dioxane, and toluene are commonly used.[5][12]
-
Coordinating Ability: Some solvents can coordinate to the palladium center, which can be either beneficial or detrimental depending on the specific reaction.
The Role of the Base:
-
Regeneration of the Catalyst: In many catalytic cycles, the base is required to neutralize an acid that is generated, thereby regenerating the active Pd(0) catalyst.
-
Strength and Nucleophilicity: The base should be strong enough to perform its function but not so nucleophilic that it reacts with the substrate or catalyst. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Organic bases like triethylamine or DBU are also used.[11]
Systematic Screening of Solvents and Bases:
A 2D screen of different solvent and base combinations is a powerful optimization tool.
| K₂CO₃ | Cs₂CO₃ | K₃PO₄ | NaOtBu | |
| Toluene | Yield % | Yield % | Yield % | Yield % |
| Dioxane | Yield % | Yield % | Yield % | Yield % |
| DMF | Yield % | Yield % | Yield % | Yield % |
| Acetonitrile | Yield % | Yield % | Yield % | Yield % |
Part 3: Final Checks and Best Practices
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons. Ensure your substrate is pure before starting the reaction.
-
Stoichiometry: Accurately measure all reagents. An excess of one reagent can sometimes inhibit the reaction.
-
Stirring: Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture.[6]
By adopting a systematic and informed approach to troubleshooting, you can significantly increase the success rate of your palladium-catalyzed heterocyclization reactions. This guide provides a framework for diagnosing problems and implementing effective solutions, ultimately accelerating your research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preserving the Integrity of Indole Compounds During Experimental Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common yet critical challenge in the laboratory: the degradation of indole compounds during experimental workup. The inherent reactivity of the indole nucleus, while central to its diverse biological functions, also renders it susceptible to various degradation pathways.[1][2][3] This guide offers practical, field-proven insights and protocols to help you navigate these challenges and ensure the integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My indole-containing sample is turning a pink/red/brown color during workup. What is happening?
This color change is a classic visual indicator of indole degradation, specifically oxidation and potential polymerization.[4] The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[5][6] This initial oxidation can lead to the formation of reactive intermediates that subsequently polymerize, resulting in the observed discoloration. While a minor color change might not always equate to a significant loss of your target compound, it is a clear warning sign that degradation is occurring and that your workup protocol needs optimization.
Q2: I suspect my indole derivative is degrading during my acidic extraction. How can I confirm this and prevent it?
Indole and its derivatives can be unstable in acidic conditions.[7][8] The C2-C3 double bond of the indole ring is particularly susceptible to protonation, which can lead to dimerization, polymerization, or other acid-catalyzed decomposition reactions. To confirm acid sensitivity, you can perform a small-scale stability test. Dissolve a small amount of your compound in the acidic solution you plan to use for your workup and monitor its purity over time using a suitable analytical method like HPLC or TLC.
To prevent acid-mediated degradation, consider the following strategies:
-
Minimize exposure time: Perform the acidic extraction as quickly as possible.
-
Use milder acids: If your protocol allows, substitute strong acids (e.g., HCl, H2SO4) with weaker organic acids (e.g., acetic acid, citric acid).
-
Lower the temperature: Perform the extraction at a reduced temperature (e.g., on an ice bath) to slow down the rate of degradation.
-
Employ a protecting group: For synthetic work, the indole nitrogen can be protected with a group like tosyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc) to increase stability towards acids.[7][9][10][11]
Q3: My purification by flash column chromatography is giving low yields and multiple unexpected spots on TLC. What could be the issue?
Flash column chromatography on silica gel can be a source of indole degradation.[12] The acidic nature of standard silica gel can catalyze the decomposition of sensitive indole derivatives.[13] This can manifest as streaking on the TLC plate, the appearance of new, more polar spots, and ultimately, a low recovery of your desired product.
Here are some troubleshooting steps:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in the desired eluent containing a small amount of a volatile base like triethylamine (typically 0.1-1%).
-
Use an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.[12]
-
Optimize your solvent system: A highly polar solvent system can sometimes exacerbate degradation on silica. Experiment with different solvent systems to find one that provides good separation with minimal on-column decomposition.
Q4: How can I prevent the oxidation of my indole compound during solvent removal (e.g., rotary evaporation)?
The combination of elevated temperature and exposure to air during rotary evaporation can accelerate the oxidation of sensitive indole compounds. To mitigate this:
-
Use a lower bath temperature: Whenever possible, reduce the temperature of the water bath. The ideal temperature will depend on the boiling point of your solvent and the stability of your compound.
-
Maintain a good vacuum: A lower pressure will allow for solvent removal at a lower temperature.
-
Break the vacuum with an inert gas: Instead of introducing air into the flask after evaporation, break the vacuum with an inert gas like nitrogen or argon. This will prevent a rush of oxygen from coming into contact with your concentrated, and potentially warm, compound.
Troubleshooting Guide: A Proactive Approach to Preventing Indole Degradation
This section provides a systematic approach to identifying and mitigating the common causes of indole degradation during workup.
Visualizing the Degradation Pathway
The following diagram illustrates the primary pathways of indole degradation. Understanding these mechanisms is the first step toward effective prevention.
Caption: Key factors leading to the degradation of indole compounds.
Systematic Troubleshooting Workflow
If you are experiencing indole degradation, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting indole degradation.
Experimental Protocols
Here are detailed protocols for key preventative measures.
Protocol 1: Use of Antioxidants
Antioxidants can be added to solvents to scavenge free radicals and prevent the initiation of oxidative degradation.[4][14][15][16] Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Anhydrous ethanol or another suitable solvent
-
Volumetric flask (e.g., 10 mL)
-
Micropipette
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh out 100 mg of BHT.
-
Transfer the BHT to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the BHT.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Mix the solution thoroughly. Store this stock solution in a tightly sealed amber vial at 2-8°C.
Procedure for Use:
-
For extractions and chromatography, add the BHT stock solution to your bulk solvent to achieve a final concentration of 0.01-0.05%. For example, to prepare 1 L of solvent with 0.01% BHT, add 1 mL of the 1% stock solution.
Protocol 2: Creating an Inert Atmosphere for Reactions and Extractions
Displacing oxygen from your reaction or extraction vessel is a highly effective way to prevent oxidation.
Materials:
-
Source of inert gas (high-purity nitrogen or argon) with a regulator and tubing
-
Needles (long and short)
-
Reaction flask or separatory funnel with a septum or a three-way stopcock
Procedure:
-
Ensure your glassware is assembled and sealed.
-
Insert a long needle connected to the inert gas line through the septum, with the tip below the level of the solvent or in the headspace above a solid.
-
Insert a short needle to act as a vent for the displaced air.
-
Gently bubble the inert gas through the solvent for 10-15 minutes to deoxygenate it. For headspace displacement, a gentle flush for 2-5 minutes is sufficient.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of the inert gas.
Data Summary: Stability of Indole Compounds Under Various Conditions
The following table summarizes the relative stability of a generic, sensitive indole derivative under different workup conditions. This data is illustrative and the actual stability of your compound may vary.
| Condition | Temperature | Atmosphere | Light Exposure | Relative Stability |
| Standard Workup | Room Temp (25°C) | Air | Ambient Lab Light | Low |
| Optimized for Temp | Ice Bath (0-4°C) | Air | Ambient Lab Light | Moderate |
| Optimized for Atmosphere | Room Temp (25°C) | Inert (N₂) | Ambient Lab Light | Moderate-High |
| Optimized for Light | Room Temp (25°C) | Air | Dark (Foil Wrapped) | Moderate |
| Fully Optimized | Ice Bath (0-4°C) | Inert (N₂) | Dark (Foil Wrapped) | High |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.org [mdpi.org]
- 8. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of methyl 3-formyl-1H-indole-4-carboxylate
An In-Depth Guide to the ¹H NMR Spectrum of Methyl 3-formyl-1H-indole-4-carboxylate: Analysis, Comparison, and Best Practices
Executive Summary
The structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. This compound, a substituted indole, serves as a valuable scaffold in medicinal chemistry. Its unambiguous characterization is critical, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to experimental protocol and data interpretation. Furthermore, it compares the insights gained from ¹H NMR with those from orthogonal analytical techniques, offering a holistic view of modern structural analysis for researchers, scientists, and drug development professionals.
The Subject Molecule: Structure and Significance
This compound features an indole core, which is a prevalent motif in pharmacologically active compounds.[1] The substituents—a formyl group at the C3 position and a methyl carboxylate at the C4 position—are electron-withdrawing groups that significantly influence the electronic environment and, consequently, the ¹H NMR spectrum of the entire molecule. Understanding this influence is key to accurate spectral assignment.
Below is the chemical structure with the standard IUPAC numbering for the indole ring system, which will be used throughout this guide. Protons of interest are explicitly labeled.
Caption: Structure of this compound with key protons labeled.
Theoretical ¹H NMR Spectral Analysis: An Expert Prediction
Before acquiring a spectrum, a chemist should predict its features. This exercise in applying fundamental principles is crucial for efficient and accurate interpretation. The analysis relies on understanding chemical shift, which is governed by the local electronic environment of a proton, and spin-spin coupling, which reveals connectivity between neighboring protons.[2]
Key Influences on the Spectrum:
-
Indole Ring Current: The aromatic nature of the indole system creates a ring current that generally deshields the attached protons, moving their signals downfield in the spectrum.[3]
-
C3-Formyl Group (-CHO): The aldehyde is a powerful electron-withdrawing group. It strongly deshields the adjacent H2 proton and its own aldehyde proton (HCHO). The aldehyde proton itself is expected at a very downfield position (>9.5 ppm).[4]
-
C4-Methyl Carboxylate Group (-COOCH₃): This ester group is also electron-withdrawing and will deshield adjacent protons, particularly H5.
Based on these principles and data from similar structures[4][5][6][7], we can predict the ¹H NMR spectrum as follows:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H1 (N-H) | > 11.0 | broad singlet (br s) | - | Acidic proton on nitrogen, often broad due to quadrupole broadening and potential exchange. Highly deshielded. |
| HCHO | 9.8 - 10.2 | singlet (s) | - | Aldehyde proton, characteristically found far downfield. No adjacent protons to couple with.[4] |
| H2 | 8.2 - 8.6 | singlet (s) | - | Located on the pyrrole ring, adjacent to the electron-withdrawing formyl group and the indole nitrogen. Deshielded. No adjacent protons. |
| H5 | 7.8 - 8.1 | doublet of doublets (dd) | J5,6 ≈ 7-8, J5,7 ≈ 1-2 | Part of the benzene ring system. Deshielded by the adjacent C4-ester group. Coupled to H6 (ortho) and H7 (meta). |
| H7 | 7.6 - 7.9 | doublet of doublets (dd) | J7,6 ≈ 7-8, J7,5 ≈ 1-2 | Ortho to the indole nitrogen. Coupled to H6 (ortho) and H5 (meta). |
| H6 | 7.2 - 7.5 | triplet (t) or (dd) | J6,5 ≈ 7-8, J6,7 ≈ 7-8 | Appears as a triplet if the coupling constants to H5 and H7 are nearly identical, which is common in such systems. |
| HOCH₃ | 3.9 - 4.1 | singlet (s) | - | Methyl protons of the ester group. Shielded relative to aromatic protons. No adjacent protons to couple with. |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, trustworthy spectrum requires meticulous sample preparation and a logical approach to instrument setup.[8][9] The protocol below represents a standard, self-validating workflow for a modern high-field NMR spectrometer.
Caption: Standardized workflow for NMR-based structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Mass: Accurately weigh 5-10 mg of this compound. Using a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans.[10][11]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are used because the deuterium nucleus resonates at a different frequency from protons, rendering the solvent invisible in the ¹H spectrum.[10] The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.
-
Standard: Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference, with its signal defined as 0.0 ppm.[12] Alternatively, the residual proton signal of the solvent (e.g., 7.26 ppm for CDCl₃) can be used as a secondary reference.[10]
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer's probe, typically around 4-5 cm.[10]
-
-
Data Acquisition:
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks. Poor shimming results in broad and distorted signals.
-
Acquisition Parameters: Set the key acquisition parameters. For a standard ¹H experiment on a 400-600 MHz spectrometer:
-
Pulse Angle: 30-90 degrees. A 90° pulse maximizes signal for a single scan, but a smaller flip angle (e.g., 30°) is often used when multiple scans are required to allow for faster repetition.[13]
-
Spectral Width (SW): Set to cover the expected range of proton signals, typically from -2 to 16 ppm for a molecule like this.
-
Acquisition Time (AQ): Typically 2-4 seconds. A longer acquisition time yields better resolution.[14]
-
Relaxation Delay (D1): 1-5 seconds. This is the wait time between scans to allow protons to return to their equilibrium state. A delay of at least 5 times the longest T₁ relaxation time is needed for accurate integration.[9]
-
Number of Scans (NS): Start with 8 or 16 scans. Increase as needed to improve the signal-to-noise ratio for dilute samples.[15]
-
-
Execution: Run the acquisition.
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the area under each peak. The relative area is proportional to the number of protons giving rise to that signal.
-
Advanced Analysis and Comparison with Orthogonal Techniques
While ¹H NMR is exceptionally powerful, a comprehensive structural confirmation often relies on a combination of analytical methods.[16][17] Each technique provides a different piece of the structural puzzle.
| Analytical Technique | Information Provided for this compound | Strengths & Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments.- Chemical environment of each proton.- Connectivity of protons through J-coupling.- Relative number of protons (integration). | Strengths: Unrivaled for determining detailed proton framework and stereochemistry.[18]Limitations: Does not directly observe quaternary carbons or other nuclei. |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments.- Chemical environment of each carbon (aldehyde, ester, aromatic, methyl). | Strengths: Reveals the complete carbon skeleton, including quaternary carbons.[19]Limitations: Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| 2D NMR (COSY, HSQC, HMBC) | - COSY: Shows ¹H-¹H coupling correlations (e.g., confirms H5-H6-H7 connectivity).[20]- HSQC: Shows direct one-bond ¹H-¹³C correlations (e.g., links H5 to C5).[21]- HMBC: Shows long-range (2-3 bond) ¹H-¹³C correlations (e.g., confirms connectivity between HCHO and C3).[22] | Strengths: Provides unambiguous proof of atomic connectivity, resolving any ambiguities from 1D spectra.[2][23]Limitations: Requires more instrument time than 1D experiments. |
| Mass Spectrometry (MS) | - Precise molecular weight.- Molecular formula (with high-resolution MS).- Fragmentation patterns that can hint at structural motifs. | Strengths: Extremely sensitive; provides definitive molecular weight.[24]Limitations: Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | - Presence of key functional groups through characteristic vibrational frequencies: - N-H stretch (~3300 cm⁻¹) - C=O stretch (aldehyde, ~1680 cm⁻¹) - C=O stretch (ester, ~1720 cm⁻¹) | Strengths: Fast, simple method for functional group identification.[18]Limitations: Provides little information on the overall molecular skeleton. |
By integrating data from these techniques, a scientist can build an unassailable case for the structure of a synthesized compound. The ¹H NMR provides the primary framework, ¹³C and 2D NMR confirm the carbon skeleton and connectivity, MS validates the molecular formula, and IR confirms the presence of the expected functional groups.
Conclusion
The ¹H NMR spectrum of this compound is rich with information, reflecting the complex interplay of its aromatic core and electron-withdrawing substituents. A thorough analysis, grounded in the fundamental principles of chemical shift and coupling, allows for the complete assignment of every proton in the molecule. By following a rigorous and validated experimental protocol, researchers can acquire high-fidelity data. When this data is further contextualized with insights from complementary techniques like ¹³C NMR, 2D NMR, Mass Spectrometry, and IR Spectroscopy, the result is a confident and unambiguous structural elucidation, a critical step in the journey of chemical discovery and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
- 5. Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum [chemicalbook.com]
- 6. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]
- 7. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 8. How To [chem.rochester.edu]
- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. scribd.com [scribd.com]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 19. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. tetratek.com.tr [tetratek.com.tr]
- 23. researchgate.net [researchgate.net]
- 24. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
Introduction: The Indole Nucleus and the Power of ¹³C NMR
A Comprehensive Guide to ¹³C NMR Characterization of Substituted Indoles for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The nuanced electronic and steric properties of substituted indoles dictate their pharmacological profiles. Consequently, unambiguous structural characterization is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of these heterocyclic systems.
This guide provides an in-depth comparison of the ¹³C NMR characteristics of substituted indoles, supported by experimental data and protocols. We will explore how the chemical environment of each carbon atom in the indole ring is exquisitely sensitive to the nature and position of substituents, offering a detailed fingerprint of the molecule's structure.
The Unsubstituted Indole: A ¹³C NMR Benchmark
Understanding the ¹³C NMR spectrum of the parent indole is the first step in interpreting the spectra of its derivatives. The electron-rich pyrrole ring and the adjacent benzene ring give rise to a characteristic set of signals. The approximate chemical shifts (δ) in a common solvent like DMSO-d₆ are presented in Table 1. It's important to note that solvent effects can cause slight variations in these values[1].
Table 1: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Indole in DMSO-d₆. [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 124.9 |
| C-3 | 102.1 |
| C-3a | 128.1 |
| C-4 | 120.7 |
| C-5 | 121.5 |
| C-6 | 119.2 |
| C-7 | 111.4 |
| C-7a | 135.9 |
The Influence of Substituents: A Comparative Analysis
The true diagnostic power of ¹³C NMR lies in its ability to reveal the electronic effects of substituents on the indole ring. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) induce predictable shifts in the resonance frequencies of the carbon atoms.
Electron-Donating Groups (EDGs)
EDGs, such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups, increase the electron density of the indole ring through resonance and inductive effects. This increased shielding generally leads to an upfield shift (lower δ value) of the carbon signals, particularly for the carbons ortho and para to the substituent.
For instance, a hydroxyl group at the C-5 position (5-hydroxyindole) significantly shields C-4, C-6, and C-7a, while slightly deshielding C-5 itself due to the direct attachment of the electronegative oxygen atom[1].
Electron-Withdrawing Groups (EWGs)
Conversely, EWGs, such as nitro (-NO₂), cyano (-CN), and acyl groups (-COR), decrease the electron density of the indole ring. This deshielding effect results in a downfield shift (higher δ value) of the carbon signals, most pronounced at the ortho and para positions.
A chlorine atom at C-5 (5-chloroindole), for example, deshields the directly attached C-5 and also influences the chemical shifts of the other carbons in the benzene ring through its inductive and weak resonance effects[2]. The effect of acyl and carboxyl groups at various positions has also been studied, showing significant deshielding of the attached carbon and adjacent carbons[3].
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Indoles.
| Carbon Atom | Indole (DMSO-d₆)[1] | 5-Hydroxyindole (DMSO-d₆)[1] | 5-Chloroindole (CDCl₃)[2] |
| C-2 | 124.9 | 125.7 | ~125 |
| C-3 | 102.1 | 101.9 | ~102 |
| C-3a | 128.1 | 129.2 | ~128 |
| C-4 | 120.7 | 111.9 | ~112-122 |
| C-5 | 121.5 | 150.7 | ~125 |
| C-6 | 119.2 | 112.1 | ~112-122 |
| C-7 | 111.4 | 102.8 | ~112-122 |
| C-7a | 135.9 | 131.0 | ~134 |
Note: The data for 5-chloroindole is presented as a range due to variations in specific derivatives and solvent effects.
Experimental Protocol for High-Quality ¹³C NMR Acquisition
Obtaining clean, high-resolution ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of substituted indoles.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Amount: Weigh 20-50 mg of the substituted indole for a standard ¹³C NMR experiment. For less sensitive experiments or low-concentration samples, a higher amount may be necessary.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
II. NMR Instrument Parameters
The following parameters are a general guideline for a standard proton-decoupled ¹³C NMR experiment on a 400-500 MHz spectrometer. Optimization may be required based on the specific instrument and sample.
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE)[2].
-
Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 120 ppm, is usually sufficient to cover the entire range of carbon resonances in substituted indoles[2].
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds allows for adequate data collection for each scan[2].
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses[2]. For quantitative analysis, a longer delay (5-10 seconds) may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio, depending on the sample concentration[2].
-
Temperature: Experiments are usually conducted at room temperature (e.g., 298 K).
III. Data Processing
-
Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) or TMS (δ 0.00 ppm).
Workflow for ¹³C NMR Characterization of Substituted Indoles
The following diagram illustrates the logical workflow for the characterization of a novel substituted indole using ¹³C NMR.
Caption: Workflow for the ¹³C NMR characterization of substituted indoles.
Troubleshooting Common Issues in ¹³C NMR of Indoles
-
Poor Signal-to-Noise: This is a common issue due to the low natural abundance of ¹³C. To improve the signal, increase the number of scans, use a more concentrated sample, or ensure the relaxation delay is adequate.
-
Ambiguous Signal Assignment: In complex substituted indoles, overlapping signals can make unambiguous assignment challenging. In such cases, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for correlating carbon atoms with their attached protons and neighboring protons, respectively.
-
N-H Proton Exchange: The N-H proton of the indole ring can undergo exchange with residual water or acidic/basic impurities in the solvent, which can sometimes affect the line shapes of nearby carbon atoms. Using a freshly opened bottle of high-purity deuterated solvent can minimize this effect.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural characterization of substituted indoles. A thorough understanding of the substituent-induced chemical shifts, coupled with a robust experimental protocol, allows researchers to confidently elucidate the structure of novel indole derivatives. This guide provides a foundational framework for utilizing ¹³C NMR in the exciting and ever-evolving field of indole chemistry and drug development.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 3-formyl-1H-indole-4-carboxylate
Introduction: The Analytical Imperative for a Versatile Indole Intermediate
Methyl 3-formyl-1H-indole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid indole scaffold, decorated with reactive formyl and ester functionalities, makes it a valuable precursor for synthesizing a diverse range of pharmacologically active compounds, from kinase inhibitors to potential anticancer agents. The precise chemical structure and purity of this intermediate are paramount, as any impurities can propagate through multi-step syntheses, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).
Therefore, robust and reliable analytical methodologies are not merely a quality control checkpoint but a critical component of the research and development lifecycle. This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization of this compound, with a primary focus on the nuanced application of mass spectrometry. We will explore the "why" behind methodological choices, offering a practical framework for researchers, analytical chemists, and drug development professionals to achieve accurate and defensible results.
Part 1: The Core of Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a molecule like this compound, which possesses moderate polarity and a chromophore, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands out as the premier analytical choice. It offers an unparalleled combination of sensitivity, selectivity, and structural information, allowing for both confident identification and precise quantification, even in complex matrices.
The Rationale Behind the Method: An Expert's Perspective
Our objective is to develop a self-validating system for analysis. This begins with selecting the right tools for the job.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is the logical choice for separation. The analyte has sufficient non-polar character from the indole ring to retain on a C18 stationary phase, while the polar functional groups ensure it will elute with a typical water/acetonitrile or water/methanol gradient. This separation is crucial to resolve the analyte from potential starting materials, by-products, or degradants before it enters the mass spectrometer.
-
Ionization: The presence of a nitrogen atom in the indole ring makes this molecule an excellent candidate for positive-mode Electrospray Ionization (ESI). The indole nitrogen is readily protonated, yielding a strong signal for the protonated molecule, [M+H]⁺. This is a soft ionization technique, meaning we will predominantly see the intact molecular ion, which is essential for accurate mass determination.
Anticipated Fragmentation Pathway: A Predictive Analysis
While a direct experimental mass spectrum for this specific molecule is not widely published, we can predict its fragmentation pattern with high confidence based on the established principles of mass spectrometry and the known behavior of its constituent functional groups.[1][2] The molecular formula is C₁₁H₉NO₃, giving a monoisotopic mass of 203.06 g/mol .[3] The protonated molecule, [M+H]⁺, will have an m/z of 204.06.
Upon collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS), we anticipate the following key fragmentation events:
-
Loss of Methanol (-32 Da): The methyl ester is susceptible to the loss of a neutral methanol molecule, a common fragmentation pathway for methyl esters, leading to a fragment ion at m/z 172.05.
-
Decarbonylation (-28 Da): The formyl group at the 3-position can readily lose carbon monoxide, a characteristic fragmentation for aldehydes.[1] This would result in a fragment at m/z 176.07.
-
Loss of the Methoxy Radical (•OCH₃, -31 Da): A radical loss from the ester group can occur, generating a stable acylium ion at m/z 173.06.
These predicted fragments form the basis for developing a highly selective quantitative assay using Multiple Reaction Monitoring (MRM).
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for method development.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
- Prepare a working standard of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and methanol containing 0.1% formic acid. The formic acid aids in protonation.
2. LC Method:
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. MS Method:
- Ionization Mode: ESI Positive.
- Scan Type: Full Scan (for initial identification) and MS/MS (for fragmentation confirmation and MRM development).
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 325 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 45 psi.
4. Data for Quantitative Analysis (MRM):
- Develop an MRM method based on the predicted fragmentation.
| Parameter | Value | Rationale |
| Precursor Ion (m/z) | 204.1 | The protonated molecular ion [M+H]⁺. |
| Product Ion 1 (m/z) (Quantifier) | 172.1 | Typically a highly abundant and stable fragment. |
| Product Ion 2 (m/z) (Qualifier) | 176.1 | A second fragment to confirm identity. |
| Collision Energy | 15-25 eV | Optimize for maximum signal for each transition. |
Part 2: Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. This ensures the data is robust and not an artifact of a single method.
Caption: Workflow for comprehensive analytical characterization.
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse of the modern analytical lab. For a molecule with a strong UV chromophore like the indole nucleus, it is an excellent technique for routine purity checks and quality control.[4][5]
-
Principle: The method relies on the analyte's ability to absorb UV light. The amount of light absorbed is directly proportional to the concentration of the analyte.
-
Strengths:
-
Robustness and Simplicity: HPLC-UV systems are widespread and method development is generally straightforward.
-
Cost-Effective: Compared to MS, both the initial investment and running costs are significantly lower.
-
Good for Purity: Excellent for determining the purity of a sample by area percentage, assuming all impurities have a similar UV response.
-
-
Limitations:
-
Lack of Specificity: It cannot confirm the identity of a peak based on its mass. Co-eluting impurities can lead to inaccurate quantification.
-
Lower Sensitivity: Generally less sensitive than MS, making it unsuitable for trace-level analysis.
-
Alternative 2: Quantitative NMR (qNMR)
For establishing the absolute purity of a reference standard, quantitative Nuclear Magnetic Resonance (qNMR) is an unparalleled primary method.[6][7][8]
-
Principle: Unlike most analytical techniques, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, independent of the molecule's structure.[6] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, one can determine the absolute purity of the analyte without needing a pre-existing standard of the analyte itself.[9][10]
-
Strengths:
-
Primary Ratio Method: Provides a direct measure of purity without the need for a specific reference standard of the analyte.
-
High Precision: Modern NMR instruments can achieve precision with relative standard deviations of less than 1%.[7]
-
Structural Information: Provides definitive structural confirmation simultaneously with quantification.
-
-
Limitations:
-
Lower Sensitivity: Requires significantly more sample (typically several milligrams) than LC-MS.[9]
-
Complexity: Requires careful selection of a non-overlapping internal standard and meticulous sample preparation and data processing.
-
Cost and Accessibility: High-field NMR spectrometers are a significant capital investment.
-
Head-to-Head Comparison
| Feature | LC-MS/MS | HPLC-UV | qNMR |
| Primary Use | Identification & Trace Quantification | Routine Purity & QC | Absolute Purity & Standard Certification |
| Sensitivity | Very High (pg-ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Specificity | Very High (Mass-based) | Low (Retention time only) | Very High (Structure-based) |
| Quantification | Relative (requires standard) | Relative (requires standard) | Absolute (with internal standard) |
| Throughput | High | High | Low |
| Cost | High | Low | Very High |
Conclusion and Recommendations
For the comprehensive analysis of This compound , a multi-tiered approach is recommended, leveraging the strengths of each technique.
-
Primary Characterization and Reference Standard Certification: Use qNMR to determine the absolute purity of a designated batch of the material. This batch will serve as the certified reference standard for all subsequent analyses.
-
Method Development and Identification: Employ LC-MS/MS to confirm the molecular weight, elucidate the fragmentation pattern, and identify any potential impurities. This data is invaluable for process chemistry and understanding potential degradation pathways.
-
Routine Quality Control and Quantitative Analysis: Once the reference standard is certified, develop and validate a robust HPLC-UV method for routine purity checks and a quantitative LC-MS/MS (MRM) method for sensitive quantification in various sample matrices. The HPLC-UV method offers a cost-effective solution for high-throughput QC, while the LC-MS/MS method provides the necessary sensitivity and selectivity for demanding applications like reaction monitoring or metabolite identification studies.
By integrating these techniques, researchers and drug development professionals can build a complete and defensible analytical profile for this compound, ensuring the quality and integrity of their research from intermediate to final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | C11H9NO3 | CID 12396096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Anticancer Activity in Positional Isomers of Substituted Indoles
The indole scaffold, a privileged heterocyclic structure, is a cornerstone in the landscape of anticancer drug discovery. Its prevalence in both natural products and FDA-approved therapeutics underscores its significance.[1][2][3] This guide provides a comparative study of the anticancer activity of positional isomers of substituted indole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural variations in indole isomers can profoundly impact their therapeutic efficacy.
The Indole Nucleus: A Versatile Scaffold for Anticancer Agents
The indole ring system, with its unique electronic properties and ability to form various non-covalent interactions, serves as an excellent pharmacophore for engaging with diverse biological targets.[4][5] Indole derivatives have been reported to exert their anticancer effects through a multitude of mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, induction of apoptosis, and cell cycle arrest.[1][6][7] This inherent versatility has spurred the development of a vast library of synthetic and natural indole analogs with potent antiproliferative activities against a spectrum of cancer types.[8][9]
Comparative Anticancer Activity of Indole Isomers: A Case Study Approach
To illustrate the impact of isomeric substitution on anticancer activity, we will compare representative sets of positional isomers of indole derivatives that have been evaluated against various cancer cell lines.
Case Study 1: Isomers of Indole-Based Chalcones as Tubulin Polymerization Inhibitors
Chalcones bearing an indole moiety have demonstrated significant potential as anticancer agents by targeting tubulin dynamics.[1] The position of substituents on the indole ring can dramatically influence their potency. For instance, a comparative study of chalcone-indole derivatives revealed that the placement of a methyl group at the N-1 position of the indole ring can enhance the cytotoxic activity by approximately 60-fold compared to the unsubstituted analog.[1]
Table 1: Comparative Cytotoxicity (IC50, µM) of N-1 Substituted vs. Unsubstituted Indole Chalcone Isomers
| Compound | Substitution | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Indole Chalcone A | N-H (Unsubstituted) | > 10 | > 10 | > 10 |
| Indole Chalcone B | N-CH3 (Substituted) | 0.15 | 0.21 | 0.18 |
This table is a representative example based on the 60-fold enhancement described in the literature. Actual IC50 values can be found in the cited source.
The enhanced activity of the N-1 methyl-substituted isomer can be attributed to improved cellular uptake and/or a more favorable interaction with the colchicine binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase.[1]
Case Study 2: Positional Isomers of Disubstituted Indoles Targeting RNA Polymerase II
A study on 2,5-disubstituted indole derivatives highlighted the influence of substituent position on both potency and cancer cell line selectivity.[10] Specifically, two potent compounds, 2c and 3b , emerged with distinct activity profiles.
Table 2: Comparative Cytotoxicity (IC50, µM) of 2,5-Disubstituted Indole Isomers
| Compound | Cancer Cell Line | IC50 (µM) |
| 2c | HepG2 (Liver Cancer) | 13.21 ± 0.30 |
| 3b | A549 (Lung Cancer) | 0.48 ± 0.15 |
Compound 3b exhibited high sensitivity against A549 lung cancer cells, while compound 2c showed marked selectivity towards HepG2 liver cancer cells.[10] This differential activity underscores how the spatial arrangement of substituents on the indole core can dictate the interaction with specific cellular targets, in this case, inhibiting the phosphorylation of RNA polymerase II, which ultimately induces apoptosis.[10]
Mechanistic Insights into the Anticancer Action of Indole Isomers
The anticancer efficacy of indole derivatives is rooted in their ability to modulate critical cellular pathways. Understanding these mechanisms is paramount for rational drug design and development.
Induction of Apoptosis
A primary mechanism by which indole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][8] This can be achieved through various signaling cascades. For example, certain indole alkaloids can regulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[8][11]
Diagram 1: Generalized Apoptosis Induction Pathway by Indole Derivatives
Caption: A simplified pathway showing how indole derivatives can induce apoptosis.
Cell Cycle Arrest
Many indole derivatives are potent inhibitors of cell cycle progression, forcing cancer cells to halt their division and ultimately leading to cell death.[6] A common mechanism involves the disruption of microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division.[1] This leads to an arrest of the cell cycle in the G2/M phase.
Experimental Protocols for Evaluating Anticancer Activity
The comparative analysis of indole isomers relies on robust and reproducible experimental methodologies. The following are standard in vitro assays used to assess anticancer activity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram 2: Workflow of the MTT Cytotoxicity Assay
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Indole Compounds
Introduction: The Imperative of Rigorous Validation in Indole Synthesis
This guide eschews a one-size-fits-all template, instead offering a comprehensive, field-proven framework for the structural validation of indole compounds. It emphasizes a multi-technique, synergistic approach, explaining not just how to perform the analysis but why specific experimental choices are made. We will delve into the core analytical techniques, present detailed protocols, and illustrate the logical flow of data interpretation that transforms a collection of spectra into a conclusive structural assignment.
The Multi-Technique Approach: Building a Self-Validating Dossier
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy relies on the convergence of data from orthogonal methods. Each technique serves as an independent verification, and when combined, they create a self-validating system that leaves no room for ambiguity. Our approach integrates Nuclear Magnetic Resonance (NMR) for primary structure elucidation, Mass Spectrometry (MS) for molecular formula confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Below is a workflow diagram illustrating this integrated strategy.
Caption: Workflow for Synthesized Indole Validation.
Part 1: Primary Structure Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For indoles, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for an unambiguous assignment.[1][2][3]
¹H NMR: The Initial Proton Map
The ¹H NMR spectrum provides the first critical look at the indole's structure.[3] The indole core has several characteristic signals:
-
N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm), though its chemical shift is highly dependent on solvent and concentration.[1] A key confirmatory test is a D₂O exchange experiment, where the addition of a drop of D₂O will cause the N-H signal to disappear.[4]
-
Pyrrole Ring Protons (H2, H3): In an unsubstituted indole, the H3 proton is more shielded (δ ~6.5 ppm) than the H2 proton (δ ~7.2 ppm). The substitution pattern dramatically influences these shifts.[1]
-
Benzene Ring Protons (H4-H7): These aromatic protons resonate between δ 7.0-7.8 ppm, and their splitting patterns are dictated by the substitution on the benzene ring.
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Key resonances for the indole core include:
-
C2 and C3: C2 is typically found around δ 122-125 ppm, while the more electron-rich C3 is more shielded, appearing around δ 102 ppm.[1][5][6]
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are found further downfield, typically around δ 128 ppm and δ 135 ppm, respectively.[1]
2D NMR: Connecting the Pieces
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[2][7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It is invaluable for tracing the connectivity of protons on the benzene ring and on any alkyl substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[7][9][10] It is the most reliable way to assign carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are 2-4 bonds away.[7][9][10] This is essential for linking substituents to the indole core and for assigning quaternary carbons that do not appear in the HSQC spectrum.
The diagram below illustrates key HMBC correlations for a hypothetical 1-methyl-5-bromo-1H-indole, which are crucial for confirming the position of the substituents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. epfl.ch [epfl.ch]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
The Tale of Two Isomers: A Comparative Guide to the Biological Activity of Indole-2-carboxylate and Indole-4-carboxylate
In the intricate world of medicinal chemistry, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds.[1] The strategic placement of functional groups on this bicyclic aromatic heterocycle can dramatically influence its pharmacological profile. This guide delves into a comparative analysis of two closely related yet distinct isomers: indole-2-carboxylate and indole-4-carboxylate. We will explore their divergent biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.
The Indole Nucleus: A Foundation for Diverse Bioactivity
The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets. The introduction of a carboxylate group at different positions on the indole ring introduces a key site for interaction, often through hydrogen bonding or salt bridge formation, with amino acid residues in protein active sites. This seemingly subtle positional change between the 2- and 4-positions can lead to profound differences in biological activity.
Indole-2-Carboxylate: A Prominent Player in Diverse Therapeutic Areas
The indole-2-carboxylate scaffold has been extensively investigated and has yielded a rich pipeline of compounds with a broad spectrum of biological activities. Its derivatives have shown significant promise as inhibitors of key enzymes and modulators of important receptors.
Antiviral Activity: Targeting HIV-1 Integrase
A significant area of research for indole-2-carboxylate derivatives has been in the development of HIV-1 integrase inhibitors. Integrase is a crucial enzyme for the replication of HIV-1, and its inhibition is a validated therapeutic strategy.[2] Indole-2-carboxylic acid itself has been identified as an inhibitor of the strand transfer activity of integrase, with a reported IC50 value of 32.37 μM.[3] The mechanism of action is believed to involve the chelation of two Mg2+ ions within the active site of the enzyme by the indole nucleus and the C2-carboxyl group.[2]
Further optimization of this scaffold has led to the development of more potent inhibitors. For instance, compound 17a , a derivative of indole-2-carboxylic acid, demonstrated a significantly improved IC50 of 3.11 μM.[2] This enhancement in activity was attributed to the introduction of a C6 halogenated benzene ring, which engages in π-π stacking interactions with the viral DNA.[2]
Anticancer Activity: Dual Inhibition of IDO1 and TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[4] Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO. For example, compound 9o-1 , a 6-acetamido-indole-2-carboxylic acid derivative, exhibited IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[4]
Neuromodulatory Activity: Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
Indole-2-carboxamide derivatives have emerged as allosteric modulators of the cannabinoid CB1 receptor, a key target in the central nervous system.[5] These compounds do not bind to the primary (orthosteric) site of the receptor but rather to a distinct allosteric site, thereby modulating the receptor's response to endogenous ligands. This offers a more nuanced approach to targeting the CB1 receptor with potentially fewer side effects.
Broad-Spectrum Antiviral and Other Activities
Beyond HIV-1 and cancer, indole-2-carboxylate derivatives have demonstrated a range of other biological activities, including broad-spectrum antiviral activity against viruses like the Coxsackie B3 virus and influenza A.[6] Furthermore, various derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.
Indole-4-Carboxylate: A Versatile Scaffold with Emerging Potential
While not as extensively explored as its 2-substituted counterpart, the indole-4-carboxylate scaffold is increasingly recognized as a valuable building block for the synthesis of diverse bioactive molecules. Its derivatives have shown promise in several therapeutic areas, often acting on different biological targets than those of the indole-2-carboxylates.
Neurological and Inflammatory Targets
Indole-4-carboxylic acid and its derivatives have been utilized in the synthesis of compounds targeting neurological disorders and inflammation.[6] For instance, it serves as a reactant in the preparation of histamine H3 antagonists, which have potential applications in treating cognitive and sleep disorders. It is also a precursor for potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in inflammatory processes.
Dopamine Receptor Ligands
Derivatives of indole-4-carboxamide have been synthesized and evaluated as selective ligands for the dopamine D3 receptor.[6][7] The dopamine D3 receptor is a target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. Two compounds, 14a and 14b , displayed high binding affinity for the D3 receptor with Ki values of 0.18 nM and 0.4 nM, respectively, and showed significant selectivity over the D2 receptor.[6]
Histamine H4 Receptor Ligands
Indole-4-carboxamides have also been investigated as ligands for the histamine H4 receptor, which is involved in inflammatory and immune responses.[8] A detailed structure-activity relationship (SAR) study of a series of 76 indolecarboxamide derivatives provided valuable insights for the design of potent and selective H4 receptor antagonists.[8]
Anticancer and Antimicrobial Potential
Methyl indole-4-carboxylate is a key intermediate in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[9] While specific examples with detailed biological data are less prevalent in the literature compared to indole-2-carboxylates, the scaffold's utility in generating diverse chemical libraries suggests a broad potential for discovering novel therapeutic agents.
Head-to-Head Comparison: Divergent Paths to Bioactivity
Direct comparative studies of indole-2-carboxylate and indole-4-carboxylate derivatives are scarce in the scientific literature. However, based on the available data, we can discern distinct trends in their biological activities.
| Feature | Indole-2-Carboxylate Derivatives | Indole-4-Carboxylate Derivatives |
| Primary Therapeutic Areas | Antiviral (HIV), Anticancer (IDO1/TDO), Neuromodulation (CB1) | Neurological (Dopamine/Histamine Receptors), Anti-inflammatory |
| Well-Established Targets | HIV-1 Integrase, IDO1, TDO, Cannabinoid CB1 Receptor | Dopamine D3 Receptor, Histamine H3 & H4 Receptors, 15-Lipoxygenase-1 |
| Mechanism of Action | Often involves chelation and direct enzyme inhibition | Primarily receptor antagonism or modulation |
| Representative Compound | 17a (HIV-1 Integrase Inhibitor, IC50 = 3.11 μM)[2] | 14a (Dopamine D3 Receptor Ligand, Ki = 0.18 nM)[6] |
This table highlights that while both isomers are valuable scaffolds in drug discovery, they tend to target different classes of proteins and are explored for distinct therapeutic applications. The positioning of the carboxylate group significantly influences the overall shape and electronic distribution of the molecule, leading to preferential binding to different biological targets.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, detailed protocols for key biological assays are outlined below.
HIV-1 Integrase Strand Transfer Assay
This assay is crucial for evaluating the inhibitory activity of compounds against the catalytic step of HIV-1 integration.
Principle: The assay measures the ability of a compound to inhibit the integration of a viral DNA substrate into a target DNA substrate, a reaction catalyzed by the HIV-1 integrase enzyme.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HIV-1 integrase, a biotinylated viral DNA substrate, and a target DNA substrate in a suitable buffer.
-
Compound Incubation: Add the test compound (e.g., indole-2-carboxylate derivative) at various concentrations to the reaction mixture. Include a positive control (known integrase inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Initiate the strand transfer reaction by adding MgCl2 and incubate at 37°C for a specified time.
-
Detection: Stop the reaction and detect the integrated product. This is often done using an ELISA-based method where the biotinylated viral DNA is captured on a streptavidin-coated plate, and the integrated target DNA is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Data Analysis: Measure the signal (e.g., absorbance) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.
Dopamine D3 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the dopamine D3 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the D3 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the human dopamine D3 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D3 receptor ligand (e.g., [3H]spiperone) and varying concentrations of the test compound (e.g., indole-4-carboxylate derivative).
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the Ki value, which represents the binding affinity of the compound.
Visualizing the Scaffolds and Their Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Biological activity profiles of indole-2- and indole-4-carboxylate scaffolds.
Caption: A simplified workflow for drug discovery involving indole carboxylate scaffolds.
Conclusion and Future Directions
The comparative analysis of indole-2-carboxylate and indole-4-carboxylate reveals a fascinating dichotomy in their biological activities. While the former has been extensively developed into potent enzyme inhibitors and receptor modulators for a range of diseases, the latter is an emerging scaffold with significant potential, particularly in the realm of neurology and inflammation. The distinct pharmacological profiles underscore the critical role of substituent positioning in drug design.
Future research should focus on more direct comparative studies to elucidate the subtle structure-activity relationships that govern their target selectivity. The synthesis of focused libraries containing both isomers and their evaluation against a broad panel of biological targets would provide invaluable data for medicinal chemists. Furthermore, exploring the therapeutic potential of indole-4-carboxylate derivatives in greater depth is a promising avenue for the discovery of novel drugs. As our understanding of the intricate interactions between small molecules and biological systems grows, the tale of these two isomers will undoubtedly continue to unfold, offering new opportunities for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Signatures of N-Methylated Indole Derivatives
Introduction: The Significance of N-Methylation in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of bioactive compounds, from neurotransmitters like serotonin to blockbuster drugs. The strategic modification of this privileged heterocycle is a primary focus of drug development. Among these modifications, N-methylation—the substitution of the hydrogen on the pyrrolic nitrogen with a methyl group—is a seemingly simple yet profound alteration. This single chemical change can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its hydrogen bonding capacity, lipophilicity, and metabolic stability.
For researchers and drug development professionals, the ability to unambiguously identify and characterize these N-methylated derivatives is paramount. Spectroscopic analysis provides the essential toolkit for this purpose. However, interpreting the subtle yet significant shifts in spectral data requires a nuanced understanding of the underlying structure-property relationships. This guide provides a comprehensive, in-depth comparison of the spectroscopic characteristics of N-methylated indoles against their parent structures, supported by experimental data and protocols. We will dissect the causal relationships between N-methylation and the resulting changes in Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, offering field-proven insights to guide your research.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. For indoles, the spectra are dominated by two characteristic absorption bands arising from π-π* transitions, labeled ¹La and ¹Lb.[1] The relative energies and intensities of these bands are highly sensitive to the electronic environment of the indole ring.
The causality behind choosing specific solvents is critical. Polar solvents tend to stabilize the more polar ¹La excited state, often leading to a red shift (bathochromic shift) in its absorption maximum, while the ¹Lb transition is less affected.[2][3] This differential solvent-induced shift is a powerful tool for resolving these two overlapping bands.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare stock solutions of indole and 1-methylindole at a concentration of 1 mM in a spectroscopic grade solvent (e.g., methanol or cyclohexane). The choice of solvent is crucial; using both a polar (methanol) and a non-polar (cyclohexane) solvent can provide deeper insights into the nature of the electronic transitions.[3]
-
From the stock solutions, prepare a dilute solution (e.g., 10-50 µM) in the same solvent. The final concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer. Fill a matched pair of quartz cuvettes with the chosen solvent to record a baseline correction.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm for indole derivatives.[4]
-
-
Data Acquisition:
-
Replace the solvent in the sample cuvette with the analyte solution.
-
Record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) for the characteristic bands.
-
Comparative Data Analysis
N-methylation introduces an electron-donating methyl group directly onto the pyrrole nitrogen, subtly altering the electron density of the aromatic system.[5] This leads to predictable shifts in the absorption maxima.
| Compound | Solvent | ¹La Band (λmax, nm) | ¹Lb Band (λmax, nm) |
| Indole | Methanol | ~275-280 | ~260-270 |
| 1-Methylindole | Methanol | ~280-285 | ~270-275 |
| Indole | Cyclohexane | ~263 | ~284 |
| 1-Methylindole | Cyclohexane | ~270 | ~292 |
Data compiled from literature sources. Actual values may vary based on experimental conditions.[1][3][6]
Key Insights:
-
The N-methyl group acts as a weak electron-donating group via hyperconjugation and inductive effects, which slightly destabilizes the ground state relative to the excited state.[5] This results in a small but consistent bathochromic (red) shift for both the ¹La and ¹Lb bands in 1-methylindole compared to indole.
-
The absence of the N-H proton in 1-methylindole eliminates the possibility of hydrogen bonding with protic solvents like methanol at the nitrogen atom, which can also influence the spectral shifts.
Fluorescence Spectroscopy: A Window into the Excited State
Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. The indole ring is intrinsically fluorescent, a property famously exploited in the study of tryptophan residues in proteins. The fluorescence emission is highly sensitive to the local environment and substitution on the indole ring.[1]
Experimental Protocol: Fluorescence Analysis
-
Sample Preparation:
-
Prepare dilute solutions (typically 1-10 µM) of the indole derivatives in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). The concentration must be low enough to avoid inner filter effects and self-quenching.
-
Ensure the solvent is deoxygenated if triplet state interference is a concern, although this is less critical for routine analysis.
-
-
Instrument Setup:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (λex) to correspond to an absorption maximum, typically the ¹La band (e.g., 280 nm), to maximize the emission signal.
-
Set the emission scan range (e.g., 290 nm to 500 nm).
-
-
Data Acquisition:
-
Record the emission spectrum of a solvent blank and subtract it from the sample spectra.
-
Record the emission spectrum of the sample and identify the wavelength of maximum emission (λem).
-
Comparative Data Analysis
The most significant difference between indole and 1-methylindole in fluorescence is the removal of the acidic N-H proton. In protic solvents, this proton can participate in excited-state proton transfer, which provides a non-radiative decay pathway and can quench fluorescence.
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |
| Indole | Ethanol | ~280 | ~350 | ~7300 |
| 1-Methylindole | Ethanol | ~285 | ~345 | ~6200 |
| Indole | Cyclohexane | ~284 | ~295 | ~1300 |
| 1-Methylindole | Cyclohexane | ~292 | ~305 | ~1400 |
Data compiled from literature sources.[3][7][8]
Key Insights:
-
In polar protic solvents, the neutral form of indole derivatives typically shows a fluorescence maximum around 350 nm.[8]
-
The absence of the N-H proton in 1-methylindole removes a key quenching pathway, which can lead to a higher fluorescence quantum yield compared to indole in certain environments.
-
The large Stokes shift observed for indoles in polar solvents is indicative of significant solvent reorganization around the more polar excited state.[8] N-methylation can influence the extent of this interaction, leading to changes in the emission maximum and Stokes shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.[9]
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Instrument Setup:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to optimize magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments, though this is often not required for simple derivatives.
-
Comparative Data Analysis
N-methylation results in several distinct and easily identifiable changes in both the ¹H and ¹³C NMR spectra, making NMR the definitive technique for confirming the modification.
¹H NMR Spectral Comparison
| Proton Position | Indole (δ, ppm in CDCl₃) | 1-Methylindole (δ, ppm in CDCl₃) | Key Difference |
| N1-H | ~8.1 (broad singlet) | Absent | Disappearance of the N-H signal. |
| N1-CH₃ | Absent | ~3.75 (singlet, 3H) | Appearance of a sharp 3-proton singlet. |
| H2 | ~7.2 | ~7.02 | Upfield shift due to electron donation. |
| H3 | ~6.5 | ~6.48 | Minor upfield shift. |
| H4, H7 (Aromatic) | ~7.6 | ~7.63 | Minor shifts in the aromatic region. |
| H5, H6 (Aromatic) | ~7.1-7.2 | ~7.1-7.3 | Minor shifts in the aromatic region. |
Chemical shifts are approximate and can vary with solvent and concentration.[9][10][11]
¹³C NMR Spectral Comparison
| Carbon Position | Indole (δ, ppm in CDCl₃) | 1-Methylindole (δ, ppm in CDCl₃) | Key Difference |
| N1-CH₃ | Absent | ~32.7 | Appearance of the N-methyl carbon signal. |
| C2 | ~122.5 | ~128.7 | Significant downfield shift. |
| C3 | ~102.2 | ~100.8 | Slight upfield shift. |
| C3a | ~127.9 | ~128.4 | Minor shift. |
| C7a | ~135.7 | ~136.6 | Minor shift. |
Data compiled from literature sources.[9][12]
Key Insights:
-
¹H NMR: The most obvious change is the disappearance of the broad N-H proton signal (typically >8 ppm) and the appearance of a sharp singlet for the N-CH₃ group around 3.75 ppm.[9] This is an unambiguous indicator of N-methylation.
-
¹³C NMR: The introduction of the methyl group causes a significant downfield shift of the C2 carbon and a slight upfield shift of the C3 carbon . This is a classic electronic effect transmitted through the π-system. The N-methyl carbon itself appears around 33 ppm.[12]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence or absence of specific functional groups.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
For Liquids: A thin film of the liquid sample (e.g., 1-methylindole) can be placed between two salt plates (NaCl or KBr).
-
For Solids: The solid sample (e.g., indole) can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
-
Data Acquisition:
-
Place the sample in the instrument and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.[4]
-
Comparative Data Analysis
The comparison between the IR spectra of indole and 1-methylindole provides a clear-cut confirmation of N-methylation, primarily through the analysis of the N-H stretching region.
| Vibrational Mode | Indole (Wavenumber, cm⁻¹) | 1-Methylindole (Wavenumber, cm⁻¹) | Key Difference |
| N-H Stretch | ~3400 (sharp) | Absent | Disappearance of the N-H stretching band. |
| Aromatic C-H Stretch | >3000 | >3000 | Largely unchanged. |
| Aliphatic C-H Stretch | Absent | ~2950 | Appearance of C-H stretches for the methyl group. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Minor shifts in fingerprint region. |
Data compiled from literature sources.[13][14][15]
Key Insights:
-
The most definitive change is the complete disappearance of the sharp N-H stretching vibration band around 3400 cm⁻¹ in the spectrum of 1-methylindole.[13]
-
Concurrently, new bands corresponding to the aliphatic C-H stretching (~2950 cm⁻¹) and bending modes of the methyl group appear in the spectrum of the N-methylated derivative.[14]
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of these derivatives. The following workflow illustrates the logical progression of spectroscopic techniques for characterization and comparison.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Indole, 1-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Formyl-Indoles: A Comparative Analysis of Orbitrap and Q-TOF Platforms
For researchers, medicinal chemists, and drug development professionals, the indole scaffold is a cornerstone of modern therapeutics.[1] When functionalized with a formyl group, these molecules become critical synthetic intermediates and, often, process-related impurities that demand rigorous characterization. The challenge lies not only in detecting these formyl-indoles at trace levels but also in unequivocally distinguishing between their various positional isomers, a task for which High-Resolution Mass Spectrometry (HRMS) is indispensable.[2]
This guide provides an in-depth comparison of the two leading HRMS technologies—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of formyl-indoles. Moving beyond a simple recitation of specifications, we will explore the fundamental principles that drive performance, explain the causality behind experimental choices, and provide actionable protocols grounded in the principles of analytical method validation. Our objective is to equip you with the expertise to select the optimal technology and design robust, self-validating methods for the confident identification and quantification of these critical compounds.
The Analytical Imperative: Why Formyl-Indoles Demand HRMS
The structural simplicity of formyl-indoles belies their analytical complexity. The position of the single formyl group on the indole ring (e.g., at N1, C2, C3, C4, C6, etc.) results in numerous isomers with identical elemental compositions.[3][4] In pharmaceutical development, a C4-formyl-indole might be a benign intermediate, while a C7-formyl-indole could be a reactive impurity with toxicological implications. Consequently, analytical methods must provide unambiguous structural confirmation, not just a molecular formula.
This is where HRMS excels. Its ability to provide mass measurements with sub-part-per-million (ppm) accuracy allows for the confident determination of elemental composition, a foundational step in identification.[5] Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS instruments generate high-resolution fragmentation spectra that act as molecular fingerprints, enabling the structural elucidation necessary to differentiate isomers.[2][5] For regulated environments, the high sensitivity and specificity of Liquid Chromatography-HRMS (LC-HRMS) are essential for the detection and quantification of impurities to ensure the quality, safety, and efficacy of pharmaceutical products.[5][6]
Comparing the Titans: Q-TOF vs. Orbitrap for Formyl-Indole Analysis
The choice between a Q-TOF and an Orbitrap mass analyzer is a critical decision point in outfitting a laboratory for small molecule analysis. While both provide exceptional performance, their underlying physics create distinct advantages and trade-offs.[7][8]
A Quadrupole Time-of-Flight (Q-TOF) instrument measures mass by accelerating ions down a flight tube and measuring their time to reach a detector; lighter ions travel faster than heavier ones. An Orbitrap is an ion trap that measures the frequency of ion oscillations around a central spindle; this frequency is inversely proportional to the square root of their mass-to-charge ratio (m/z).[8][9]
Here, we compare their performance through the lens of formyl-indole analysis:
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap-based Systems (e.g., Q Exactive) | Relevance to Formyl-Indole Analysis |
| Resolving Power | Typically 40,000 - 80,000 (FWHM) | Typically 70,000 - >240,000 (FWHM) | Higher resolution in the Orbitrap provides a superior ability to separate the target formyl-indole from isobaric interferences in complex matrices, such as a final drug product formulation.[2][8] |
| Mass Accuracy | < 2 ppm (with frequent calibration) | < 1 ppm (highly stable) | Both platforms provide excellent mass accuracy for confident formula assignment. The Orbitrap's stability may reduce the need for constant internal calibration.[7] |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | HCD in the Orbitrap often yields richer, more informative fragment spectra with more low-mass ions, which can be critical for differentiating the subtle structural differences between formyl-indole isomers.[7] |
| Scan Speed | Very fast (>50 Hz) | Slower, resolution-dependent (e.g., 12-24 Hz at 70,000 resolution) | The superior speed of Q-TOF is advantageous for compatibility with ultra-fast UHPLC separations, ensuring sufficient data points across narrow chromatographic peaks for robust quantification.[8] |
| Dynamic Range | Generally wider | Can be more limited | For impurity analysis, the wider dynamic range of a Q-TOF can be beneficial for detecting very low-abundance impurities in the presence of a high-concentration active pharmaceutical ingredient (API).[10] |
Experimental Design and Protocols
A robust analytical method is a self-validating system. The following workflow and protocols are designed to generate trustworthy and reproducible data for the analysis of formyl-indoles, in line with regulatory expectations such as the ICH Q2(R1) guidelines.[6][11]
General LC-HRMS Workflow
The logical flow from sample to result is critical for ensuring data integrity.
Caption: General workflow for formyl-indole analysis.
Step-by-Step Protocol: LC-HRMS Impurity Profiling
This protocol provides a starting point for method development. Optimization is expected based on the specific formyl-indole and sample matrix.
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the formyl-indole reference standard in methanol.
-
Prepare a working standard at 1.0 µg/mL in 50:50 water:acetonitrile.
-
Prepare the test sample (e.g., drug substance) at 1.0 mg/mL in 50:50 water:acetonitrile.
-
Causality: Using the same diluent for the final sample and standard minimizes chromatographic differences. Methanol is a good solvent for many indole derivatives.
-
-
UHPLC Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Causality: C18 columns provide excellent retention and peak shape for moderately polar aromatic compounds like formyl-indoles.[12]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid aids in protonation for positive mode ESI and improves chromatographic peak shape.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
HRMS Parameters (Example for Q-Orbitrap):
-
Ionization Mode: ESI Positive.
-
Sheath Gas / Aux Gas: 40 / 10 (arbitrary units).
-
Capillary Voltage: 3.5 kV.
-
MS1 Full Scan:
-
Resolution: 70,000 @ m/z 200.
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (DDA):
-
Resolution: 17,500 @ m/z 200.
-
Isolation Window: 1.5 Da.
-
Collision Energy (HCD): Stepped NCE 15, 30, 45.
-
TopN: 3 (fragment the 3 most intense ions from the MS1 scan).
-
-
Data Interpretation: Decoding Fragmentation Patterns
The key to differentiating isomers lies in their MS/MS fragmentation patterns. Protonated formyl-indoles (m/z 146.0599 for C9H7NO) primarily fragment via characteristic neutral losses.
Characteristic Fragmentation Pathway
The primary fragmentation route involves the loss of carbon monoxide (CO), a hallmark of aldehydes. Subsequent losses help confirm the indole core.[13][14]
Caption: Primary fragmentation of protonated formyl-indole.
Case Study: Differentiating Isomers
While the primary losses are common, the relative intensities of fragment ions and the presence of minor, unique fragments can differ between isomers. This is due to the varying stability of the precursor and fragment ions based on the formyl group's position. For instance, comparing 3-formyl-indole (skatole's aldehyde precursor) and 5-formyl-indole reveals subtle but crucial differences.
Let's consider their analysis by LC-HRMS/MS using an HCD cell.
| Fragment Ion | Proposed Structure | 3-Formyl-Indole (Relative Intensity) | 5-Formyl-Indole (Relative Intensity) | Rationale for Difference |
| [M+H]+ | Protonated Molecule | 100% | 100% | Precursor Ion |
| [M+H-CO]+ | Protonated Indole | 85% | 95% | The loss of CO from the 5-position may lead to a more stable resulting cation compared to the 3-position, resulting in higher relative abundance. |
| [M+H-CO-HCN]+ | Benzene Cation | 40% | 30% | Further fragmentation of the indole core. Differences in intensity can be diagnostic. |
| m/z 91 | Tropylium Ion | 45% | 35% | A common fragment in aromatic systems, its relative abundance can be influenced by the stability of the precursor fragment.[12] |
Final Recommendations
Both Q-TOF and Orbitrap platforms are exceptionally capable of the high-resolution analysis of formyl-indoles. The optimal choice depends on the specific application:
-
For regulated QC and impurity profiling in complex matrices: The superior resolution and high-quality HCD fragmentation of an Orbitrap system provide unparalleled confidence in structural elucidation and separation from isobaric interferences.[15][16]
-
For high-throughput screening or when coupled with very fast UHPLC: The rapid scan speed of a Q-TOF makes it an excellent choice, ensuring data quality is not compromised by short peak widths.[8][10]
Ultimately, the power of any HRMS instrument is only realized through meticulously developed and validated methods. By understanding the principles behind the technology and applying them to the specific chemistry of formyl-indoles, researchers can generate the unambiguous, high-quality data required to accelerate drug development and ensure product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. toref-standards.com [toref-standards.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-formyl-1H-indole-4-carboxylate
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-formyl-1H-indole-4-carboxylate, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice.
Chemical Profile and Hazard Assessment
Before we can discuss disposal, we must first understand the material we are handling. This compound is an organic compound frequently used as an intermediate in organic synthesis.[1] Its specific properties and associated hazards dictate the stringent disposal protocols required.
| Property | Value | Source |
| CAS Number | 53462-88-7 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Physical Form | Solid, Powder | [1] |
| Signal Word | Warning | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | [4] |
The primary hazard identified for this compound is that it is harmful if swallowed (H302).[4] Furthermore, related indole compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6][7] Given this profile, it is imperative to treat this compound as hazardous waste from the moment of its generation to its final disposal.[8]
The Regulatory Imperative: Understanding the Framework
All chemical waste management is governed by strict regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[9] This framework mandates that hazardous waste be managed from "cradle to grave."
For academic and research institutions, the EPA has established specific guidelines under Subpart K of the RCRA regulations.[10] These rules provide a more flexible, yet equally stringent, set of standards for managing hazardous waste in a laboratory setting.[10][11] Your institution's Environmental Health & Safety (EH&S) department is responsible for interpreting and implementing these regulations on-site. Never dispose of chemical waste without consulting your institution's specific EH&S guidelines.
Core Disposal Principles: The Foundation of Laboratory Safety
The following principles are universal for the management of hazardous chemical waste and form the basis of the specific protocol for this compound.
-
Segregation: Never mix incompatible waste streams.[9] For instance, acids should be kept separate from bases, and oxidizing agents must be kept away from organic compounds.[12] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.
-
Containerization: Waste must be stored in containers that are compatible with the chemical.[13] The container must be in good condition, free of leaks, and kept closed at all times except when adding waste.[13][14] This prevents spills and the release of vapors into the laboratory atmosphere.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and the approximate percentage of each component.[13] Proper labeling is a critical safety and regulatory requirement, ensuring that anyone handling the container knows its contents and associated dangers.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for handling different types of waste containing this compound.
Caption: Disposal workflow for this compound.
-
Do not discard in regular trash. This compound's hazardous properties prohibit disposal via standard municipal waste streams.[9]
-
Containerize: If the original container is intact and properly labeled, it can serve as the disposal container. If you have collected small amounts from various experiments, transfer the solid waste into a new, clean, and compatible container with a secure screw-top lid.
-
Label: Ensure the container is clearly labeled as "HAZARDOUS WASTE" and includes the full chemical name: "this compound".
-
Store: Place the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[8]
-
Arrange Pickup: Contact your institution's EH&S department to schedule a waste pickup.
-
NEVER pour down the drain. This is a critical violation of environmental regulations.[8] Organic compounds can interfere with wastewater treatment processes and harm aquatic life.
-
Identify the Solvent: The disposal route depends on the solvent. Halogenated and non-halogenated solvents must typically be collected in separate waste containers. Consult your EH&S guidelines for specific instructions.
-
Containerize: Carefully pour the waste solution into the appropriate liquid hazardous waste container (e.g., "Non-halogenated Organic Waste"). Use a funnel to prevent spills.
-
Label: Ensure the hazardous waste container log is updated with the chemical name "this compound," the solvent, and the estimated volume added.
-
Store and Arrange Pickup: Keep the container securely capped in the SAA and arrange for pickup when it is nearing full.
-
Segregate: Items grossly contaminated with the solid compound or solutions should be treated as hazardous solid waste. This includes gloves, weighing papers, pipette tips, and paper towels used for cleanup.
-
Containerize: Place these items into a designated solid hazardous waste container. This can be a labeled bucket with a lid or a sturdy, sealed bag.
-
Empty "Clean" Containers: An empty container that once held the chemical must also be disposed of as hazardous waste, as it is never truly empty of residue.[15] Deface the original label to avoid confusion and manage it through your solid hazardous waste stream.
-
Store and Arrange Pickup: Store the container in the SAA and schedule a pickup with EH&S.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For a large spill, evacuate the area and contact EH&S or the emergency response team.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: For a small spill of the solid, carefully sweep it up, avoiding dust creation.[15] For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4]
-
Collect Waste: Carefully scoop the absorbed material and spilled solid into a compatible container.
-
Label and Dispose: Seal the container, label it as "HAZARDOUS WASTE" with a description of the contents (e.g., "this compound with vermiculite"), and manage it for disposal via EH&S.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Manage the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H9NO3 | CID 12396096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. pfw.edu [pfw.edu]
- 15. capotchem.com [capotchem.com]
A Researcher's Guide to the Safe Handling of Methyl 3-formyl-1H-indole-4-carboxylate
As a novel heterocyclic compound, methyl 3-formyl-1H-indole-4-carboxylate holds significant promise in the landscape of drug discovery and organic synthesis. Its unique structural motifs, combining an indole scaffold with aldehyde and carboxylate functionalities, make it a valuable building block. However, these same reactive groups necessitate a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.
Understanding the Hazard Profile
This compound is classified with the following hazard statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and can be harmful.[1][4] While comprehensive toxicological data is not yet available for this specific molecule, its structural components—an aromatic aldehyde, an indole, and a methyl ester—provide a basis for our safety recommendations. Aromatic aldehydes can be sensitizers and irritants, and fine powders of organic compounds can pose a respiratory hazard.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | GHS Pictogram |
| H302: Harmful if swallowed | Acute Toxicity 4 | GHS07 |
| H315: Causes skin irritation | Skin Irritation 2 | GHS07 |
| H319: Causes serious eye irritation | Eye Irritation 2 | GHS07 |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure 3 | GHS07 |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale of the experiment and the potential for exposure. The following recommendations are based on a risk-based assessment for handling this compound in a typical research laboratory setting.
Given the "causes serious eye irritation" classification, robust eye protection is non-negotiable.[1][2]
-
Standard Operations: For routine weighing and solution preparation, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5]
-
Splash or Aerosol Risk: When there is an increased risk of splashing or aerosolization (e.g., during heating, vortexing, or transfers of larger quantities), chemical splash goggles are mandatory.[6] For significant splash hazards, a face shield should be worn in conjunction with goggles.[5][6]
Preventing skin contact is crucial, as this compound is a known skin irritant.[1][2]
-
Gloves: Disposable nitrile gloves are a suitable choice for incidental contact, offering good resistance to a range of chemicals.[5] Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or immersion, heavier-duty gloves such as butyl or Viton should be considered, though this is less common for typical research quantities.[6] It is critical to use proper glove removal technique to avoid contaminating your skin.[7]
-
Lab Coat: A standard, flame-resistant laboratory coat should be worn at all times and kept fully buttoned. This provides a removable barrier to protect your personal clothing and skin from contamination.
The potential for respiratory irritation necessitates careful control of airborne particulates.[1][2]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]
-
Respirator Use: In situations where engineering controls are not sufficient to prevent the generation of dusts, or in the event of a spill, respiratory protection is required. A NIOSH-approved N95, P95, or P1 particulate respirator is recommended for nuisance exposures.[7] For higher levels of potential exposure, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[7] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]
Operational and Disposal Plans
A proactive approach to operational safety and waste management is essential for a secure laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
PPE Donning: Put on all required PPE, including a lab coat, appropriate gloves, and eye protection.
-
Weighing and Transfer: Perform all weighing and transfers of the solid compound within a fume hood or other ventilated enclosure to prevent the release of dust into the laboratory environment.[1] Use anti-static weigh boats or paper to minimize dispersal of the fine powder.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[1][7] Decontaminate the work area and any equipment used.
Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[2][8]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9] Some suppliers recommend storage at 2-8°C in an inert atmosphere and a dark place.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup.
-
Cleanup: Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, vermiculite, or silica gel.[1] Sweep up the material, taking care not to create dust, and place it in a sealed, labeled container for hazardous waste disposal.[7][8]
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[2][7]
-
Disposal Vendor: All waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][10] Some safety data sheets suggest incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][10]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 53462-88-7 [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. uah.edu [uah.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
